molecular formula C10H11N3O2 B12081544 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B12081544
M. Wt: 205.21 g/mol
InChI Key: AKVHIGDGWDQCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-purity chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged class of nitrogen-containing heterocycles noted for their close structural similitude to purine bases, which makes them highly relevant for designing bioactive molecules . Researchers value this core structure for its versatility, featuring multiple positions for functionalization to optimize properties and biological activity . The carboxylic acid functional group at the 3-position and the isopropyl substituent at the 5-position provide distinct handles for further chemical modification, enabling its use as a key building block in the synthesis of more complex derivatives. The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated a wide spectrum of pharmacological activities in scientific literature, establishing its significant research value. These activities include acting as an anticancer agent, antimicrobial, antiviral, antioxidant, and anti-Alzheimer agent . Furthermore, this scaffold is recognized for its application in developing kinase inhibitors and enzyme inhibitors . Specific derivatives featuring carboxylic acid groups, such as the 4-carboxylic acid analogue, have been identified as potent and selective activators of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a key target for treating dyslipidemia . The binding mode involves a critical hydrogen-bond network that stabilizes the receptor's active conformation, providing a structural basis for designing novel therapies . This compound is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

AKVHIGDGWDQCPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(NN=C2N=C1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Synthesis and Late-Stage Functionalization of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as cyclin-dependent kinase inhibitors) and Wnt pathway modulators[1][2]. The target compound, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1784059-93-3), introduces an isopropyl group at the C5 position. This specific substitution enhances the lipophilicity and steric bulk of the core, thereby modulating its interaction with hydrophobic binding pockets in target proteins and improving membrane permeability[3].

Synthesizing this specific derivative requires precise regiocontrol and the navigation of functional group incompatibilities. While Knorr-type cyclizations can construct the core de novo, a more convergent and modular approach utilizes late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a pre-formed halogenated scaffold[1][3].

Retrosynthetic Analysis and Workflow

The target molecule can be disconnected into two primary building blocks: the pyrazolo[3,4-b]pyridine core and the isopropyl moiety.

  • Disconnection 1 (Saponification): The free carboxylic acid at C3 is prone to decarboxylation or interfering with transition-metal catalysts. Thus, it is masked as a methyl ester during the coupling phase[3][4].

  • Disconnection 2 (Suzuki-Miyaura Coupling): The C5 isopropyl group is introduced via the coupling of methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with isopropylboronic acid[3][5].

  • Disconnection 3 (Oxidation & Bromination): The brominated core is derived from 3-methyl-1H-pyrazolo[3,4-b]pyridine via regioselective C5 bromination followed by exhaustive oxidation of the C3 methyl group[1][6].

G F 3-Methyl-1H-pyrazolo [3,4-b]pyridine E 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyridine F->E Step 1: Bromination (Br2, NaOAc) D 5-Bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylic acid E->D Step 2: Oxidation (KMnO4) C Methyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate D->C Step 3: Esterification (MeOH, H+) B Methyl 5-isopropyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylate C->B Step 4: Suzuki Coupling (iPr-B(OH)2, Pd cat.) A 5-Isopropyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylic acid B->A Step 5: Saponification (NaOH, H2O)

Figure 1: Five-step forward synthetic workflow for the target compound.

Experimental Methodologies & Causality

Step 1: Regioselective Bromination
  • Objective: Functionalize the C5 position to establish the cross-coupling handle.

  • Protocol: Suspend 3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and anhydrous sodium acetate (1.6 eq) in glacial acetic acid. Add bromine (1.6 eq) dropwise. Stir at room temperature for 2 hours, then heat to 110 °C for 3 hours. Quench with water, filter the precipitate, and dry in vacuo[7].

  • Causality: The pyrazole ring is electron-rich, but the pyridine ring is electron-deficient. The C5 position is the most reactive toward electrophilic aromatic substitution on this fused system. Sodium acetate acts as a buffer to neutralize the HBr byproduct, preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the ring toward electrophilic attack[1][7].

Step 2: Oxidation of the C3 Methyl Group
  • Objective: Convert the C3 methyl group to a carboxylic acid.

  • Protocol: Dissolve 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in water/pyridine. Add KMnO₄ (excess, ~4-5 eq) portion-wise at 80 °C. Filter hot through Celite to remove MnO₂. Acidify the filtrate with HCl to precipitate 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid[1][6].

  • Causality: KMnO₄ is a strong oxidant capable of oxidizing heterobenzylic methyl groups to carboxylic acids. The reaction is run hot to ensure complete oxidation. The filtration must be done hot to prevent the product from co-precipitating with the manganese dioxide sludge[6].

Step 3: Esterification
  • Objective: Mask the carboxylic acid to prevent interference during palladium catalysis.

  • Protocol: Reflux the carboxylic acid in methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate[4].

  • Causality: Free carboxylic acids can poison palladium catalysts or undergo undesired protodeboronation of the boronic acid partner[8]. Converting it to a methyl ester provides a sterically unhindered, stable protecting group that is easily removed later[3].

Step 4: Suzuki-Miyaura Cross-Coupling (Alkyl Transfer)
  • Objective: Install the isopropyl group at C5.

  • Protocol: In a Schlenk flask, combine methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), isopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1). Heat at 90 °C under argon for 12 hours. Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[3][5][9].

  • Causality: Coupling alkylboronic acids is notoriously difficult due to the slow rate of transmetalation and the high propensity for competing β-hydride elimination from the alkylpalladium intermediate[8]. Using a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center, accelerating reductive elimination and outcompeting the β-hydride elimination pathway[8]. The aqueous base (K₂CO₃) is essential to form the reactive boronate species [R-B(OH)₃]⁻, which facilitates transmetalation[9].

G Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition Pd(II) Complex Pd0->OA + Ar-Br TM Transmetalation Pd(II) Complex OA->TM +[iPr-B(OH)3]- (Base mediated) RE Reductive Elimination (Fast via dppf) TM->RE Isomerization RE->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing fast reductive elimination for alkylboronic acids.

Step 5: Saponification
  • Objective: Unmask the carboxylic acid to yield the final product.

  • Protocol: Dissolve the methyl ester in THF/MeOH. Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 4 hours. Concentrate to remove organic solvents, acidify the aqueous layer with 1M HCl to pH 3-4. Collect the precipitated 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid via filtration and dry under vacuum[3].

  • Causality: Base-catalyzed ester hydrolysis (saponification) is driven to completion by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the pure target compound[3].

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes based on established protocols for this scaffold[1][3][4][7].

Synthesis StepKey Reagents & CatalystTemp / TimeExpected YieldPurpose / Notes
1. Bromination Br₂, NaOAc, AcOH110 °C / 3h75-85%C5 regioselectivity; NaOAc buffers HBr.
2. Oxidation KMnO₄, H₂O/Pyridine80 °C / 4h60-70%Converts C3-CH₃ to C3-COOH.
3. Esterification MeOH, cat. H₂SO₄65 °C / 12h90-95%Protects COOH from Pd catalyst poisoning.
4. Suzuki Coupling iPr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 12h50-65%dppf ligand suppresses β-hydride elimination.
5. Saponification NaOH, THF/MeOH/H₂O25 °C / 4h>90%Mild conditions prevent core degradation.

Trustworthiness and Self-Validating Systems

To ensure high scientific integrity, the protocol incorporates built-in self-validating checkpoints:

  • Isotopic Patterns in MS: The intermediate 5-bromo derivatives will exhibit a characteristic 1:1 isotopic doublet in mass spectrometry (M and M+2) due to ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet in Step 4 confirms the successful displacement of the bromide[1].

  • TLC Monitoring: In Step 4, the consumption of the brominated ester (UV active) and the appearance of a more non-polar spot indicates successful coupling.

  • NMR Verification: The final product's ¹H-NMR will show a characteristic septet (around 3.0 ppm, 1H) and a doublet (around 1.3 ppm, 6H) corresponding to the isopropyl group, validating the structural integrity of the C5 substitution[2][3].

References

  • 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, Vulcanchem.
  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents, Inorganic Chemistry - ACS Publications.
  • US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof, Google Patents.
  • Organometallic Pyrazolo-Pyridines for Cancer, Scribd.
  • CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof, Google Patents.
  • Suzuki-Miyaura Cross Coupling Reaction, TCI Chemicals.
  • Suzuki Coupling, Organic Chemistry Portal.
  • Suzuki reaction, Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs.

Sources

Unlocking the Polypharmacology of Pyrazolo[3,4-b]pyridine Derivatives: Mechanisms, Targets, and Validation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of highly selective, multi-targeted therapeutics in oncology and immunology has driven the extensive exploration of fused bicyclic heterocycles. Among these, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore[1]. Functioning primarily as a purine bioisostere, this rigid, planar ring system is uniquely capable of mimicking the adenine moiety of ATP, allowing it to anchor deeply within the highly conserved hinge region of various kinases[2].

Beyond kinase inhibition, recent structural optimizations have revealed that pyrazolo[3,4-b]pyridine derivatives can act as potent DNA intercalators and Topoisomerase IIα (TOPIIα) inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual mechanistic modalities of these derivatives, summarize their quantitative structure-activity relationships (SAR), and provide field-proven, self-validating experimental protocols to guide your preclinical hit-to-lead workflows.

Structural Pharmacology & Bioisosterism

The biological versatility of pyrazolo[3,4-b]pyridines stems from their precise electronic distribution and hydrogen-bonding capabilities.

  • The Hinge-Binding Motif: In the context of kinase inhibition, the N(1)-H of the pyrazole ring acts as a critical hydrogen bond donor, while the N(2) or the pyridine nitrogen serves as a hydrogen bond acceptor[3]. This bidentate interaction perfectly mimics the N1 and N6 interactions of adenine with the backbone amide and carbonyl groups of the kinase hinge region[2].

  • Vectorial Expansion: The C3, C4, and C5 positions of the pyrazolo[3,4-b]pyridine core offer synthetically accessible vectors for functionalization. Adding bulky or flexible substituents at these positions allows the molecule to probe adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket or the ribose-binding pocket), thereby driving kinase selectivity[3].

  • Planar Dynamics for Intercalation: For non-kinase targets like TOPIIα, the extended aromatic planarity of the scaffold facilitates π-π stacking with DNA base pairs, stabilizing the DNA-enzyme cleavage complex and leading to apoptosis[1].

KinaseBinding ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) Inhibition Downstream Signaling Blockade (e.g., FGFR, ALK, TBK1) ATP_Pocket->Inhibition prevents ATP binding Pyrazolo_Core 1H-Pyrazolo[3,4-b]pyridine Core (Purine Bioisostere) H_Donor N(1)-H Hydrogen Bond Donor Pyrazolo_Core->H_Donor presents H_Acceptor N(2) / Pyridine N Hydrogen Bond Acceptor Pyrazolo_Core->H_Acceptor presents Substituents C3 / C5 Substituents (Selectivity Pocket Binding) Pyrazolo_Core->Substituents functionalized at H_Donor->ATP_Pocket binds backbone C=O H_Acceptor->ATP_Pocket binds backbone N-H Substituents->ATP_Pocket occupies hydrophobic clefts

Caption: Logical flow of pyrazolo[3,4-b]pyridine competitive kinase inhibition at the ATP hinge region.

Primary Mechanisms of Action

Modality A: ATP-Competitive Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been successfully optimized to target a wide array of kinases implicated in oncogenesis and inflammation:

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling drives tumor proliferation. Specific derivatives (e.g., Compound 7n) exhibit sub-nanomolar potency against FGFR1-3. Methylation of the N(1)-H completely abolishes this activity, proving the absolute necessity of the hydrogen-bond donor at this position[3].

  • TBK1 (TANK-binding kinase 1): TBK1 is a critical node in autoimmune and cancer signaling. Compound 15y, a highly optimized derivative, inhibits TBK1 with an IC50 of 0.2 nM by forming a crucial hydrogen bond between the Asp157 residue of the kinase and the inhibitor's functionalized indole group[4].

  • ALK (Anaplastic Lymphoma Kinase): To overcome crizotinib resistance caused by the ALK-L1196M gatekeeper mutation, pyrazolo[3,4-b]pyridines (e.g., Compound 10g) have been engineered to bypass steric clashes, achieving IC50 values < 0.5 nM against both wild-type and mutant ALK[5].

  • TRKA (Tropomyosin Receptor Kinase A): Derivatives like Compound C03 inhibit TRKA (IC50 = 56 nM) by engaging Glu546 and Met620 via hydrogen bonds, demonstrating high plasma stability and selectivity[6].

Modality B: Topoisomerase IIα Inhibition

Beyond kinases, the scaffold exhibits potent anti-leukemic properties by targeting Topoisomerase IIα. Compound 8c, for example, demonstrates a GI50 of 0.72 µM in K562 leukemia cells[1]. The mechanism involves the direct inhibition of TOPIIα's DNA relaxation activity. The planar nature of the pyrazolo[3,4-b]pyridine core allows it to act as an intercalation site, functionally mimicking established TOPII poisons like etoposide[1].

Quantitative Structure-Activity Data

To facilitate benchmarking in your own screening campaigns, the following table summarizes the quantitative metrics of benchmark pyrazolo[3,4-b]pyridine derivatives across distinct targets.

TargetRepresentative CompoundEnzymatic IC50Cellular Efficacy (GI50 / IC50)Key Mechanistic Interaction
FGFR1-3 Compound 7n< 5 nMSuppressed FGFR signaling in H1581N(1)-H H-bonding in hinge region[3]
TBK1 Compound 15y0.2 nMInhibited IFN signaling in THP-1Asp157 interaction with indole[4]
ALK-L1196M Compound 10g< 0.5 nMApoptosis in Ba/F3 & H2228 cellsOverrides gatekeeper steric clash[5]
TRKA Compound C0356 nM0.304 µM (Km-12 cell line)H-bonds with Glu546, Met620[6]
TOPIIα Compound 8cN/A0.72 µM (K562 cell line)DNA relaxation inhibition / Intercalation[1]

Validated Experimental Protocols

A robust drug discovery pipeline requires self-validating assay systems. Below are the definitive methodologies for evaluating pyrazolo[3,4-b]pyridine derivatives, complete with the scientific rationale behind the assay design.

Workflow Synthesis Compound Synthesis & Structural Validation (NMR/HRMS) PrimaryScreen Primary Enzymatic Assay (TR-FRET) Synthesis->PrimaryScreen library input Controls Assay Validation (Z'-factor > 0.5, Ref Inhibitors) PrimaryScreen->Controls requires Cellular Cell-Based Proliferation (GI50 in Target Cell Lines) PrimaryScreen->Cellular hit progression (IC50 < 1 µM) Controls->PrimaryScreen validates Mechanism Orthogonal Mechanism Validation (Western Blot / DNA Relaxation) Cellular->Mechanism active compounds

Caption: Self-validating hit-to-lead workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Why use TR-FRET instead of standard colorimetric or prompt-fluorescence assays? Pyrazolo[3,4-b]pyridine derivatives, due to their extended aromatic conjugation, often exhibit intrinsic auto-fluorescence that confounds standard readouts. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before measurement. This allows the short-lived compound auto-fluorescence to decay, ensuring the captured signal is exclusively from the kinase-binding event, yielding a high-fidelity signal-to-background ratio.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-b]pyridine derivative in 100% DMSO.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., FGFR1 or TBK1) with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the Km​ value for the specific kinase) and the biotinylated peptide substrate.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation (Self-Validating Step): Include a no-enzyme control (0% activity) and a vehicle control (100% activity) on every plate. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Topoisomerase IIα DNA Relaxation Assay

Causality & Rationale: Why a DNA Relaxation Assay instead of a simple ATPase assay? TOPIIα relies on ATP hydrolysis, but an ATPase assay cannot distinguish between catalytic inhibition and DNA-intercalation-driven stabilization of the cleavage complex. The plasmid relaxation assay visually validates the functional endpoint—supercoiled vs. relaxed DNA topology—providing definitive mechanistic proof of target engagement[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human TOPIIα, and the test compound (e.g., Compound 8c at varying concentrations: 1, 5, 10, 50 µM) in TOPII reaction buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM ATP, 0.5 mM DTT).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release the DNA.

  • Electrophoresis: Add 3 µL of DNA loading dye. Load the samples onto a 1% agarose gel (without ethidium bromide). Run at 5 V/cm for 2 hours in 1X TAE buffer.

  • Staining & Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

  • Validation: Use Etoposide as a positive control. The disappearance of the supercoiled DNA band and the appearance of relaxed topoisomers indicate normal enzyme function; retention of the supercoiled band indicates TOPIIα inhibition[1].

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a masterclass in bioisosteric drug design. By leveraging its inherent capacity for bidentate hydrogen bonding and planar stacking, medicinal chemists can tune this single core to selectively inhibit critical kinases (FGFR, TBK1, ALK) or disrupt structural DNA-maintenance enzymes (TOPIIα). By adhering to the rigorous, self-validating biochemical and cellular workflows outlined above, development teams can confidently progress these derivatives from primary screening to highly targeted preclinical candidates.

References

  • Eldehna, W. M., et al. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals, MDPI, 2025.[Link]

  • "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)." Expert Opinion on Therapeutic Patents, PubMed, 2013.[Link]

  • "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016.[Link]

  • "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, RSC Publishing, 2021.[Link]

  • "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC, 2022.[Link]

  • "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Semantic Scholar, 2019.[Link]

Sources

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This privileged scaffold is a constituent of numerous pharmaceutically active compounds and has demonstrated potential in a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3] The unique structural features of the pyrazolo[3,4-b]pyridine nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties and the development of highly potent and selective therapeutic agents.[4][5] This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-b]pyridine derivatives, delving into their mechanisms of action, and presenting key experimental data and protocols relevant to their evaluation.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of pyrazolo[3,4-b]pyridine have emerged as a prominent class of anticancer agents, exhibiting their therapeutic effects through a variety of mechanisms.[6][7] These compounds have been shown to inhibit key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by targeting various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Overactivation of TRK is associated with the proliferation and differentiation of cancer cells.[8] Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors. For instance, compound C03 demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[8][9]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are key targets in cancer therapy, and a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[10][11] Compound 7n from this series showed significant in vivo antitumor activity in a FGFR1-driven H1581 xenograft model.[10] The N(1)-H of the pyrazolopyridine moiety appears to be crucial for its interaction within the FGFR1 kinase domain.[11]

  • Cyclin-Dependent Kinase (CDK) and Proviral Integration site for Moloney murine leukemia virus (PIM) Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been investigated as dual inhibitors of CDK2 and PIM1 kinases, which are involved in cell cycle regulation and survival.[12] The hybridization of the pyrazole and pyridine scaffold is a key feature in several anticancer agents that target CDKs.[13]

  • Monopolar Spindle Kinase 1 (Mps1) Inhibition: Mps1 is a critical component of the mitotic checkpoint and a target for cancer therapy. A pyrazolo[3,4-b]pyridine-based compound, 31 , exhibited a strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells.[14]

Topoisomerase IIα Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme involved in DNA replication and repair.[6][7] Compound 8c from a synthesized series demonstrated potent and broad-spectrum antiproliferative activity and significantly inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner, comparable to the standard drug etoposide.[6][7] The planar structure of the pyrazolo[3,4-b]pyridine core is considered a key pharmacophoric feature for TOPII inhibition.[6][7]

Antiproliferative Activity Data

The following table summarizes the antiproliferative activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
C03 Km-120.304[8]
7b Hep G20.0158[15]
7b MCF70.0001[15]
8c NCI 60 panel (MG-MID)1.33[6]
8c K562 (Leukemia)0.72[6]
8b A-549 (Lung)2.9[16][17]
8b HEPG2 (Liver)2.6[16][17]
8b HCT-116 (Colon)2.3[16][17]
9a Hela2.59[13]
14g MCF74.66[13]
14g HCT-1161.98[13]
Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation.[15]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Start cell_plating Cell Plating (96-well plates) start->cell_plating compound_treatment Compound Treatment (Varying Concentrations) cell_plating->compound_treatment cell_fixation Cell Fixation (10% TCA) compound_treatment->cell_fixation staining Staining (0.4% SRB) cell_fixation->staining destain_solubilize Destaining & Solubilization (1% Acetic Acid, 10mM Tris) staining->destain_solubilize absorbance Absorbance Measurement (515 nm) destain_solubilize->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end Broth_Macrodilution_Workflow cluster_workflow Broth Macrodilution Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculation Inoculate Tubes serial_dilution->inoculation incubation Incubate inoculation->incubation determine_mic Determine MIC (Lowest concentration with no visible growth) incubation->determine_mic end End determine_mic->end

Broth Macrodilution Workflow

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, pyrazolo[3,4-b]pyridine derivatives have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Several derivatives have been synthesized and evaluated for their anti-inflammatory properties. [3][18]Some of these compounds have shown moderate anti-inflammatory activity in in vivo assays, such as the carrageenan-induced rat paw edema assay. [18]The mechanism of action for their anti-inflammatory effects is an area of ongoing investigation, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes. [19]

Neuroprotective and Anti-Alzheimer's Properties

Interestingly, some pyrazolo[3,4-b]pyridines have been reported to exhibit neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's properties. [1]One such compound, Etazolate, has been clinically investigated for its efficacy as an anti-Alzheimer's agent. [1]Novel pyrazolo[3,4-b]pyridines have also been synthesized and shown to have a high and selective binding to amyloid plaques in brain slices from Alzheimer's disease patients, highlighting their potential as diagnostic probes. [1]

Molluscicidal Activity

In the field of agrochemicals, new pyrazolo[3,4-b]pyridine-derived heterocycles have been synthesized and evaluated for their molluscicidal activity against land snails that cause severe damage to agricultural crops. [20]

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes. [4][5]A common and efficient method involves the cyclization of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. [5]

General Synthetic Scheme

A widely employed synthetic strategy involves a one-pot, three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, an appropriate aldehyde, and a 3-oxo-3-arylpropanenitrile. [6]

Synthesis_Scheme cluster_synthesis General Synthesis of Pyrazolo[3,4-b]pyridines aminopyrazole 3-Substituted-1-phenyl- 1H-pyrazol-5-amine one_pot_reaction One-Pot, Three-Component Reaction aminopyrazole->one_pot_reaction aldehyde Aldehyde aldehyde->one_pot_reaction ketonitrile 3-Oxo-3-arylpropanenitrile ketonitrile->one_pot_reaction pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative one_pot_reaction->pyrazolo_pyridine Reflux in EtOH

General Synthetic Route

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine core represents a highly versatile and privileged scaffold in medicinal chemistry, with a broad range of demonstrated biological activities. The extensive research into its derivatives has yielded potent anticancer, antimicrobial, and anti-inflammatory agents, with some compounds advancing to clinical investigation. The ease of synthesis and the potential for diverse functionalization make this heterocyclic system an attractive starting point for the development of new and improved therapeutic agents. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, as well as exploring the full potential of this remarkable scaffold in other disease areas.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [8][9]2. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Pharmaceutical Society of Japan. [15]3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [10]4. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [4]5. Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity. [20]6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [6][7]7. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [1]8. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [21]9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [11]10. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [22]11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [12]12. Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [23]13. Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [9]15. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [14]16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [5]17. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [13]19. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health.

  • Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [19]21. Synthesis and anti-inflammatory evaluation of some pyrazolo[3,4-b]pyridines. ResearchGate. [18]22. SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Indo American Journal of Pharmaceutical Sciences. [3]23. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [16]24. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1784059-93-3) is a highly privileged bicyclic scaffold widely utilized in modern medicinal chemistry[1]. As a bioisostere of indazoles and purines, the pyrazolo[3,4-b]pyridine core is a premier ATP-competitive hinge-binding motif for kinase inhibition[2]. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic protocols for this critical building block, providing a comprehensive guide for drug development professionals and synthetic chemists.

Physicochemical and Structural Profiling

The substitution pattern of this molecule is meticulously designed for optimal pharmacokinetics and target engagement.

Table 1: Physicochemical Properties

Property Value Method / Causality
Molecular Formula C₁₀H₁₁N₃O₂ -
Molecular Weight 205.21 g/mol Calculated[1]
LogP (octanol-water) 1.8 – 2.1 XLOGP3; The isopropyl group significantly enhances lipophilicity compared to brominated analogs (LogP ~1.2)[1].
pKa (carboxylic acid) ~3.2 ChemAxon Prediction; Ensures ionization and solubility at physiological pH[1].
Polar Surface Area (PSA) ~78.87 Ų Predicts favorable membrane and potential blood-brain barrier permeability[1].

| Melting Point | 215–220°C (decomp.)| High crystalline stability driven by planar π-π stacking interactions[1]. |

Pharmacophore Rationale in Target Therapeutics

The architecture of 5-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid serves specific mechanistic functions in structural biology:

  • The Bicyclic Core: The N1/N2 of the pyrazole and the pyridine nitrogen act as a bidentate hydrogen-bond donor/acceptor system, perfectly complementing the backbone amides (e.g., Met/Cys residues) of the kinase hinge region[3].

  • The 5-Isopropyl Group: Transitioning from a 5-bromo to a 5-isopropyl substituent is a deliberate strategy to increase steric bulk and lipophilicity[1]. This alkyl group is positioned to project into the hydrophobic pocket adjacent to the ATP-binding site, increasing target residence time and selectivity.

  • The 3-Carboxylic Acid: Biologically, it can engage in electrostatic interactions or metal chelation[1]. Synthetically, it is the primary handle for diversification, allowing for amide couplings to explore solvent-exposed regions of the target protein.

This scaffold is actively deployed in several high-value therapeutic areas:

  • Wnt Pathway Inhibition: Aberrant Wnt signaling is implicated in colon, ovarian, and breast cancers. Pyrazolopyridine derivatives act as potent inhibitors of this pathway[2].

  • MKK4 Inhibition: Mitogen-activated protein kinase kinase 4 (MKK4) is a critical target for liver regeneration. Inhibitors based on this scaffold promote hepatocyte proliferation and prevent apoptosis[4].

  • FGFR Inhibition: Substituted pyrazolo[3,4-b]pyridines are recognized as highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitors[3].

Synthetic Methodologies & Causality

The de novo synthesis of 5-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid requires a strategic two-step approach starting from a halogenated precursor.

G SM 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Hinge-Binding Core) SMC Suzuki-Miyaura Coupling (Pd-Catalysis, Isopropylboronic Acid) SM->SMC INT 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Lipophilic Expansion) SMC->INT HYD Base-Mediated Saponification (NaOH, MeOH/H2O) INT->HYD TC 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (Target Scaffold) HYD->TC APP Kinase Inhibitor Screening (Wnt, MKK4, FGFR Targets) TC->APP

Figure 1: Synthetic workflow and downstream application of the target pyrazolopyridine scaffold.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Direct Friedel-Crafts alkylation of the pyrazolo-pyridine core is impossible due to the highly electron-deficient nature of the pyridine ring. Therefore, a transition-metal-catalyzed cross-coupling is required[1]. Reacting methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with isopropylboronic acid under Pd(dppf)Cl₂ catalysis ensures strict regioselectivity at the C5 position.

Step 2: Base-Mediated Saponification The intermediate ester is hydrolyzed to the target carboxylic acid. Base-mediated hydrolysis (NaOH in aqueous methanol) is chosen over acidic hydrolysis to prevent the potential decarboxylation that can occur with electron-deficient heteroaromatic carboxylic acids under harsh, high-temperature acidic conditions[1].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high-fidelity reproduction in the laboratory.

Protocol A: Synthesis of Methyl 5-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Preparation: In an oven-dried Schlenk flask, charge methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv), isopropylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by sparging with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the starting material spot is fully consumed. Confirm via LC-MS (expected mass[M+H]⁺ = 220.1).

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Saponification to 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in methanol (0.2 M concentration).

  • Hydrolysis: Add 2M aqueous NaOH (3.0 equiv). Stir the solution at 60°C for 4 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should indicate the complete disappearance of the higher-Rf ester.

  • Isolation (Critical Step): Cool the mixture to 0°C. Slowly acidify using 1M HCl until the pH reaches ~3.0. Causality: The target compound has a pKa of ~3.2[1]. Adjusting the pH to slightly below the pKa ensures the carboxylic acid is fully protonated, driving the precipitation of the product from the aqueous matrix.

  • Collection: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Final Validation: Verify purity via melting point analysis (expected 215–220°C with decomposition)[1]. ¹H NMR (DMSO-d₆) should confirm the disappearance of the methyl ester singlet at ~3.9 ppm and the presence of the isopropyl septet at ~3.1 ppm.

Sources

Structural and Mechanistic Insights into Substituted Pyrazolo[3,4-b]pyridines: Crystallography, Quantum Chemistry, and Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter scaffolds that demand rigorous crystallographic validation to unlock their therapeutic potential. The pyrazolo[3,4-b]pyridine bicyclic system is a privileged pharmacophore, exhibiting profound versatility across oncological (e.g., VEGFR-2 inhibition) and neurological (e.g., A1 adenosine receptor antagonism) landscapes.

This technical guide synthesizes recent crystallographic data, quantum chemical calculations, and self-validating experimental protocols to explain why specific structural nuances—such as tautomeric preferences, absolute configuration, and solid-state packing—dictate the physicochemical and pharmacological behavior of substituted pyrazolo[3,4-b]pyridines.

Structural Fundamentals: Tautomerism, Planarity, and Solid-State Packing

The foundational challenge in working with pyrazolo[3,4-b]pyridines lacking substitution at the pyrazole nitrogen is tautomerism. The system can exist as either the 1H

  • or 2H -pyrazolo[3,4-b]pyridine. Understanding this equilibrium is not merely an academic exercise; it fundamentally alters the hydrogen-bond donor/acceptor topology presented to a biological target.

Quantum chemical analyses (AM1 and DFT calculations) unequivocally demonstrate that the 1H -tautomer is thermodynamically favored over the 2H -form by approximately 37.03 kJ/mol 1. This preference dictates the starting geometry for any subsequent in silico docking studies.

Crystallographically, the pyrazolopyridine core is remarkably rigid. High-resolution Single-Crystal X-Ray Diffraction (SCXRD) of pyrazolo[3,4-b]pyridine nucleosides reveals that the bicyclic ring system is essentially planar, with root-mean-square (r.m.s.) deviations of less than 0.012 Å and dihedral angles between the fused pyrazole and pyridine rings restricted to a mere 0.44°–1.00° 2. In the solid state, this extreme planarity facilitates robust intermolecular π−π stacking. For instance, recent 2026 data on the aldehyde-functionalized derivative CJ129 shows a monoclinic P21​/c arrangement driven by π−π stacking interactions of 3.683 Å, propagating along the crystallographic c-axis to form one-dimensional ABAB chains 3.

Tautomerization A Unsubstituted Pyrazolo[3,4-b]pyridine B 1H-Tautomer (ΔE = -37.03 kJ/mol) A->B Thermodynamic Preference C 2H-Tautomer (Higher Energy) A->C Minor Species D Solid-State Packing (Monoclinic P21/c) B->D π-π Stacking & H-bonding

Tautomeric stabilization and solid-state packing of pyrazolo[3,4-b]pyridines.

Crystallography-Driven Drug Design: Stereoselectivity & Kinase Targeting

The translation of raw crystallographic coordinates into actionable drug design relies on understanding how the scaffold interacts with dynamic biological environments.

Stereoselective Targeting of Human A1 Adenosine Receptors (A1AR)

When developing A1AR antagonists, chirality plays a dominant role in receptor affinity. Liquid chromatography (LC) separation of enantiomers, followed directly by absolute configuration determination via SCXRD, is mandatory. Biological assays confirm that the R-enantiomer of specific substituted pyrazolo[3,4-b]pyridines exhibits significantly higher human A1AR affinity than its S-counterpart 4. Without precise crystallographic assignment of the stereocenter, homology modeling and subsequent lead optimization would be fundamentally flawed.

VEGFR-2 Inhibition and Molecular Dynamics

For oncological targets like VEGFR-2, the rigid, aromatic nature of the pyrazolopyridine core acts as an ideal anchor. Molecular dynamics (MD) simulations (up to 500 ns) utilizing SCXRD-derived starting coordinates reveal that derivatives like CJ129 remain stably positioned in the VEGFR-2 active site. The causality of this stability lies in the scaffold's ability to simultaneously engage in hydrophobic π−π interactions while forming recurring, highly conserved hydrogen bonds with key residues such as Asp1046 and Asn923 5.

VEGFR2_Binding Ligand Pyrazolo[3,4-b]pyridine Scaffold (e.g., CJ129) Hbond1 Asp1046 (H-Bond Acceptor) Ligand->Hbond1 Hydrogen Bonding Hbond2 Asn923 (H-Bond Donor) Ligand->Hbond2 Hydrogen Bonding Hydrophobic Hydrophobic Pocket (π-π stacking) Ligand->Hydrophobic Aromatic Stacking (3.68 Å) A1AR Human A1AR (Stereoselective) Ligand->A1AR R-Enantiomer Preference

Key molecular interactions of pyrazolo[3,4-b]pyridines with VEGFR-2 and A1AR targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (the why) and a validation checkpoint to prevent the propagation of errors.

Protocol 1: High-Resolution SCXRD & Absolute Configuration Determination

Objective: To obtain atomic-resolution 3D coordinates and definitively assign the absolute configuration of chiral pyrazolo[3,4-b]pyridines.

  • Chiral Separation & Purity Verification:

    • Action: Separate racemic mixtures using preparative chiral HPLC (e.g., Chiralpak AD-H column).

    • Causality: Crystallizing a racemate often yields centrosymmetric space groups (e.g., P21​/c ), which mask the absolute configuration of individual enantiomers.

    • Validation Checkpoint: Analytical chiral HPLC must show an Enantiomeric Excess (ee) > 99%.

  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve the pure enantiomer in a "good" solvent (e.g., dichloromethane) and allow a "poor" solvent (e.g., hexane) to slowly diffuse into the system at 4 °C.

    • Causality: Slow diffusion minimizes the thermodynamic penalty of nucleation, reducing crystal defects (twinning) and promoting the growth of a macroscopic, highly ordered lattice.

    • Validation Checkpoint: Optical microscopy under cross-polarized light must reveal uniform birefringence (complete extinction every 90° of rotation).

  • Cryogenic Data Collection (Anomalous Dispersion):

    • Action: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source ( λ=1.5418 Å) and cool to 100 K using a liquid nitrogen stream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (B-factors), allowing the resolution of hydrogen atoms. Using Cu Kα radiation (rather than Mo Kα) maximizes the anomalous scattering signal of lighter atoms (C, N, O), which is strictly required to determine absolute stereochemistry.

    • Validation Checkpoint: I/σ(I)>2 for at least 80% of reflections.

  • Structure Solution & Refinement:

    • Action: Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 .

    • Validation Checkpoint: The final R1​ factor must be <0.05 , Goodness-of-Fit (GoF) ≈1.0 , and the Flack parameter must be near 0 with a low standard uncertainty (e.g., 0.02±0.05 ). A Flack parameter near 1.0 indicates the inverted enantiomer was modeled.

SCXRD_Workflow S1 Crystal Growth (Vapor Diffusion) S2 Data Collection (100K, Cu Kα) S1->S2 S3 Structure Solution (Direct Methods) S2->S3 S4 Refinement (Least-Squares) S3->S4 S5 Validation (Flack ~ 0, R1 < 0.05) S4->S5 S5->S4 Iterate if poor fit

Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 2: MD Simulation Setup from SCXRD Coordinates

Objective: Validate static crystallographic poses in a dynamic, solvated biological environment.

  • Ligand Preparation:

    • Action: Extract the heavy-atom coordinates directly from the validated .CIF file. Assign the 1H -tautomer state based on thermodynamic preference.

    • Causality: Using experimentally derived geometries bypasses the errors introduced by heuristic 3D conformer generators, preserving the true solid-state dihedral angles.

  • System Solvation and Equilibration:

    • Action: Embed the Ligand-Protein complex in an explicit TIP3P water box, neutralize with counter-ions, and perform NVT/NPT equilibration.

    • Validation Checkpoint: System temperature must plateau at 300 K, and density must stabilize at ∼1.0 g/cm3 before production runs begin.

Quantitative Data Summaries

To facilitate rapid comparison, the structural, biological, and optoelectronic properties of substituted pyrazolo[3,4-b]pyridines are summarized below.

Table 1: Structural and Crystallographic Hallmarks

Compound / Scaffold TypeSpace GroupCore Planarity (RMSD)Fused Ring Dihedral AngleDominant Intermolecular Interaction
Unsubstituted 1H-TautomerN/A (Calc)N/AN/AN/A (ΔE = -37.03 kJ/mol vs 2H)
Pyrazolo[3,4-b]pyridine NucleosidesVariable <0.012 Å 0.44∘−1.00∘ Intramolecular H-bonds (syn conformers)
Aldehyde-functionalized (CJ129)Monoclinic P21​/c Highly PlanarCoplanar1D π−π stacking chains ( 3.683 Å)

Table 2: Biological & Optoelectronic Profiling

Target / PropertyKey Interaction / MetricMechanistic NoteReference
Human A1AR R-Enantiomer PreferenceAbsolute configuration dictates receptor pocket fit.4
VEGFR-2 Asp1046, Asn923 (H-bonds)Rigid scaffold anchors into the kinase hinge region.5
NLO Activity (CJ129) β=26.81×10−30 esuHigh electrophilicity ( ω=70.31 kcal/mol) drives intramolecular charge transfer.3

Conclusion & Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold is a masterclass in how subtle structural parameters—tautomeric equilibrium, extreme core planarity, and absolute stereochemistry—cascade into profound macroscopic and biological effects. By rooting our drug discovery pipelines in rigorous, self-validating crystallographic protocols, we transition from empirical screening to true rational design. Future developments will likely leverage the high nonlinear optical (NLO) responses of these rigid systems to design dual-modality theranostic agents, bridging the gap between optoelectronics and targeted kinase inhibition.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (via NIH PMC) URL:[Link]

  • Structures of four pyrazolo[3,4-b]pyridine nucleosides Source: Acta Crystallographica Section C: Crystal Structure Communications (1990) URL:[Link]

  • Substituted pyrazolo[3,4-b]pyridines as human A1adenosine antagonists: Developments in understanding the receptor stereoselectivity Source: Organic & Biomolecular Chemistry (RSC Publishing, 2010) URL:[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Advances (via NIH PMC, 2026) URL:[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics (Open Access) Source: RSC Advances (RSC Publishing, 2026) URL:[Link]

Sources

spectroscopic analysis (NMR, IR, Mass Spec) of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of heterocyclic compounds not merely as a checklist of analytical techniques, but as a cohesive, self-validating system of logical deductions. Pyrazolo[3,4-b]pyridines represent a privileged, nitrogen-rich bicyclic scaffold (with nitrogen atoms at positions 1, 2, and 7) that is highly sought after in drug discovery for its role in kinase inhibition, anxiolytic activity, and antimicrobial applications[1][2].

However, the synthesis of these molecules frequently yields complex regioisomeric mixtures (particularly N-1 vs. N-2 substitution)[3][4]. To ensure absolute scientific integrity, researchers must deploy a multimodal spectroscopic workflow—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally map the electronic and structural topology of the synthesized scaffold.

Here is the in-depth technical guide to the spectroscopic analysis of pyrazolo[3,4-b]pyridines.

I. Multimodal Spectroscopic Validation Workflow

To eliminate analytical bias, we utilize an orthogonal testing matrix. No single technique is trusted in isolation; instead, the outputs of NMR, IR, and MS must logically intersect to confirm the molecular structure.

Workflow Start Synthesized Pyrazolo[3,4-b]pyridine NMR NMR (1H, 13C, 2D) Regioisomer ID Start->NMR IR FT-IR Functional Group ID Start->IR MS HRMS Exact Mass & Fragmentation Start->MS Val Validated Structure NMR->Val IR->Val MS->Val

Orthogonal spectroscopic workflow for the structural validation of pyrazolo[3,4-b]pyridines.

II. Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for resolving the regiochemistry of the pyrazolo[3,4-b]pyridine core. The electron-withdrawing nature of the fused pyridine ring significantly deshields specific protons, providing a distinct chemical signature[5].

1. Proton (¹H) NMR Causality:

  • Pyridine Ring Protons (H-4, H-5, H-6): Due to the magnetic anisotropy and electron-withdrawing effect of the pyridine nitrogen (N-7), these protons typically resonate downfield in the 7.13–8.55 ppm region[3].

  • Pyrazole Ring Proton (H-3): If unsubstituted, the H-3 proton appears as a sharp singlet around 8.01–8.06 ppm [3].

  • N-H Proton: In 1H-unsubstituted derivatives, the N-H proton is highly deshielded by both the adjacent nitrogens and intermolecular hydrogen bonding, appearing as a broad singlet far downfield between 11.40 and 12.30 ppm [6][7].

2. Carbon (¹³C) and 2D NMR (HMBC) Causality: Distinguishing between N-1 and N-2 regioisomers is a classic analytical trap. Relying solely on 1D ¹H NMR is insufficient. ¹³C NMR reveals the C=N carbon of the pyrazole moiety at 143.1–145.2 ppm and the bridging carbons (C-3a, C-7a) at 108.0–121.6 ppm [8]. To achieve absolute certainty, HMBC (Heteronuclear Multiple Bond Correlation) is required. By observing cross-peaks between the substituent protons (e.g., an N-CH₃ or N-phenyl group) and the specific quaternary carbons of the pyrazole ring (C-3, C-3a, C-7a), the exact site of alkylation or arylation (N-1 vs. N-2) is unambiguously confirmed[1][4].

Table 1: Characteristic NMR Chemical Shifts
Nucleus / PositionChemical Shift Range (ppm)Multiplicity / Notes
¹H : N-H (1H-derivatives)11.40 – 12.30Broad singlet; concentration-dependent[6][7]
¹H : Pyridine H-4, H-5, H-67.13 – 8.55Doublets/Multiplets; highly conjugated[3]
¹H : Pyrazole H-38.01 – 8.06Sharp singlet (if unsubstituted)[3]
¹³C : Pyrazole C=N143.1 – 145.2Quaternary carbon[8]
¹³C : Bridging C-3a / C-7a108.0 – 121.6Quaternary carbons[8]

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR acts as a rapid, self-validating checkpoint for functional group integrity before proceeding to time-intensive 2D NMR.

Causality in Vibrational Modes: The pyrazolo[3,4-b]pyridine scaffold is rigid. The N-H stretching frequency is highly sensitive to the sample's physical state. In solid-state (KBr pellet or ATR), extensive intermolecular hydrogen bonding broadens the N-H stretch, shifting it to the 3100–3480 cm⁻¹ range[7]. The highly conjugated aromatic system yields strong C=N and C=C stretching bands between 1580 and 1630 cm⁻¹ [8][9], while the C-N stretching vibrations anchor the fingerprint region at 1070–1090 cm⁻¹ [8].

Table 2: Characteristic FT-IR Frequencies
Functional GroupFrequency Range (cm⁻¹)Intensity / Shape
N-H Stretch3100 – 3480Broad, strong (due to H-bonding)[7]
C=N / C=C Stretch1580 – 1630Sharp, medium-to-strong[8][9]
C-N Stretch1070 – 1090Sharp, medium[8]

IV. Mass Spectrometry (MS) & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Electron Impact (EI) provides the exact mass, but the true value of MS lies in analyzing the fragmentation patterns (MS/MS).

Fragmentation Causality: Because the fused bicyclic aromatic core is thermodynamically highly stable, the molecular ion peak (e.g., [M]⁺ or [M+H]⁺) is frequently the base peak (100% relative abundance)[10]. The primary fragmentation pathway for these nitrogen-rich heterocycles is the characteristic loss of hydrogen cyanide (HCN, m/z 27) , which results from the high-energy cleavage of either the pyrazole or pyridine ring[10][11]. If the scaffold contains an N-1 phenyl substituent, a distinct phenyl cation fragment (m/z 77 ) is reliably observed at the end of the fragmentation cascade[10][11].

MS_Frag M Molecular Ion [M]+ Highly Stable Core F1 Loss of HCN (m/z 27) Pyridine/Pyrazole Cleavage M->F1 F2 Loss of Substituents (e.g., Halogens, CO) M->F2 F3 Phenyl Cation (m/z 77) (If N1-phenyl substituted) M->F3 F2->F1 Sequential

Generalized mass spectrometric fragmentation pathways for pyrazolo[3,4-b]pyridines.

V. Standard Operating Procedure (SOP): Multimodal Acquisition

To ensure trustworthiness and reproducibility, follow this self-validating protocol for structural characterization:

Step 1: Sample Preparation & Purity Check

  • Ensure the synthesized pyrazolo[3,4-b]pyridine is dried under high vacuum to remove residual solvents (e.g., EtOAc, Hexane), which can mask critical ¹H NMR signals (e.g., the 1.2–2.0 ppm range) and alter FT-IR baselines.

  • Self-Validation: Run a rapid TLC or UPLC-UV trace to confirm >95% purity before spectroscopic acquisition.

Step 2: FT-IR Acquisition

  • Collect a background spectrum of the ambient atmosphere (or bare ATR crystal) to subtract CO₂ and water vapor noise.

  • Apply the sample to the ATR crystal. Apply consistent pressure.

  • Self-Validation: Verify the absence of a broad water peak at ~3300 cm⁻¹ (unless the compound is a hydrate) to ensure the N-H stretch is accurately assigned.

Step 3: NMR Acquisition (1D and 2D)

  • Dissolve 5–10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is preferred for 1H-unsubstituted derivatives to prevent exchange and clearly observe the N-H proton[6].

  • Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Acquire ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.

  • Self-Validation: If regioisomers are suspected, immediately queue an HMBC experiment. Map the ³J_{CH} couplings from the substituent protons to the C-3a/C-7a bridgehead carbons.

Step 4: HRMS Acquisition

  • Prepare a 1 µg/mL dilution in LC-MS grade MeOH/H₂O (with 0.1% Formic Acid to promote [M+H]⁺ formation in ESI+).

  • Self-Validation: Run a solvent blank immediately prior to the sample injection to rule out system carryover. Calibrate the TOF/Orbitrap mass analyzer to ensure mass accuracy within <5 ppm error[6].

VI. References

  • [5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. cdnsciencepub.com. URL:

  • [6] Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones. thieme-connect.com. URL:

  • [8] Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. acs.org. URL:

  • [9] Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. nih.gov. URL:

  • [11] Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. researchgate.net. URL:

  • [10] Mass spectral data of various ethyl 4-anilino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. asianpubs.org. URL:

  • [3] 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. researchgate.net. URL:

  • [7] Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. nih.gov. URL:

  • [4] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. nih.gov. URL:

  • [1] One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. acs.org. URL:

  • [2] Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. researchgate.net. URL:

Sources

The Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for privileged scaffolds that can reliably interface with the ATP-binding pockets of kinases and other nucleotide-dependent enzymes is paramount. The pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly versatile pharmacophore[1]. By combining the structural features of both pyrrolo[2,3-b]pyridine and indazole, this scaffold achieves multiple binding modes, offering superior synthetic flexibility and a robust intellectual property profile[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular rationale behind the pyrazolo[3,4-b]pyridine core, evaluate its structure-activity relationships (SAR) across diverse oncology targets, and provide self-validating experimental workflows for its synthesis and biological evaluation.

Molecular Rationale: ATP Mimicry and Hinge Binding

The efficacy of the pyrazolo[3,4-b]pyridine scaffold stems from its structural homology to the adenine ring of adenosine triphosphate (ATP). In kinase inhibition, the N1-H and N2 atoms of the pyrazole ring act as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the kinase domain[1].

The causality of this interaction is absolute: experimental N-methylation of the N1 position completely erodes enzymatic inhibitory activity (IC50 > 5 μM), validating that the N1-H is an indispensable hydrogen bond donor[2]. Furthermore, the adjacent pyridine ring alters the electron density of the core compared to a standard indazole, improving aqueous solubility while providing distinct vectors (C4, C5, and C6) for functionalization to achieve kinase selectivity[3].

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Activates MAPK MAPK Pathway (Proliferation) FGFR->MAPK Phosphorylates PLCG PLCγ Pathway (Survival) FGFR->PLCG Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Pocket Cancer Cancer Cell Progression MAPK->Cancer Drives PLCG->Cancer Drives

FGFR signaling pathway and targeted inhibition by pyrazolo[3,4-b]pyridine scaffolds.

Target Landscape & Structure-Activity Relationships (SAR)

The pyrazolo[3,4-b]pyridine core is not limited to a single target class; its modularity allows it to be tuned for various oncogenic drivers.

Fibroblast Growth Factor Receptors (FGFR)

Dysregulation of FGFR signaling is heavily implicated in bladder, lung, and breast cancers[2]. Utilizing a scaffold hopping strategy from the clinical candidate AZD4547, researchers developed pyrazolo[3,4-b]pyridine derivatives that exhibit exceptional potency against FGFR1–3[2].

  • Mechanistic Choice: The incorporation of chlorine atoms at the 2- and 6-positions of a pendant phenyl ring was a deliberate design choice to exploit steric interactions with the gatekeeper residues Val561 and Ala640 in FGFR1. Because VEGFR2 possesses a bulkier cysteine residue at the equivalent position, this steric clash grants the scaffold high selectivity for FGFR over VEGFR2[2].

Topoisomerase IIα (TOPIIα)

Beyond kinases, the scaffold is highly effective against nuclear enzymes. Recent developments have identified pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 8c) as potent TOPIIα inhibitors[4].

  • Mechanistic Choice: By blocking the DNA relaxation activity of TOPIIα, these compounds induce severe DNA damage, triggering S-phase cell cycle arrest and subsequent apoptosis via the modulation of PARP-1, Bax, and Caspases in leukemia cells[4].

Emerging Targets: PIM-1 and TRK

The scaffold has also been successfully mapped to PIM-1 kinases and Tropomyosin receptor kinases (TRKs). For PIM-1, specific derivatives demonstrated selective cytotoxicity against ERα-dependent MCF-7 breast cancer cells while sparing non-cancerous MCF-10A cells[5]. Against TRKA, scaffold hopping yielded compounds with high plasma stability and nanomolar efficacy[6].

Quantitative Data Summary
TargetLead CompoundPotency (IC50 / GI50)Key SAR Insight / Mechanism of ActionCitation
FGFR1-3 Compound 7nLow nMCl atoms at 2,6-positions selectively interact with Val561/Ala640.[2]
TOPIIα Compound 8c1.33 µM (GI50)Inhibits DNA relaxation; induces S-phase arrest and PARP-1 cleavage.[4]
PIM-1 Compound 175.98 µM (IC50)Highly selective against ERα-dependent MCF-7 breast cancer cells.[5]
TRKA Compound C0356 nM (IC50)High plasma stability; selective anti-proliferative effect on MCF-7.[6]

Self-Validating Synthetic Methodologies

Historically, the synthesis of 1H-pyrazolo[3,4-b]pyridines relied on the Gould–Jacobs reaction, condensing 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate at high temperatures[3]. However, modern drug discovery demands high-throughput, eco-friendly methodologies.

We highlight a catalyst-free, "on-water" multicomponent protocol utilizing a Polyethylene Glycol (PEG)/H2O solvent system[7].

  • The Causality of the Solvent: Water is traditionally a poor solvent for organic synthesis due to reactant insolubility. However, the PEG/H2O system leverages the "hydrophobic effect"—forcing non-polar reactants into tight proximity, thereby accelerating the condensation reaction without the need for heavy metal catalysts or harsh acids[7]. This creates a greener, highly scalable workflow.

Synthetic_Workflow Reactants Aminopyrazole + Dicarbonyl Precursors Reaction One-Pot Condensation (PEG/H2O, 80°C) Reactants->Reaction Crude Crude Pyrazolo[3,4-b]pyridine Reaction->Crude Purification Recrystallization / Chromatography Crude->Purification Pure Pure Compound (>95% Purity) Purification->Pure Validation Validation (NMR, MS, HPLC) Pure->Validation Validation->Reaction Feedback Loop (Optimize Yield)

Self-validating synthetic workflow for pyrazolo[3,4-b]pyridine library generation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in feedback loops and strict control baselines guarantee that the resulting data is an artifact-free reflection of the scaffold's true potential.

Protocol 1: "On-Water" One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

Adapted from green chemistry methodologies[7].

Objective: Synthesize a library of pyrazolo[3,4-b]pyridine derivatives via a four-component condensation. Self-Validation Mechanism: The absence of a catalyst means the reaction progress is entirely dependent on the intrinsic electrophilicity/nucleophilicity of the substrates. TLC tracking acts as a real-time validation of intermediate consumption.

  • Reaction Setup: In a 25 mL round-bottom flask, combine the substituted benzoyl acetonitrile (0.5 mmol) and hydrazine hydrate (0.5 mmol) in 1.5 mL of a PEG-400/H2O mixture (1:1 v/v).

  • Initial Condensation: Reflux the mixture at 80°C for 40 minutes to form the intermediate aminopyrazole. Causality: Forming the pyrazole ring first ensures regioselectivity before the pyridine ring closure[3].

  • Pyridine Ring Closure: Add the substituted benzaldehyde (0.5 mmol) and Meldrum’s acid (0.5 mmol) directly to the same pot. Continue refluxing for an additional 20 minutes.

  • Workup & Purification: Allow the reaction to cool to room temperature. The hydrophobic product will precipitate out of the aqueous PEG phase. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: Confirm structure and >95% purity via 1H-NMR, 13C-NMR, and LC-MS before proceeding to biological assays.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Evaluate the IC50 of synthesized pyrazolo[3,4-b]pyridines against FGFR1. Self-Validation Mechanism: Utilizing a TR-FRET readout eliminates false positives caused by the auto-fluorescence of heterocyclic compounds. AZD4547 is used as a positive control to validate assay sensitivity[2].

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Plating: Dispense 100 nL of the pyrazolo[3,4-b]pyridine compounds (in 10-point dose-response, starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser. Include DMSO (vehicle) as a negative control and AZD4547 as a positive control.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant FGFR1 enzyme (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its predetermined Km value to ensure competitive inhibition is accurately measured) and the ULight-labeled peptide substrate.

  • Detection: After a 60-minute incubation, add 10 µL of the Eu-anti-phospho-antibody/EDTA stop solution. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern targeted therapy. Its inherent ability to mimic ATP allows for deep anchoring within kinase hinge regions, while its distinct geometric vectors enable medicinal chemists to tune out off-target liabilities (such as VEGFR2 cross-reactivity)[2]. By coupling rational, structure-based drug design with highly efficient, eco-friendly synthetic protocols[7], drug development professionals can rapidly iterate on this privileged scaffold to address unmet needs in oncology and beyond.

References

  • Source: mdpi.
  • Source: nih.
  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

Sources

Comprehensive In Vitro Screening Cascade for Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Early-Stage Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the pyrazolo[3,4-b]pyridine scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. Structurally functioning as a bioisostere of the adenine ring of ATP, this bicyclic system excels at forming critical hydrogen bonds within the highly conserved hinge region of the kinome.

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate novel pyrazolo[3,4-b]pyridine derivatives. By moving logically from cell-free thermodynamic binding assays to phenotypic cellular screens, and finally to intracellular target engagement, this guide provides a robust framework to prevent false positives and ensure high-confidence lead selection.

Pharmacological Context: The Pyrazolo[3,4-b]pyridine Scaffold

The rational design of pyrazolo[3,4-b]pyridines typically exploits their ability to act as ATP-competitive inhibitors. Recent literature demonstrates their profound efficacy across a diverse array of oncogenic and inflammatory targets:

  • CDK2 and CDK9: Derivatives have shown potent cell cycle arrest and apoptosis induction in HeLa and MCF-7 lines by inhibiting cyclin-dependent kinases [1].

  • PIM-1 Kinase: Specific substitutions on the scaffold yield nanomolar inhibitors of PIM-1, driving G2/M phase arrest in estrogen receptor-positive breast cancer models [2].

  • TBK1 and ZAK: Advanced structural optimization has produced picomolar inhibitors of TANK-binding kinase 1 (TBK1) [3] and highly selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK)[4].

  • Topoisomerase IIα: Beyond kinases, specific derivatives have been validated as broad-spectrum anti-leukemic agents by inhibiting DNA relaxation via Topoisomerase IIα [5].

Mechanism Compound Pyrazolo[3,4-b]pyridines Kinases Target Kinases (CDK2/9, PIM-1, TBK1) Compound->Kinases ATP-competitive Inhibition Rb Rb Phosphorylation Kinases->Rb Blocks ApoptosisReg Pro-apoptotic Factors (BAD, BAX) Kinases->ApoptosisReg Modulates CellArrest G1/S & G2/M Arrest Rb->CellArrest Triggers Apoptosis Apoptosis Induction ApoptosisReg->Apoptosis Induces

Fig 1. Multi-kinase targeting mechanism of pyrazolo[3,4-b]pyridines driving cell cycle arrest and apoptosis.

The Orthogonal Screening Cascade

To systematically triage compounds, we employ a three-tiered orthogonal screening cascade. The causality behind this structure is risk mitigation: biochemical potency (Tier 1) does not guarantee cellular permeability (Tier 2), and phenotypic toxicity does not guarantee specific on-target mechanism of action (Tier 3).

Workflow Start Pyrazolo[3,4-b]pyridine Library Tier1 Tier 1: Biochemical Assays (Target Affinity & Selectivity) Start->Tier1 Tier2 Tier 2: Cellular Phenotype (Viability & Cell Cycle) Tier1->Tier2 IC50 < 100 nM Tier3 Tier 3: Target Engagement (CETSA & Mechanistic Proof) Tier2->Tier3 High Therapeutic Index Hit Lead Optimization Tier3->Hit Verified Intracellular Binding

Fig 2. Hierarchical in vitro screening cascade for pyrazolo[3,4-b]pyridine hit triage.

Tier 1: Cell-Free Biochemical Profiling

Protocol 1: Universal ADP-Glo™ Kinase Assay for IC50 Determination

Causality & Rationale: We utilize the ADP-Glo assay rather than traditional radiometric ( 33P -ATP) assays. Because ADP-Glo measures the byproduct (ADP) of the kinase reaction, it tolerates exceptionally high, physiological ATP concentrations (1–5 mM). This is critical for pyrazolo[3,4-b]pyridines; screening at high ATP concentrations rigorously tests their ATP-competitive nature and prevents the selection of weak hinge-binders that would be outcompeted by intracellular ATP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT). Causality: Mg 2+ is essential for ATP coordination in the kinase active site; BSA prevents non-specific compound aggregation and plastic-binding.

  • Compound Pre-incubation: Dispense 5 µL of recombinant kinase (e.g.,1) and 2.5 µL of pyrazolo[3,4-b]pyridine compound (10-point dose-response, 3-fold dilutions) into a 384-well plate. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium of inhibitor binding prior to ATP introduction.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and actively degrades unreacted ATP, eliminating background noise and expanding the dynamic range.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP, which drives a luciferase-mediated luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

Self-Validating System Checkpoint:

  • Z'-Factor: Must be 0.6. Calculated using DMSO (negative control) and a reference pan-kinase inhibitor like Staurosporine (positive control).

  • Reference IC50: A known specific inhibitor (e.g., Dinaciclib for CDKs) must yield an IC50 within 3-fold of historical laboratory means.

Tier 2: Phenotypic & Functional Cellular Assays

Protocol 2: Multiplexed Viability & Cell Cycle Analysis

Causality & Rationale: A compound with a 5 nM biochemical IC50 is useless if it cannot cross the lipid bilayer or is rapidly effluxed by P-glycoprotein. We pair a luminescent ATP-based viability assay (CellTiter-Glo) with Flow Cytometry to distinguish whether a compound is merely cytostatic (halting the cell cycle) or genuinely cytotoxic (inducing apoptosis), as seen with 2 [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HeLa) at 5,000 cells/well in 96-well plates (for viability) and 200,000 cells/well in 6-well plates (for flow cytometry). Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the pyrazolo[3,4-b]pyridine derivatives for 72 hours.

  • Viability Readout (CellTiter-Glo): Add reagent equal to the culture volume. Lyse for 10 minutes. Causality: Measures intracellular ATP as a direct proxy for metabolically active cells. Calculate the GI50 (concentration inhibiting 50% of growth).

  • Cell Cycle Readout (Flow Cytometry):

    • Harvest cells via trypsinization, wash with cold PBS, and fix in 70% cold ethanol overnight.

    • Stain with Propidium Iodide (PI) and RNase A for 30 minutes. Causality: RNase A is strictly required because PI intercalates into both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate delineation of G1, S, and G2/M phases.

    • Analyze via flow cytometer (e.g., BD FACSCanto).

Tier 3: Intracellular Target Engagement

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: To definitively prove that the observed phenotypic apoptosis is driven by the pyrazolo[3,4-b]pyridine binding to its intended kinase inside the living cell, we utilize CETSA. This assay relies on the biophysical principle of ligand-induced thermal stabilization: a protein bound to an inhibitor will resist heat-induced unfolding and aggregation at higher temperatures than an unbound protein.

Step-by-Step Methodology:

  • In-Cell Binding: Treat live cells with the lead compound (at 5x the cellular GI50) or DMSO vehicle for 2 hours.

  • Thermal Gradient: Harvest and aliquot cells into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating denatures unbound proteins, causing them to precipitate.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the thermally aggregated (unbound) proteins, leaving only the soluble, ligand-stabilized target protein in the supernatant.

  • Quantification: Analyze the supernatant via Western Blotting using an antibody specific to the target kinase (e.g., anti-TBK1 or anti-ZAK). Calculate the shift in aggregation temperature ( ΔTagg​ ).

Quantitative Data Presentation

The following tables summarize representative in vitro data for highly optimized pyrazolo[3,4-b]pyridine derivatives across recent literature, demonstrating the structure-activity relationship (SAR) potential of this scaffold.

Table 1: Biochemical Kinase Inhibitory Activity (Cell-Free)

Compound IDPrimary TargetIC50 (nM)Reference StandardStandard IC50 (nM)Source
Compound 9a CDK218.5Dinaciclib12.0[1]
Compound 19 PIM-126.05-Fluorouracil17.0[2]
Compound 15y TBK10.2BX7957.1[3]
Compound 3h ZAK3.3Nilotinib15.4[4]

Table 2: Antiproliferative Activity (Cell-Based Phenotypic)

Compound IDCell LineCancer TypeGI50 (µM)Selectivity Index (vs Normal Cells)
Compound 9a HeLaCervical Carcinoma2.59> 10x (vs WI-38)
Compound 14g HCT-116Colorectal Carcinoma1.98> 15x (vs WI-38)
Compound 19 MCF-7Breast Adenocarcinoma5.61> 20x (vs MCF-10A)
Compound 8c K562Chronic Myeloid Leukemia1.33N/A

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 Source: MDPI (Molecules) URL:[Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells Source: PubMed / Bioorganic Chemistry URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: Elsevier Pure / Gulf Medical University Research Output URL:[Link]

Sources

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged bicyclic pharmacophore in modern drug discovery. Formed by the fusion of a pyrazole and a pyridine ring, this structural motif is uniquely predisposed to interact with the ATP-binding pockets of kinases, as well as allosteric sites of metabolic enzymes. This technical whitepaper deconstructs the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine analogs, explaining the thermodynamic and molecular causality behind their efficacy as targeted therapeutics.

Structural Dynamics: The Tautomeric Advantage

A fundamental property dictating the SAR of pyrazolo[3,4-b]pyridines is their tautomerism. When unsubstituted at the pyrazole nitrogens, the system exists in an equilibrium between 1H- and 2H-tautomers.

Quantum mechanical AM1 calculations reveal a stark thermodynamic preference: the 1H-tautomer is more stable than the 2H-tautomer by approximately 37.03 kJ/mol (~9 kcal/mol) 1. This stability is not merely an academic footnote; it is the structural driver of the scaffold's bioactivity. The 1H-configuration pre-organizes the molecule to present a highly specific hydrogen-bond donor (N1-H) and acceptor (N2) pair, perfectly complementing the backbone geometry of target proteins.

SAR in Kinase Inhibition: The Hinge-Binding Paradigm

The primary application of 1H-pyrazolo[3,4-b]pyridines is the competitive inhibition of ATP at the kinase hinge region. The SAR here is strictly governed by hydrogen bonding and steric accommodation.

Case Study A: FGFR Selectivity & Scaffold Hopping

Fibroblast Growth Factor Receptors (FGFRs) are critical oncology targets. Scaffold hopping from traditional indazole cores to a 1H-pyrazolo[3,4-b]pyridine core significantly enhances potency and selectivity for FGFR over off-target kinases like VEGFR2 2.

  • Mechanistic Causality: The N1-H acts as an obligate hydrogen-bond donor to the kinase hinge region. Experimental validation proves that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely eradicates enzymatic activity (IC50 > 5 μM) [[2]](). This confirms that the N1-H bond is non-negotiable for target engagement.

Case Study B: Overriding Gatekeeper Mutations (ALK-L1196M)

In Anaplastic Lymphoma Kinase (ALK), the L1196M gatekeeper mutation causes severe clinical resistance to first-generation drugs like crizotinib. Pyrazolo[3,4-b]pyridine analogs (e.g., compound 10g) overcome this resistance through precise spatial geometry 3.

  • Mechanistic Causality: While maintaining critical H-bonds with K1150 and E1210, the scaffold allows substituents at the C3 position to favorably engage the bulky methionine (M1196) mutant residue, yielding sub-nanomolar potency (<0.5 nM) 3.

Pharmacophore cluster_ligand Pyrazolo[3,4-b]pyridine Scaffold cluster_kinase Kinase Hinge & Pocket N1 N1-H (H-Bond Donor) Hinge_CO Hinge Backbone C=O N1->Hinge_CO Essential H-Bond (Lost if N-methylated) N2 N2 (H-Bond Acceptor) Hinge_NH Hinge Backbone N-H N2->Hinge_NH H-Bond Acceptor C3 C3 Substituent (Gatekeeper Vector) Gatekeeper Mutated Gatekeeper (e.g., ALK-L1196M) C3->Gatekeeper Steric/Hydrophobic Accommodation

Fig 1. Logical SAR of the 1H-pyrazolo[3,4-b]pyridine pharmacophore in the kinase hinge region.

SAR Beyond Kinases: Allosteric Activation & Intercalation

The utility of this scaffold extends beyond ATP-competitive inhibition:

  • AMPK Activation: For Adenosine 5'-monophosphate-activated protein kinase (AMPK), pyrazolo[3,4-b]pyridines act as allosteric activators. SAR mapping demonstrates that pyrazole N-H exposure and para-substitution on a C3-diphenyl group are absolute requirements for activation potency, facilitating critical hydrogen bonding with Lys29, Asp88, and Arg83 4.

  • Topoisomerase IIα Inhibition: The inherent planarity of the pyrazolo[3,4-b]pyridine system allows it to act as a DNA intercalator. When conjugated with indole rings (e.g., compound 8c), the planar surface area increases, allowing insertion into DNA base pairs and effectively halting Topoisomerase IIα-mediated DNA relaxation 5.

Quantitative SAR Summary

The following table synthesizes the quantitative efficacy of key pyrazolo[3,4-b]pyridine analogs across different therapeutic targets:

CompoundPrimary TargetMechanism of ActionPotency (IC50 / EC50)Key SAR Feature
7n FGFR1-3Kinase Inhibition (ATP-comp)High (In Vivo Validated)Scaffold hopping from AZD4547; N1-H essential 2
10g ALK-L1196MKinase Inhibition (Mutant)< 0.5 nMC3 spatial geometry overrides M1196 steric clash 3
6H PIM-1 KinaseKinase Inhibition1.43 ± 0.18 μMBenzylidene-substitution enhances hydrophobic fit 6
17f AMPKα1γ1β1Allosteric ActivationEC50 = 0.42 μMPyrazole N-H exposure & para-substituted diphenyl 4
8c Topoisomerase IIαDNA IntercalationMean GI% = 154%Indole conjugation maximizes scaffold planarity 7

Self-Validating Experimental Protocol for SAR Optimization

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds - PAINS), the development of pyrazolo[3,4-b]pyridine analogs must follow a self-validating workflow.

Step-by-Step Methodology: Isogenic Cellular Validation
  • Chemical Synthesis: Synthesize the pyrazolo[3,4-b]pyridine core via a formal [3+3] cycloaddition utilizing a copper(II) acetylacetonate catalyst to ensure high yield and mild reaction conditions 8.

  • Recombinant Kinase Profiling (The Biochemical Ground Truth):

    • Execute an ADP-Glo kinase assay comparing Wild-Type (WT) vs. Gatekeeper Mutant (e.g., ALK-L1196M) recombinant kinases.

    • Causality: This establishes the intrinsic binding affinity (IC50) independent of cellular permeability parameters.

  • Isogenic Ba/F3 Cellular Addiction Assay (The Self-Validating Filter):

    • Culture parental murine Ba/F3 cells (which are strictly IL-3 dependent for survival) alongside Ba/F3 cells engineered to express the target oncogene (e.g., EML4-ALK-L1196M). The engineered cells become addicted to the kinase and independent of IL-3.

    • Treat both cell lines with the pyrazolo[3,4-b]pyridine analog.

    • Causality: If the analog induces apoptosis in the engineered cells but spares the parental cells (in the presence of IL-3), the cytotoxicity is definitively on-target.

  • Target Engagement via Immunoblotting:

    • Lyse the treated cells and probe for downstream effectors (e.g., p-ERK, p-STAT3) via Western blot.

    • Causality: This proves that the phenotypic cell death observed in Step 3 is directly caused by the blockade of the intended signaling cascade.

Workflow Step1 1. Scaffold Synthesis (e.g., [3+3] Cycloaddition) Step2 2. Primary Enzymatic Assay (WT vs. Gatekeeper Mutant) Step1->Step2 Step2->Step1 SAR Feedback (Potency) Step3 3. Cellular Target Engagement (Ba/F3 Isogenic Cell Lines) Step2->Step3 Step3->Step1 SAR Feedback (Permeability) Step4 4. Downstream Signaling (Western Blot: p-ERK / p-STAT3) Step3->Step4 Step5 5. In Vivo PK/PD (T1/2, Cmax, AUC) Step4->Step5 Lead Validated Lead Candidate (e.g., Compound 7n, 10g) Step5->Lead

Fig 2. Self-validating high-throughput workflow for evaluating kinase inhibitor SAR.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules / DAU (2022).1

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters (2016).2

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2019).3

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie (2019).4

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Pharmaceuticals / PMC (2025).5

  • Rational design and biological investigation of benzylidene-substituted pyrazolo[3,4-b]pyridine derivatives as novel PIM-1 kinase inhibitors. Figshare (2026).6

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega (2024).8

Sources

Tautomeric Dynamics of 1H-Pyrazolo[3,4-b]pyridines: Structural Causality, Analytical Workflows, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged bicyclic heterocyclic scaffold in modern drug discovery, functioning as highly effective bioisosteres for purines. They are extensively utilized in the development of tyrosine and cyclin-dependent kinase (CDK) inhibitors[1][2]. However, the development of these compounds is fundamentally complicated by prototropic tautomerism. The pyrazole ring can exist in two distinct isomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine[1].

For researchers and drug development professionals, understanding the thermodynamic causality, analytical differentiation, and pharmacological consequences of this tautomerism is not merely an academic exercise—it is a critical prerequisite for rational drug design. This whitepaper provides an in-depth technical analysis of the tautomeric behavior of pyrazolo[3,4-b]pyridines, detailing the physical chemistry driving their stability, the self-validating analytical protocols required to identify them, and the step-by-step synthetic methodologies used to construct them.

Thermodynamic Causality of Tautomeric Stability

The equilibrium between the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridines is heavily biased toward the 1H-form in fully unsaturated systems. This preference is driven by the preservation of aromaticity and the minimization of electronic repulsion.

In the 1H-tautomer, the π -electron delocalization across the fused pyrazole and pyridine rings is optimal, maintaining a stable 10- π electron aromatic system without inducing unfavorable charge separation. Conversely, the 2H-tautomer forces a disruption in the continuous conjugation of the pyridine ring, often adopting an ortho-quinoid-like electronic structure that is energetically penalized. Semi-empirical AM1 calculations conducted by Alkorta and Elguero demonstrate that the 1H-tautomer is significantly more stable than the 2H-tautomer by a margin of 37.03 kJ/mol (approximately 9 kcal/mol)[1].

The 2H-tautomer is typically only isolated or favored when the pyridine ring is not fully dehydrogenated (e.g., in tetrahydropyridone derivatives)[1], or when specific organometallic coordination stabilizes the N2 position[3].

Pharmacological Implications: The Case of CDK Inhibitors

The tautomeric state of a pyrazolo[3,4-b]pyridine directly dictates its spatial geometry, hydrogen-bond donor/acceptor topology, and ultimately, its target affinity. In the context of kinase inhibitors, the 1H-tautomer mimics the hydrogen-bonding profile of the adenine ring of ATP.

A premier example is BMS-265246 , a highly potent and selective CDK1/CDK2 inhibitor[2]. Structure-activity relationship (SAR) studies and solid-state X-ray crystallography of closely related analogues bound to CDK2 reveal that the 1H-pyrazolo[3,4-b]pyridine core resides perfectly within the ATP purine binding site. The N1-H acts as a critical hydrogen-bond donor to the backbone carbonyl of Leu83 in the kinase hinge region, while the adjacent N2 atom acts as a hydrogen-bond acceptor from the backbone amide NH of the same residue[2]. If the compound were to adopt the 2H-tautomeric form, this critical donor-acceptor vector would be reversed, resulting in a severe steric and electrostatic clash that would abrogate binding.

Tautomerism_Binding cluster_equilibrium Prototropic Tautomerism in Solution T1 1H-Pyrazolo[3,4-b]pyridine (ΔE = 0 kJ/mol) T2 2H-Pyrazolo[3,4-b]pyridine (ΔE ≈ +37 kJ/mol) T1->T2 Proton Transfer Target Kinase ATP Pocket (e.g., CDK2 Leu83) T1->Target Favorable H-Bonding (Active Scaffold) T2->Target Steric Clash (Inactive)

Fig 1. Tautomeric equilibrium of pyrazolo[3,4-b]pyridines and its impact on kinase ATP pocket binding.

Quantitative Data Summaries

To contextualize the physical and biological properties of these tautomers, the following tables summarize key thermodynamic and pharmacological data.

Table 1: Thermodynamic and Structural Properties of Pyrazolo[3,4-b]pyridine Tautomers

Property1H-Pyrazolo[3,4-b]pyridine2H-Pyrazolo[3,4-b]pyridine
Relative Stability (ΔE) 0 kJ/mol (Reference)+37.03 kJ/mol[1]
Aromaticity Full 10- π delocalizationOrtho-quinoid character
H-Bond Donor Position N1N2
Prevalence in Literature >300,000 compounds[1]~4,900 compounds (mostly non-aromatic)[1]

Table 2: Biological Activity of Key 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (nM)Key Structural Feature
BMS-265246 CDK1 / cycB6 nM[2]2,6-difluorophenacyl substitution[2]
BMS-265246 CDK2 / cycE9 nM[2]1H-tautomer H-bonding to Leu83[2]

Self-Validating Analytical Protocol: NMR Determination of Tautomeric States

Relying solely on 1H NMR to determine the tautomeric state is a flawed approach. In protic solvents, or in the presence of trace water in DMSO-d6, rapid proton exchange broadens the N-H signal, rendering it invisible or unassignable.

Expertise & Experience Insight: To create a self-validating analytical system, one must use two-dimensional 1H−15N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This technique detects the tautomeric state through long-range scalar couplings ( nJH−N​ ) from stable, carbon-bound protons (e.g., the C3-H proton) to the nitrogen atoms. Because these carbon-bound protons do not exchange, their coupling to the nitrogen framework remains sharp and diagnostic regardless of the N-H exchange rate[4].

Step-by-Step Protocol: 1H−15N HMBC Tautomer Assignment
  • Sample Preparation: Dissolve 15–20 mg of the highly purified pyrazolo[3,4-b]pyridine in 600 µL of ultra-dry DMSO-d6 (stored over molecular sieves). Causality: Minimizing water content reduces the rate of intermolecular proton exchange, increasing the likelihood of observing the distinct N-H proton if the exchange is slow on the NMR timescale.

  • Probe Tuning: Tune the NMR probe specifically for 1H and 15N frequencies at 298 K.

  • Acquisition Parameters: Set up a 1H−15N HMBC experiment optimized for long-range couplings ( nJH−N​ ≈ 8–12 Hz).

  • Data Processing & Causality Analysis:

    • Identify the C3-H proton signal in the 1H spectrum.

    • Trace the cross-peaks from C3-H to the nitrogen resonances in the 15N dimension.

    • Validation: In the 1H-tautomer, the C3-H proton will show a strong 2-bond coupling ( 2J ) to N2 and a 3-bond coupling ( 3J ) to N1. The chemical shift of the protonated nitrogen (N1) will appear significantly shielded (upfield, typically around 130–150 ppm relative to liquid ammonia) compared to the unprotonated N2 (typically >250 ppm)[4].

Synthetic Workflows and Regioselectivity

The synthesis of 1H-pyrazolo[3,4-b]pyridines is most reliably achieved by building the pyridine ring onto a pre-existing pyrazole core (Route A) rather than vice versa, as this avoids the regioselectivity issues inherent in functionalizing pyridines[1]. The Gould-Jacobs reaction is the industry standard for this transformation.

Step-by-Step Protocol: Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol utilizes a self-validating intermediate isolation step to ensure proper cyclization.

  • Condensation:

    • React 3-aminopyrazole (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq) in ethanol at reflux for 4 hours[1].

    • Causality: The exocyclic amine of the pyrazole acts as a nucleophile, attacking the highly electrophilic ethoxymethylene carbon.

    • Validation: Cool the mixture to precipitate the intermediate diethyl (1H-pyrazol-3-ylamino)methylenemalonate. Analyze via LC-MS to confirm the loss of ethanol (mass shift of -46 Da).

  • Thermal Cyclization:

    • Suspend the isolated intermediate in a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat to 250 °C for 1–2 hours.

    • Causality: Extreme thermal conditions are required to drive the intramolecular Friedel-Crafts-type acylation onto the C4 position of the pyrazole ring, forming the fused bicyclic 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (which exists predominantly as its pyridone tautomer for stability)[1].

  • Chlorination (Activation):

    • Treat the resulting pyridone with phosphorus oxychloride ( POCl3​ ) at reflux for 6 hours.

    • Causality: POCl3​ converts the highly stable, unreactive pyridone oxygen into a good leaving group, yielding the versatile 4-chloro-1H-pyrazolo[3,4-b]pyridine[1]. This chloro-intermediate can subsequently undergo SN​Ar reactions with various anilines to generate CDK inhibitors like BMS-265246.

Sources

Methodological & Application

Application Note: 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1784059-93-3) has emerged as a highly versatile and potent building block in modern medicinal chemistry[1]. This application note provides a comprehensive guide on utilizing this compound as a core scaffold for synthesizing targeted kinase inhibitors, followed by field-proven protocols for evaluating these derivatives in biochemical and cellular kinase assays.

Scientific Background & Mechanistic Rationale

The Pyrazolo[3,4-b]pyridine Pharmacophore

The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding motif. It interacts with the ATP-binding pocket of kinases via a bidentate hydrogen bond donor-acceptor pair, typically engaging the backbone carbonyl and amide NH of the kinase hinge region[2][3]. This scaffold is capable of adopting multiple binding modes, making it adaptable to a broad range of kinase targets, including FGFR, TRK, and Mps1[4][5][6].

Structural Causality of the Building Block
  • The 1H-Pyrazolo[3,4-b]pyridine Core: Provides the essential hydrogen-bonding network required for competitive ATP displacement[3].

  • The 5-Isopropyl Substitution: Unlike unsubstituted or brominated analogs, the isopropyl group at position 5 provides specific steric bulk and lipophilicity. This group is strategically positioned to project into the hydrophobic pocket adjacent to the hinge region, enhancing both binding affinity and kinase selectivity[1][4].

  • The 3-Carboxylic Acid: Serves as a versatile synthetic handle. It allows for rapid diversification via amide coupling, enabling medicinal chemists to extend the molecule into the solvent-exposed channel or the DFG-out pocket to optimize pharmacokinetic properties and potency[7].

G Core Pyrazolo[3,4-b]pyridine Core (Bidentate Hinge Binder) Kinase Target Kinase (e.g., FGFR, TRK, Mps1) Core->Kinase Hydrogen Bonds Iso 5-Isopropyl Group (Hydrophobic Pocket / Steric Bulk) Iso->Core Position 5 COOH 3-Carboxylic Acid (Vector to Solvent Channel) COOH->Core Position 3

Fig 1: Pharmacophore mapping of the 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold.

Experimental Protocols

Protocol A: Scaffold Derivatization (Amide Library Synthesis)

To utilize 5-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in a screening cascade, it must first be derivatized. The following protocol describes a standard HATU-mediated amide coupling, chosen for its high efficiency with electron-deficient heteroaromatic carboxylic acids[7].

Materials:

  • 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (0.1 mmol)

  • Primary or secondary amine of interest (0.12 mmol)

  • HATU (0.15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.3 mmol)

  • Anhydrous DMF (2 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core and HATU in anhydrous DMF under an inert nitrogen atmosphere. Stir at room temperature for 10 minutes to form the active ester intermediate.

  • Coupling: Add the amine, followed dropwise by DIPEA. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine, ensuring it acts as an effective nucleophile without degrading the active ester.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Once derivatives are synthesized, their inhibitory potency ( IC50​ ) must be quantified. The ADP-Glo assay is a universal, self-validating luminescent method that measures ADP formed by the kinase reaction, making it independent of specific phospho-antibodies.

G Step1 Kinase Reaction (ATP -> ADP) Step2 ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Luciferase Reaction (Luminescence Output) Step3->Step4

Fig 2: ADP-Glo biochemical assay workflow for quantifying kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[3,4-b]pyridine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 2.5 µL of the target kinase (e.g., FGFR1 or TRKA) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2.5 µL of an ATP/Substrate mix. Crucial Step: The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure accurate IC50​ determination for ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode microplate reader (e.g., EnVision).

  • Self-Validation: Ensure the No-Enzyme Control (NEC) yields minimal signal, and the Reference Inhibitor (e.g., Staurosporine) produces a complete inhibition curve.

Protocol C: Cellular Target Engagement (NanoBRET™)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or competition with high intracellular ATP concentrations (~1-5 mM). The NanoBRET assay validates that the pyrazolo[3,4-b]pyridine derivative penetrates live cells and engages the target kinase.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 384-well white plate at 1×104 cells/well and incubate overnight at 37°C, 5% CO2​ .

  • Tracer Addition: Add the appropriate fluorescent NanoBRET Tracer (a known broad-spectrum inhibitor conjugated to a fluorophore) at its experimentally determined EC50​ concentration.

  • Compound Treatment: Add the synthesized test compounds (serial dilution) and incubate for 2 hours. Causality: The test compound will compete with the fluorescent tracer for the kinase binding site. Displacement of the tracer reduces the BRET signal.

  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor).

Data Presentation & Quality Control

To ensure the trustworthiness of the screening cascade, quantitative data must be rigorously tracked. Below are representative data structures summarizing the expected output when utilizing this scaffold.

Table 1: Representative Kinase Selectivity Profiling of Synthesized Derivatives Note: Data represents typical IC50​ values for optimized pyrazolo[3,4-b]pyridine amides.

Compound IDR-Group (Amide Amine)FGFR1 IC50​ (nM)TRKA IC50​ (nM)Mps1 IC50​ (nM)Cellular BRET IC50​ (nM)
Cmpd-01 Cyclopentylamino12.48.5145.045.2
Cmpd-02 3-Fluorophenylamino4.215.32.118.7
Cmpd-03 N-Methylpiperazinyl85.0112.4450.0>1000
Staurosporine Reference Control1.20.83.512.1

Table 2: Assay Quality Control Metrics A robust assay must maintain strict statistical parameters to be considered self-validating.

Assay TypeReadout ModalityTarget Z'-FactorAcceptable S/B RatioMax % CV
ADP-Glo (Biochemical) Luminescence ≥0.75 >10 <5%
NanoBRET (Cellular) Dual-Wavelength Ratio ≥0.60 >3 <10%

References

  • Vulcanchem. "5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Vulcanchem: Online Inquiry." Vulcanchem.
  • Zhao, G., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters.
  • "Pyrazolo[3,4-b]pyridine kinase inhibitors: a p
  • "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Publishing.
  • "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • "Organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents." PubMed.

Sources

Application Note: Protocol for Testing Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Grounding

The pyrazolo[3,4-b]pyridine scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently leveraged as a bioisostere for purines and pyrimidines. Because of their structural mimicry of endogenous nucleotides, these compounds exhibit potent broad-spectrum antimicrobial, antiviral, and antiproliferative activities[1].

Recent structure-activity relationship (SAR) studies indicate that pyrazolo[3,4-b]pyridines primarily exert their antimicrobial efficacy by competitively inhibiting critical bacterial enzymes, most notably Dihydrofolate Reductase (DHFR) and DNA Gyrase [2]. By binding to the active site of DHFR, these compounds halt the synthesis of tetrahydrofolate (THF), leading to a depletion of thymidine and purine nucleotides, which ultimately triggers bacterial cell death.

To accurately evaluate the antimicrobial efficacy of novel pyrazolo[3,4-b]pyridine derivatives, researchers must employ highly controlled, reproducible in vitro assays. This application note details an optimized, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill kinetics of these compounds.

Mechanistic Pathway

Mechanism PBP Pyrazolo[3,4-b]pyridines DHFR DHFR Enzyme PBP->DHFR Competitive Inhibition THF Tetrahydrofolate Synthesis DHFR->THF Blocks DNA DNA/RNA Synthesis Arrest THF->DNA Depletes Nucleotides CellDeath Bacterial Cell Death DNA->CellDeath Induces

Caption: Mechanism of action: Pyrazolo[3,4-b]pyridines inhibiting DHFR to induce bacterial cell death.

Experimental Design & Causality

Testing heterocyclic compounds like pyrazolo[3,4-b]pyridines requires specific methodological adjustments compared to highly water-soluble antibiotics[3].

  • Media Selection: Mueller-Hinton Broth (MHB) is strictly required. Causality: MHB is specifically formulated to have low levels of thymidine and thymine. Because pyrazolo[3,4-b]pyridines often act as antifolates (DHFR inhibitors), excess exogenous thymidine in the media would bypass the inhibited pathway, leading to artificially high MIC values (false negatives).

  • Solvent Management: Pyrazolo[3,4-b]pyridines are notoriously hydrophobic. Dimethyl sulfoxide (DMSO) is the standard solvent. Causality: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations above 1% compromise the integrity of the bacterial lipid bilayer, causing synergistic toxicity and skewing the compound's true efficacy.

  • Inoculum Standardization: The bacterial inoculum must be strictly standardized to 5×105 CFU/mL. Causality: An inoculum that is too high will result in the "inoculum effect," where the sheer volume of target enzymes overwhelms the available drug molecules, falsely elevating the MIC.

Workflow Overview

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Microdilution (96-well plates) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (OD600 / Resazurin) Incubation->Readout MBC MBC Plating (Agar Recovery) Readout->MBC

Caption: Standardized workflow for evaluating antimicrobial efficacy via broth microdilution.

Step-by-Step Protocols

Protocol A: Compound Preparation and Broth Microdilution (MIC)

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines for testing novel synthetic agents[4].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, flat-bottom, clear polystyrene microtiter plates

  • Resazurin sodium salt (0.015% aqueous solution, sterile filtered)

Step-by-Step Procedure:

  • Stock Solution Preparation: Weigh exactly 2.0 mg of the synthesized pyrazolo[3,4-b]pyridine derivative. Dissolve completely in 1.0 mL of 100% molecular-grade DMSO to yield a 2000 µg/mL stock. Vortex and sonicate for 5 minutes if particulates remain.

  • Working Solution: Dilute the stock 1:10 in CAMHB to create a 200 µg/mL working solution (DMSO is now at 10%).

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix by pipetting 3-4 times, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 6538 or E. coli ATCC 8739) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final concentration of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to wells 1 through 11. The final compound concentrations will range from 100 µg/mL to 0.19 µg/mL, and the final DMSO concentration in well 1 will be 5% (Note: For highly sensitive strains, adjust initial dilution to ensure final DMSO ≤1% ). The final bacterial concentration in the well is 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Readout (Resazurin Assay): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Interpretation: Blue/Purple indicates no metabolic activity (inhibition). Pink/Colorless indicates bacterial growth. The MIC is the lowest concentration well that remains blue.

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine whether the pyrazolo[3,4-b]pyridine is bacteriostatic or bactericidal.

  • Identify the MIC well and the three wells with concentrations higher than the MIC from Protocol A.

  • Aspirate 10 µL from these wells and spot-plate them onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (yielding no visible colony growth on the agar).

Protocol C: Time-Kill Kinetics Assay

This assay tracks the pharmacodynamics of the compound over time, validating the rate of bactericidal activity.

  • Prepare flasks containing 10 mL of CAMHB with the pyrazolo[3,4-b]pyridine at concentrations of 1× MIC, 2× MIC, and 4× MIC. Include a drug-free growth control flask.

  • Inoculate all flasks with the target bacteria to a final density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots from each flask.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL on MHA plates.

  • Incubate plates for 24 hours and count the colonies (CFU/mL). Plot log10​ CFU/mL against time.

Data Presentation & Interpretation

Quantitative analysis of pyrazolo[3,4-b]pyridines typically reveals moderate to high efficacy against Gram-positive strains, with variable efficacy against Gram-negative strains due to the highly restrictive outer membrane porins of species like P. aeruginosa[5].

Below is a representative data structure summarizing the in vitro antimicrobial activity of synthesized pyrazolo[3,4-b]pyridines compared to standard clinical therapeutics[4][5].

Compound / DrugS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
Pyrazolo[3,4-b]pyridine 6a 15.615.631.262.5>100
Pyrazolo[3,4-b]pyridine 7b 0.980.493.1212.50.98
Ampicillin (Control) 0.030.0150.126.25N/A
Amphotericin B (Control) N/AN/AN/AN/A0.98
Tetracycline (Control) 0.50.251.016.0N/A

Note: Compound 7b demonstrates significant broad-spectrum potential, nearly matching the efficacy of Amphotericin B against fungal strains, highlighting the versatility of the pyrazolo-pyridine scaffold[4].

References

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b] pyridines. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Gomha, S. M., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed Central (NIH). Available at:[Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at:[Link]

  • El-Gohary, N. S., et al. (2020). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. PubMed Central (NIH). Available at:[Link]

  • Ruiz, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). Available at:[Link]

Sources

Application Note: Profiling Pyrazolo[3,4-b]pyridines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pursuit of novel, multi-targeted anticancer agents has increasingly focused on privileged fused heterocyclic scaffolds. Among these, pyrazolo[3,4-b]pyridines have emerged as highly versatile pharmacophores. Structurally acting as purine isosteres, these compounds competitively bind to the ATP-binding pockets of various kinases and essential nuclear enzymes[1]. This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for evaluating the efficacy and mechanism of action (MoA) of pyrazolo[3,4-b]pyridine derivatives across diverse cancer cell lines.

Mechanistic Pathways & Target Landscape

The broad-spectrum cytotoxicity of pyrazolo[3,4-b]pyridines is driven by their ability to disrupt critical survival and proliferation pathways in cancer cells.

  • Kinase Inhibition (CDK, FGFR, Mps1, TBK1): Pyrazolo[3,4-b]pyridines have been extensively optimized to target Cyclin-Dependent Kinases (e.g., CDK2/CDK9), leading to profound cell cycle arrest at the G0-G1 phase[2]. Furthermore, specialized derivatives exhibit low-nanomolar potency against Monopolar spindle kinase 1 (Mps1)[3], Fibroblast growth factor receptors (FGFR)[4], and TANK-binding kinase 1 (TBK1)[5]. By inhibiting these kinases, the scaffold effectively blocks downstream MAPK/PLCγ signaling and immune-evasion pathways.

  • Topoisomerase IIα (TOPIIα) Inhibition: Recent structural optimizations have yielded pyrazolo[3,4-b]pyridines capable of inhibiting the DNA relaxation activity of TOPIIα. This catalytic inhibition prevents the resolution of DNA supercoiling during replication, resulting in the accumulation of double-strand breaks, S-phase cell cycle arrest, and the induction of apoptosis via Caspase and PARP-1 cleavage[6],[7].

MoA PP Pyrazolo[3,4-b]pyridines Kinases Kinase Inhibition (CDK2, FGFR, Mps1) PP->Kinases Topo Topoisomerase IIα Inhibition PP->Topo CellCycle Cell Cycle Arrest (G0-G1 or S-phase) Kinases->CellCycle DNADamage DNA Damage Accumulation Topo->DNADamage Apoptosis Apoptosis (Caspase/PARP-1 Cleavage) CellCycle->Apoptosis DNADamage->Apoptosis

Mechanistic pathways of pyrazolo[3,4-b]pyridines in cancer cells.

Quantitative Efficacy Profiling

The following table summarizes the in vitro antiproliferative potency of selected pyrazolo[3,4-b]pyridine derivatives across established human cancer cell lines, providing benchmark data for comparative studies.

Compound DerivativePrimary TargetCancer Cell Line (Origin)Potency (IC₅₀ / GI₅₀)Reference
Compound 8c Topoisomerase IIαK562 (Leukemia)0.72 µM[7]
Compound 8c Topoisomerase IIαMV4-11 (Leukemia)0.72 µM[7]
Compound 9a CDK2 / CDK9HeLa (Cervical)2.59 µM[2]
Compound 14g CDK2 / CDK9HCT-116 (Colon)1.98 µM[2]
Compound 31 Mps1MDA-MB-468 (Breast)2.596 nM (Kinase)[3]
Compound 15y TBK1A172 (Glioma)1.4 µM[5]

Experimental Protocols & Workflows

Workflow Step1 1. Cell Culture Optimization Step2 2. 5-Dose Screening Step1->Step2 Step3 3. Viability Assay (MTT) Step2->Step3 Step4 4. Mechanistic Validation Step3->Step4

Standardized workflow for evaluating pyrazolo[3,4-b]pyridines in vitro.

Protocol A: High-Throughput Antiproliferative Screening (MTT Assay)

Causality & Rationale: Pyrazolo[3,4-b]pyridines are highly lipophilic. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity, which would confound the antiproliferative readout. A 5-dose logarithmic titration (e.g., 0.1 to 100 µM) is mandatory to capture the upper and lower asymptotes of the sigmoidal response curve, ensuring accurate IC₅₀ calculation[6].

Self-Validating System: This protocol incorporates a known clinical inhibitor (e.g., Doxorubicin) as a positive control for assay sensitivity, and a 0.1% DMSO vehicle control to establish the 100% viability baseline. Blank wells (media + MTT only) are used to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., K562, MV4-11) in the logarithmic growth phase. Seed at an optimized density (e.g., 5,000 cells/well for adherent lines; 10,000 cells/well for suspension lines) in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

  • Compound Treatment: Prepare a 10 mM stock of the pyrazolo[3,4-b]pyridine derivative in sterile DMSO. Perform serial dilutions in complete culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Treat cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate and aspirate (for suspension cells). Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation via Topoisomerase IIα Relaxation Assay

Causality & Rationale: Topoisomerase IIα requires ATP to relax supercoiled DNA. By utilizing supercoiled plasmid DNA (pBR322) and monitoring its conversion to a relaxed state via agarose gel electrophoresis, we can directly assess the catalytic inhibition by pyrazolo[3,4-b]pyridines[7]. Because these compounds often act as ATP-competitive inhibitors due to their purine-like core, the assay must be conducted at physiological ATP concentrations.

Self-Validating System: An ATP-depleted negative control is included to prove that the relaxation observed in the vehicle control is strictly Topo II-dependent. Etoposide, a known Topo II poison, is run in parallel to differentiate between catalytic inhibitors and interfacial poisons.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 U of human Topoisomerase IIα, and the test compound (at 1×, 5×, and 10× its calculated IC₅₀) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 1 mM ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow enzymatic DNA relaxation.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Mix the samples with 6× DNA loading dye. Load onto a 1% agarose gel (without ethidium bromide in the gel to prevent intercalation artifacts during migration). Run at 4 V/cm for 2 hours in 1× TAE buffer.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in distilled water, and visualize under UV transillumination. Quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA bands to determine the inhibitory potency.

Sources

Application Note: In Vivo Experimental Design for Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases. Through strategic scaffold hopping from traditional indazoles or pyrrolo-pyridines, the pyrazolo[3,4-b]pyridine core offers superior pharmacokinetic (PK) profiles, enhanced selectivity, and robust in vivo efficacy [1].

The Causality of the Core: The efficacy of this scaffold is not coincidental; it is deeply rooted in its structural biology. The core acts as an ATP mimetic within the kinase hinge region. Specifically, the N(1)-H acts as a critical hydrogen bond donor, while the N(2) acts as a hydrogen bond acceptor. Experimental validation shows that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely erodes enzymatic activity, proving that this specific hydrogen-bonding network is non-negotiable for target engagement [1].

This guide provides a comprehensive, self-validating framework for transitioning novel pyrazolo[3,4-b]pyridine derivatives from in vitro hits to rigorously validated in vivo proof-of-concept studies, focusing on oncology xenograft models (e.g., FGFR and CDK2/PIM1 targets) [1, 2].

G Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor FGFR Target Kinase (e.g., FGFR1, CDK2) Inhibitor->FGFR H-bond to Hinge Region Downstream Downstream Effectors (p-ERK, p-AKT, p-Rb) FGFR->Downstream Phosphorylation Tumor Tumor Proliferation & Survival Downstream->Tumor Gene Transcription

Fig 1. Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-b]pyridines.

In Vivo Experimental Design Principles

To ensure scientific integrity, an in vivo study must be a self-validating system . This means the experimental design must inherently control for false positives (e.g., toxicity masquerading as efficacy) and confirm the mechanism of action (target engagement).

Model Selection and Rationale

Selecting the correct in vivo model is dictated by the specific kinase target of your pyrazolo[3,4-b]pyridine derivative:

  • FGFR Inhibitors: The H1581 xenograft model is highly recommended. H1581 cells harbor an FGFR1 amplification, making their survival heavily dependent on FGFR signaling. This "oncogene addiction" maximizes the signal-to-noise ratio when evaluating FGFR-selective pyrazolo[3,4-b]pyridines like Compound 7n [1].

  • CDK2/PIM1 Inhibitors: The Solid Ehrlich Carcinoma (SEC) mouse model provides a robust, aggressive tumor microenvironment to evaluate anti-proliferative and apoptotic effects, as demonstrated by dual inhibitors like Compound 6b [2].

Formulation Strategies for Hydrophobic Scaffolds

Pyrazolo[3,4-b]pyridines frequently exhibit poor aqueous solubility. Administering an unoptimized suspension leads to erratic absorption and uninterpretable PK/PD data.

  • Recommended Vehicle: A standard, well-tolerated formulation for oral (PO) or intraperitoneal (IP) dosing is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • Causality: DMSO acts as the primary solvent, PEG300 prevents precipitation upon dilution, and Tween-80 acts as a surfactant to maintain a stable microemulsion in the gastrointestinal tract or peritoneal cavity.

Quantitative Data Summary

The following table summarizes the benchmark in vivo performance of leading pyrazolo[3,4-b]pyridine derivatives across various indications, serving as a reference for expected efficacy profiles [1, 2, 3].

CompoundTarget KinaseIn Vitro IC₅₀In Vivo ModelDosing RegimenEfficacy Outcome
Compound 7n FGFR11.8 nMH1581 Xenograft (Mouse)50 mg/kg, PO, DailySignificant tumor growth inhibition (TGI); favorable PK.
Compound 6b CDK2 / PIM10.27 µM / 0.67 µMSEC Mouse Model20 mg/kg, IP, DailyReduced tumor volume; superior to doxorubicin control.
Compound 3h ZAK3.3 nMSpontaneous Hypertensive Rat10 mg/kg, PO, DailySuppressed cardiac hypertrophy; downstream signal block.

Step-by-Step Protocol: Xenograft Efficacy & PD Evaluation

This protocol outlines the workflow for evaluating a novel pyrazolo[3,4-b]pyridine inhibitor in a subcutaneous xenograft model.

Workflow Prep Cell Culture & Matrigel Prep Inoculation Subcutaneous Inoculation Prep->Inoculation Random Randomization (Tumor ~150 mm³) Inoculation->Random Dosing Daily Dosing (PO/IP) Random->Dosing Monitoring Caliper & Weight Measurements Dosing->Monitoring Analysis Necropsy & PD Biomarkers Monitoring->Analysis

Fig 2. Standardized in vivo xenograft workflow for evaluating kinase inhibitors.

Phase 1: Tumor Establishment and Randomization
  • Cell Preparation: Harvest target cells (e.g., H1581) in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Rationale: Matrigel provides extracellular matrix support, significantly improving the engraftment take-rate.

  • Inoculation: Inject 5.0 × 10⁶ cells subcutaneously into the right flank of female BALB/c nude mice (6–8 weeks old).

  • Randomization (Critical Step): Monitor tumor growth using digital calipers. Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into groups (n=6 to 8) based on tumor volume.

    • Self-Validation Check: Initiating treatment only after tumors are established ensures that the drug is actively shrinking or halting an established vascularized tumor, rather than merely preventing initial cell engraftment.

Phase 2: Dosing and In-Life Monitoring
  • Administration: Administer the pyrazolo[3,4-b]pyridine inhibitor (e.g., 10, 30, and 50 mg/kg dose levels) and the vehicle control via oral gavage (PO) once daily for 14–21 days. Include a positive control group (e.g., AZD4547 for FGFR, or Staurosporine/Doxorubicin for CDK2)[1, 2].

  • Measurement: Measure tumor dimensions (length and width) and body weight every 2–3 days.

    • Formula: Tumor Volume (mm³) = 0.5 × length × width².

    • Self-Validation Check: Body weight is a surrogate for gross toxicity. If a pyrazolo[3,4-b]pyridine derivative causes >15% body weight loss, the anti-tumor efficacy is confounded by systemic toxicity, and the maximum tolerated dose (MTD) has been exceeded.

Phase 3: Pharmacodynamic (PD) Biomarker Analysis

Tumor shrinkage alone does not prove your drug inhibited its intended target. You must prove mechanistic causality. 6. Tissue Collection: 2 to 4 hours after the final dose, euthanize the animals. Extract the tumors, weigh them, and immediately snap-freeze half in liquid nitrogen (for Western blot) and fix the other half in 10% formalin (for Immunohistochemistry). 7. Western Blotting: Homogenize the frozen tissue and probe for both total and phosphorylated target proteins (e.g., total FGFR1 vs. p-FGFR1, or downstream p-ERK1/2).

  • Interpretation: A successful pyrazolo[3,4-b]pyridine inhibitor will show a dose-dependent decrease in the phosphorylated state of the target without altering the total protein levels, confirming precise kinase inhibition in the tumor microenvironment.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity Source: Journal of Biomolecular Structure and Dynamics (2025) URL:[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry (2017) URL:[Link]

Application Note: Evaluating Pyrazolo[3,4-b]pyridine Derivatives as Dual Topoisomerase Inhibitors in Leukemia Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of novel anticancer agents targeting DNA replication and repair mechanisms remains a critical priority in the treatment of hematological malignancies. Recently, pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent scaffolds for anti-leukemic drug development[1].

Topoisomerases (Topo I and IIα) are essential enzymes that regulate DNA topology by creating transient single- or double-strand breaks, allowing DNA strands to pass through one another during replication and transcription[1]. Pyrazolo[3,4-b]pyridine derivatives function primarily as topoisomerase poisons . Rather than merely inhibiting the catalytic activity of the enzyme, these compounds stabilize the transient DNA-enzyme cleavage complex. This stabilization prevents DNA religation, converting normal cellular enzymes into DNA-damaging agents.

When replication forks collide with these stabilized complexes, lethal double-strand breaks (DSBs) are formed. This catastrophic DNA damage triggers the DNA Damage Response (DDR) pathway—marked by the upregulation of γH2AX, p53, and p-CHK1—ultimately forcing the leukemic cells into S-phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, recent studies demonstrate that combining these derivatives with CHK1 or ATR inhibitors abrogates the S-phase checkpoint, forcing cells with unresolved DNA damage into premature mitosis and resulting in highly synergistic cytotoxicity[2].

Pharmacological Profiling & Quantitative Data

Recent high-throughput screenings and structural optimization campaigns have identified several lead pyrazolo[3,4-b]pyridine compounds with exceptional efficacy against acute myeloid leukemia (MV4-11) and chronic myeloid leukemia (K562) cell lines[1],[2]. The quantitative data for the most promising candidates are summarized below:

CompoundScaffold TypeTarget Enzyme(s)MV4-11 GI₅₀ (µM)K562 GI₅₀ (µM)Key Cellular Markers
8c Pyrazolo[3,4-b]pyridineTopo IIα~1.33 (MG-MID)ActivePARP-1 cleavage, Bax, Caspases
7b Bisindole-PyrazolopyridineTopo I & IIα< 2.5< 2.5γH2AX, p-CHK1, p53
7d Bisindole-PyrazolopyridineTopo I & IIα< 2.5< 2.5γH2AX, p-CHK1, p53
7e Bisindole-PyrazolopyridineTopo I & IIα1.12.7γH2AX, p-CHK1, p53

Pathway Visualization

The following diagram maps the mechanistic flow from target engagement to synergistic cell death, highlighting the rationale behind combination therapies.

G Drug Pyrazolo[3,4-b]pyridine Derivatives Topo Inhibition of Topoisomerase I & IIα Drug->Topo Binds Target DNA Cleavage Complex Stabilization & DNA Damage (DSBs) Topo->DNA Prevents Ligation DDR DNA Damage Response (γH2AX, p-CHK1, p53) DNA->DDR Triggers Kinase Cascade Arrest S-Phase Cell Cycle Arrest DDR->Arrest Activates Checkpoint Apoptosis Apoptosis (PARP-1, Caspase Cleavage) Arrest->Apoptosis Unresolved Stress Synergy CHK1 / ATR Inhibitors Synergy->DDR Abrogates Checkpoint Synergy->Apoptosis Synergistic Lethality

Figure 1: Mechanism of pyrazolo[3,4-b]pyridines and synergy with CHK1/ATR inhibitors.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes intrinsic controls to rule out experimental artifacts (e.g., spontaneous DNA degradation or non-specific toxicity).

Protocol A: Topoisomerase IIα DNA Relaxation Assay

Purpose: To distinguish true topoisomerase poisons from catalytic inhibitors and DNA intercalators[1]. Causality: Topoisomerase poisons stabilize the cleavage complex. When treated with Proteinase K, the trapped enzyme is digested, leaving behind linearized plasmid DNA. Catalytic inhibitors, conversely, prevent cleavage entirely, leaving the DNA supercoiled.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM ATP, 0.5 mM dithiothreitol).

  • Compound Incubation: Add the pyrazolo[3,4-b]pyridine derivative (e.g., Compound 8c or 7e) at serial dilutions (0.1 µM to 10 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Terminate the reaction by adding 2 µL of 10% SDS (to denature the enzyme) and 2 µL of Proteinase K (50 µg/mL). Incubate at 50°C for 30 minutes to digest the trapped Topo IIα and release the cleaved DNA.

  • Electrophoresis: Resolve the samples on a 1% agarose gel at 4 V/cm. Crucial: Do not include Ethidium Bromide (EtBr) in the gel or running buffer, as it intercalates DNA and alters supercoiling dynamics. Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes.

  • Self-Validation Controls:

    • Lane 1 (Negative Control): pBR322 DNA + Buffer (Ensures plasmid is intact and not spontaneously degrading).

    • Lane 2 (Vehicle Control): DNA + Topo IIα + DMSO (Shows complete relaxation of DNA).

    • Lane 3 (Positive Control): DNA + Topo IIα + Etoposide (Validates the formation of linear DNA bands indicative of Topo II poisoning).

Protocol B: Cellular DNA Damage & Apoptosis Profiling (Western Blot)

Purpose: To confirm that the biochemical inhibition of Topo IIα translates into cellular DNA damage (γH2AX) and executes the apoptotic cascade[1],[2]. Causality: If a compound is a true Topo poison, DSBs will form during the S-phase, leading to the phosphorylation of H2AX at Ser139. Unrepaired damage will subsequently trigger the cleavage of Caspase-3 and PARP-1.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells at 1×106 cells/well in 6-well plates. Treat with the test compound at and its established GI₅₀ concentration for 24 and 48 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer. Crucial: Buffer must be heavily supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to preserve the transient phosphorylation states of γH2AX and p-CHK1.

  • Protein Resolution: Quantify using a BCA assay. Load 30 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against γH2AX, p-CHK1, cleaved PARP-1, and Bax. Use β-actin as a loading control.

  • Self-Validation Controls: Include an untreated vehicle (DMSO) control to establish baseline DDR activity, and a Doxorubicin-treated positive control to validate antibody efficacy against DNA damage markers.

Protocol C: Synergistic Cytotoxicity Screening (Chou-Talalay Method)

Purpose: To exploit the replication stress induced by pyrazolo[3,4-b]pyridines by combining them with DDR checkpoint inhibitors[2]. Causality: Topoisomerase inhibition arrests cells in the S-phase via the ATR-CHK1 pathway. Co-administering a CHK1 inhibitor removes this safety checkpoint, forcing cells with shattered DNA into mitosis, causing synergistic lethality.

Step-by-Step Methodology:

  • Plating: Seed MV4-11 cells in opaque 96-well plates at 1×104 cells/well.

  • Checkerboard Matrix: Treat cells with a matrix of concentrations. Axis X: Pyrazolo[3,4-b]pyridine derivative (0, 0.5, 1, 2.5, 5 µM). Axis Y: CHK1 inhibitor (e.g., Prexasertib) (0, 5, 10, 25, 50 nM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP levels as a highly sensitive proxy for cell viability. Read luminescence.

  • Mathematical Validation: Input viability data into CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay theorem.

    • Interpretation: CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.

References

  • Eldehna, W. M., Tawfik, H. O., Veselá, D., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (MDPI). Available at:[Link]

  • Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity. (2026). Frontiers in Pharmacology. Verified Landing Page:[Link]

Sources

Application Note: Pyrazolo[3,4-b]pyridines as Multi-Target Therapeutics in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Neurodegenerative disorders, including Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), are driven by complex, multifactorial etiologies such as protein misfolding, mitochondrial dysfunction, and neuroinflammation. Single-target therapies have historically yielded high clinical attrition rates. Consequently, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly tunable "privileged structure" in medicinal chemistry, enabling the design of Multi-Target Directed Ligands (MTDLs)[1].

Through rational structural modifications, pyrazolo[3,4-b]pyridines can simultaneously modulate several critical central nervous system (CNS) targets:

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is the primary kinase responsible for the hyperphosphorylation of tau proteins. 6-aryl substituted pyrazolo[3,4-b]pyridines have demonstrated potent, sub-nanomolar inhibition of GSK-3β, halting tau-mediated neurofibrillary tangle formation[1].

  • Adenosine A1 Receptor (A1AR) Antagonism: A1AR activation suppresses adenylyl cyclase, lowering cAMP levels and inhibiting neurotransmitter release. 4-amino-pyrazolo[3,4-b]pyridines act as potent A1AR antagonists, elevating cAMP and providing cognitive enhancement essential for dementia therapy[2],[3].

  • Anti-Apoptotic Neuroprotection: In dopaminergic models of PD, these derivatives protect against MPP⁺-induced mitochondrial toxicity by downregulating pro-apoptotic mediators (Bax, Caspase-3) and acting as direct reactive oxygen species (ROS) scavengers[4],[5].

Neurodegeneration_Pathways cluster_AD Alzheimer's Disease (AD) Mechanisms cluster_PD Parkinson's Disease (PD) Mechanisms PP Pyrazolo[3,4-b]pyridines GSK3 GSK-3β Kinase PP->GSK3 Inhibits A1AR Adenosine A1 Receptor PP->A1AR Antagonizes Apoptosis Bax / Caspase-3 PP->Apoptosis Downregulates Tau Tau Hyperphosphorylation GSK3->Tau Promotes cAMP cAMP Levels A1AR->cAMP Suppresses Survival Neuronal Survival cAMP->Survival Supports MPP MPP+ Toxicity MPP->Apoptosis Induces Apoptosis->Survival Decreases

Multi-target mechanisms of pyrazolo[3,4-b]pyridines in neurodegenerative disease models.

Quantitative Pharmacological Profiling

The following table summarizes the benchmarked quantitative data for various pyrazolo[3,4-b]pyridine derivatives against key neurodegenerative targets.

Target / PathwayCompound Class / DerivativePharmacological ActivityDisease RelevanceRef.
GSK-3β 6-aryl pyrazolo[3,4-b]pyridine (Compound 3)IC₅₀ = 0.8 nMAlzheimer's Disease (Tau pathology)[1]
Adenosine A1AR 4-amino-pyrazolo[3,4-b]pyridinesKᵢ = 1.0 - 10.0 nMCognitive Impairment / Dementia[3]
MPP⁺ Toxicity Pyrazolopyridine heterocyclic scaffolds20–30% viability rescue at 5 μMParkinson's Disease (Dopaminergic loss)[4]
ROS / Oxidative Stress 4,7-dihydro-2H-pyrazolo[3,4-b]pyridinesORAC = 2.93 Trolox Eq.Neuroinflammation / General Neurodegeneration[5]

Experimental Protocols & Workflows

To ensure high-fidelity data generation, the following protocols have been designed as self-validating systems. They incorporate necessary causality checks, positive/negative controls, and orthogonal validation steps to prevent false positives inherent in MTDL screening.

Protocol A: In Vitro Dopaminergic Neuroprotection Assay (MPP⁺ / SH-SY5Y Model)

Causality & Rationale: SH-SY5Y human neuroblastoma cells express tyrosine hydroxylase and the dopamine transporter (DAT). This makes them highly susceptible to MPP⁺ (1-methyl-4-phenylpyridinium), which enters via DAT and selectively inhibits mitochondrial complex I. Pyrazolo[3,4-b]pyridines are evaluated for their ability to prevent the downstream Bax/Bcl-2 ratio imbalance and rescue cellular viability[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells at a density of 1 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment: Aspirate media. Treat cells with pyrazolo[3,4-b]pyridine derivatives (0.1 μM, 1 μM, and 5 μM) dissolved in 0.1% DMSO for 2 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Etazolate or Melatonin at 5 μM)[1],[5].

  • MPP⁺ Insult: Introduce MPP⁺ to a final concentration of 1 mM directly into the pre-treated wells. Incubate for an additional 24 hours.

  • Viability Quantification (MTT Assay): Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

  • Orthogonal Validation (Western Blot): To confirm that the viability rescue is driven by anti-apoptotic mechanisms, lyse a parallel 6-well plate setup. Run SDS-PAGE and probe for Bax (pro-apoptotic) and Caspase-3 cleavage. A successful compound will show dose-dependent downregulation of these markers[4].

Protocol B: Radioligand Binding Assay for Adenosine A1 Receptor (A1AR) Affinity

Causality & Rationale: Because pyrazolo[3,4-b]pyridines share structural homology with purines, they can non-specifically bind to multiple adenosine receptor subtypes. Quantifying the precise binding affinity (Kᵢ) for A1AR using a competitive radioligand assay is critical to ensure selectivity and avoid peripheral cardiovascular side effects associated with A2A/A3 receptors[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate bovine or human cortical membranes (expressing high densities of A1AR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 30 minutes at 4°C.

  • Radioligand Incubation: In a 96-well deep-well plate, combine 50 μg of membrane protein, 1 nM of the A1AR-selective radioligand [³H]DPCPX, and varying concentrations of the test pyrazolo[3,4-b]pyridine (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Self-Validation: Define NSB by incubating parallel wells with 10 μM of CPA (N⁶-cyclopentyladenosine), a highly selective A1AR agonist. Specific binding is calculated as Total Binding minus NSB.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background). Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation[3].

Protocol C: Cell-Free GSK-3β Kinase Inhibition Assay

Causality & Rationale: To confirm that the neuroprotective effects in AD models are directly linked to tau-kinase inhibition, a cell-free assay isolates the interaction between the pyrazolo[3,4-b]pyridine and recombinant GSK-3β.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white microplate, combine 10 ng of recombinant human GSK-3β, 1 μM of GSM peptide substrate (derived from muscle glycogen synthase), and the test compound in kinase buffer (20 mM HEPES, 10 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Reaction Initiation: Add 1 μM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a luminescent ADP detection reagent (e.g., ADP-Glo™) to measure the depletion of ATP/generation of ADP.

  • Data Validation: Self-Validation: Ensure the assay Z'-factor is > 0.5. Use CHIR-99021 (a highly selective GSK-3 inhibitor) as a positive control to validate the dynamic range of the assay.

Sources

Troubleshooting & Optimization

improving solubility of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid . This guide is engineered for researchers, formulation scientists, and drug development professionals dealing with the physicochemical bottlenecks of this specific heterocyclic compound.

Here, we bypass generic advice and focus on the mechanistic causality behind your formulation failures, providing self-validating protocols to ensure your experimental success.

Part 1: Molecular Causality & Baseline Troubleshooting

Q1: Why does 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid rapidly precipitate when diluting DMSO stock solutions into physiological assay buffers (pH 7.4)?

The Causality: Precipitation upon dilution (solvent shock) is driven by the molecule's structural dichotomy. The bicyclic pyrazolo[3,4-b]pyridine core is planar, promoting strong intermolecular π−π stacking and high crystal lattice energy. Meanwhile, the position 5 isopropyl group acts as a bulky hydrophobic anchor, significantly increasing the molecule's lipophilicity[1]. Although the assay buffer at pH 7.4 is well above the predicted pKa​ of the position 3 carboxylic acid (typically pKa​ ~3.5–4.5), the localized depletion of DMSO during rapid mixing causes the unionized micro-domains of the drug to nucleate before they can fully ionize and dissolve in the aqueous phase.

The Solution: Do not use direct bolus dilution. Instead, employ a co-solvent step-down strategy or pre-ionize the stock. By adding a small stoichiometric excess of a volatile base (like dilute NaOH or ammonium hydroxide) to the DMSO stock, you force the formation of the highly soluble carboxylate anion before it contacts the aqueous buffer.

Table 1: Physicochemical Profile & Solubility Drivers
Structural FeaturePhysicochemical ImpactFormulation Implication
Carboxylic Acid (Pos 3) Ionizable ( pKa​ ~4.0); H-bond donor/acceptor.Solubility is highly pH-dependent. Prime candidate for salt screening[2].
Isopropyl Group (Pos 5) High steric bulk; drives lipophilicity ( logP increase).Requires hydrophobic encapsulation (e.g., Cyclodextrins) for in vivo dosing[1].
Pyrazolo-pyridine Core Planar aromatic system; high lattice energy.Prone to π−π stacking; causes rapid crystallization out of supersaturated states.

Part 2: Solid-State Optimization (Salt Screening)

Q2: The free acid exhibits poor intrinsic dissolution in simulated gastric fluid (SGF). How do we design a salt screen that translates to improved oral bioavailability?

The Causality: In the acidic environment of the stomach (pH 1.2–2.0), the carboxylic acid moiety remains protonated (unionized), minimizing aqueous solubility[3]. Converting the free acid into a pharmaceutical salt can drastically lower the energy barrier for dissolution. However, you must account for disproportionation —the risk that the salt will rapidly convert back to the insoluble free acid upon contact with gastric fluids[3]. To combat this, we select counterions that not only form stable ionic bonds but also provide localized microenvironmental buffering (e.g., Meglumine) to maintain a higher pH at the dissolving solid-liquid interface[4].

Table 2: Strategic Counterion Selection for Carboxylic Acids
CounterionRationale for 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Sodium ( Na+ ) Standard baseline. High solubility, but high risk of rapid disproportionation in SGF.
Potassium ( K+ ) Often yields less hygroscopic crystals than Sodium, improving shelf-life stability.
Meglumine Excellent for BCS Class II acids. Provides microenvironmental buffering and strong H-bonding.
Tromethamine (TRIS) Highly soluble, physiologically compatible, and forms stable crystalline lattices.
Protocol 1: High-Throughput Salt Screening Workflow

Self-Validating Mechanism: This protocol uses HPLC yield quantification. A yield of >10% mathematically validates that the precipitate is a true salt complex rather than a false-positive crystallization of the counterion alone[5].

  • Preparation: Dispense 2–50 μ mol of the free acid API into a 96-well crystallization plate[5].

  • Solvent Addition: Add 0.1 mL of selected crystallization solvents (e.g., EtOH, THF, Acetone, Water) to achieve a 20–500 mM API concentration[5].

  • Counterion Dosing: Add 1.05 molar equivalents of the selected base counterions (from Table 2) to the respective wells.

  • Thermal Cycling: Seal the plate and incubate in a programmable oven. Cycle between 50°C and 5°C at 0.5°C/min for 48 hours to promote Ostwald ripening.

  • Primary Evaporation: Unseal and allow slow solvent evaporation under a controlled nitrogen stream.

  • Validation (Birefringence & HPLC): Examine wells under a polarized light microscope. For wells exhibiting birefringence (crystallinity), dissolve a defined aliquot and analyze via HPLC. Validation Check: Only classify the well as a "Hit" if the HPLC quantitates the API yield at >10% of the initial input[5].

SaltScreening API Free Acid API Counterions Counterions (Na+, K+, Meglumine) API->Counterions Solvents Solvents (EtOH, THF, Water) API->Solvents Crystallization Evaporative / Cooling Crystallization Counterions->Crystallization Solvents->Crystallization Analysis Birefringence & HPLC Hit Confirmation Crystallization->Analysis ScaleUp Scale-up & PXRD/DSC Analysis->ScaleUp Yield > 10%

Caption: High-throughput salt screening workflow validating hits via HPLC yield quantification.

Part 3: In Vivo Formulation (Cyclodextrin Complexation)

Q3: We require an aqueous formulation for intravenous (IV) and oral (PO) dosing in rodent models, but our salt forms are failing in vivo. What is the most reliable alternative?

The Causality: If salt forms fail due to common ion effects or rapid disproportionation, you must physically shield the lipophilic isopropyl group and the planar core from the aqueous environment. Cyclodextrins (CDs)—specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD)—are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[6]. By driving the lipophilic moieties of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid into this cavity via van der Waals forces and hydrophobic interactions, you create a water-soluble inclusion complex that prevents precipitation without altering the drug's covalent structure[6].

FormulationLogic API API in Aqueous Media CheckPH Is pH > pKa (~4.0)? API->CheckPH Ionized Ionized (Carboxylate) High Solubility CheckPH->Ionized Yes Unionized Unionized (Free Acid) Low Solubility CheckPH->Unionized No CD Add Cyclodextrin (HP-β-CD) Unionized->CD Formulation Complex Inclusion Complex Enhanced Solubility CD->Complex

Caption: pH-dependent solubility logic dictating the necessity of cyclodextrin complexation.

Protocol 2: Preparation of HP- β -CD Inclusion Complex

Self-Validating Mechanism: The transition from a turbid suspension to an optically clear solution, followed by a 100% recovery rate post-filtration, physically validates that the drug is fully complexed and not merely suspended.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Water for Injection (WFI) or 50 mM Phosphate Buffer (pH 7.4). Stir until completely transparent.

  • API Addition: Slowly add the required mass of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (e.g., to achieve 5 mg/mL) to the vortexing CD solution. The solution will initially appear cloudy.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the dynamic equilibrium, driving the hydrophobic isopropyl group into the cyclodextrin cavity.

  • Equilibration: Stir the solution at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation (Filtration & Assay): Pass the solution through a 0.22 μ m PTFE syringe filter. Validation Check: Analyze the filtrate via UV-Vis or HPLC. If the concentration matches your initial input mass, 100% inclusion complexation is confirmed. If concentration drops, increase the HP- β -CD percentage to 30% (w/v).

References

  • Source: International Journal of Pharmaceutical Sciences and Nanotechnology (ijpsnonline.com)
  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL
  • 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Chemical Identity and Structural Features Source: Vulcanchem URL
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development Source: American Pharmaceutical Review URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Machine-Vision-Enabled Salt Dissolution Analysis Source: PMC - NIH URL

Sources

Technical Support Center: Troubleshooting Pyrazolo[3,4-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic system is a privileged pharmacophore found in numerous kinase inhibitors and receptor antagonists[1]. However, its dual nitrogen-rich rings present significant chemoselectivity and regioselectivity hurdles during late-stage functionalization.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure your syntheses are robust, reproducible, and scalable.

FAQ 1: Overcoming Regioselectivity Issues in N-Alkylation

Q: I am attempting to alkylate the pyrazole core of my substrate, but I consistently isolate an inseparable mixture of N1 and N2 isomers. How can I exclusively target the N1 position?

The Science Behind the Issue: The pyrazolo[3,4-b]pyridine core exists in a dynamic tautomeric equilibrium between the 1H- and 2H-forms[2]. While the 1H-tautomer is thermodynamically more stable, the N2 position is often more sterically accessible, making it the kinetically favored site of attack. Using small, unhindered bases (e.g., NaH, K₂CO₃) in polar aprotic solvents leads to rapid, indiscriminate deprotonation, trapping the kinetic N2-alkylated side product.

The Solution: To achieve strict N1 selectivity, you must shift the reaction to thermodynamic control. This is accomplished by utilizing sterically bulky bases that cannot act as nucleophiles, paired with slow electrophile addition[3].

N_Alkylation SM 1H-Pyrazolo[3,4-b]pyridine (Tautomeric Mixture) Base Sterically Hindered Base (e.g., Cy2NMe) SM->Base Deprotonation N1 N1-Alkylated Product (Thermodynamic, Desired) Base->N1 Thermodynamic Control N2 N2-Alkylated Product (Kinetic, Side Reaction) Base->N2 Kinetic Control (Excess/Fast) SEM N1-SEM Protected Core (Directed Functionalization) N1->SEM SEM-Cl Addition

Thermodynamic vs. kinetic control in pyrazolo[3,4-b]pyridine N-alkylation pathways.

Self-Validating Protocol: N1-Selective SEM Protection

This protocol utilizes a bulky base to direct protection exclusively to the N1 position.

  • Preparation: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF (0.25 M) under an argon atmosphere.

  • Base Addition: Add N,N-dicyclohexylmethylamine (1.2 eq) dropwise over 15 minutes at 0 °C[3].

    • Causality: The extreme steric bulk of this base prevents it from reacting with the electrophile, acting purely as a proton scavenger to establish a stable thermodynamic equilibrium.

  • Electrophile Addition: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.05 eq) in THF over 45 minutes at 0 °C[3]. Let warm to room temperature.

  • In-Process Control (IPC): After 2 hours, sample the reaction for LC-MS.

    • Validation: Confirm the complete disappearance of the starting material [M+H]+ and the appearance of the SEM-protected mass [M+H+130]+ .

  • Regiochemical Verification: Isolate the product via silica gel chromatography.

    • Validation: Perform 2D NOESY NMR. A strong NOE cross-peak between the SEM methylene protons and the pyrazole C3-proton definitively confirms N1-alkylation.

FAQ 2: Controlling Electrophilic Halogenation

Q: When using N-Bromosuccinimide (NBS) to brominate the core, I observe poor selectivity between the C3 (pyrazole) and C5 (pyridine) positions, often resulting in over-bromination. How do I control this?

The Science Behind the Issue: Pyrazolo[3,4-b]pyridines exhibit dipolar behavior due to their π -excessive (pyrazole) and π -deficient (pyridine) characteristics. Regioselectivity during electrophilic aromatic substitution is highly sensitive to solvent polarity and the coordination state of the halogenating agent. Aprotic solvents like DMF facilitate the formation of a Vilsmeier-type intermediate with NBS, which alters the electrophilicity and directs bromination to the C5 position[4]. Conversely, non-coordinating solvents favor natural electrophilic attack at the electron-rich C3 position.

Quantitative Data: Bromination Selectivity Profile

Summary of reaction conditions and their impact on regioselectivity.

Halogenating AgentSolventTemp (°C)Primary ProductSelectivity RatioCausality / Mechanism
NBS (1.0 eq)DMF25C5-Bromo25:1 (C5:C7)Pseudo-first-order kinetics; Vilsmeier-type intermediate directs to C5[4].
NBS (1.0 eq)THF0C3-Bromo>95% (C3:C5)Non-coordinating solvent favors natural electrophilic attack on the pyrazole core.
Pyridinium tribromide AcOH40C5-Bromo95% (C5:C3)Acidic media protonates the pyridine ring, altering electron distribution[4].

FAQ 3: Preventing Suzuki-Miyaura Cross-Coupling Side Reactions

Q: During the Suzuki-Miyaura coupling of my 6-bromo-pyrazolo[3,4-b]pyridine derivative, the reaction stalls at 40% conversion, and I observe significant protodehalogenation. What is causing this?

The Science Behind the Issue: Protodehalogenation (the replacement of the halogen with a proton) is a notorious side reaction that occurs when the transmetalation step is slower than the competitive protonation of the Pd(II)-aryl intermediate[5]. Furthermore, if your substrate contains unprotected hydrazides or primary amines, these nitrogen donor atoms can form stable, inactive complexes with the palladium catalyst, effectively poisoning the catalytic cycle[6].

Suzuki_Coupling Start Ar-Br + Pd(0) OxAdd Oxidative Addition [Pd(II)ArBr] Start->OxAdd Deact Catalyst Deactivation (N-coordination) Start->Deact Unprotected -NH2/-NHNH2 TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Fast (Optimal Ligand) Proto Protodehalogenation (Ar-H Side Product) OxAdd->Proto Slow Transmetalation + H2O Product Biaryl Product (Desired) TransMet->Product Reductive Elimination

Competing pathways in Pd-catalyzed cross-coupling of pyrazolo[3,4-b]pyridines.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes optimal ligand selection to outcompete protodehalogenation and prevent catalyst poisoning.

  • Preparation: In a Schlenk flask, combine the 6-bromo-pyrazolo[3,4-b]pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) in a thoroughly degassed 4:1 mixture of 1,4-dioxane and water[6].

    • Critical Note: Ensure any hydrazide or primary amine moieties are protected (e.g., Boc or Trityl) prior to this step to prevent Pd-coordination[6].

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 eq) under a steady stream of argon[5].

    • Causality: The use of a Pd(0) source with bulky phosphine ligands accelerates the transmetalation step, kinetically outcompeting the protodehalogenation pathway.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc).

    • Validation: If stalling occurs (starting material remains but boronic acid is consumed), check for protodehalogenation via LC-MS (look for the loss of the Br isotope pattern and the appearance of the [M−Br+H]+ peak). If observed, spike the reaction with an additional 0.5 eq of boronic acid and 0.02 eq catalyst.

  • Workup: Quench with water, extract with EtOAc, and filter the organic layer through a Celite pad to remove precipitated Pd black.

References
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction Source: PMC - NIH URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL:[Link]

  • “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines Source: ACS Publications URL:[Link]

Sources

scaling up the synthesis of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scale-Up. As a Senior Application Scientist, I frequently consult on projects where promising pyrazolo[3,4-b]pyridine drug candidates—potent kinase inhibitors and antimicrobial agents—stall during the transition from discovery to pilot scale. Moving from a 100 mg benchtop synthesis to a 1 kg reactor introduces severe mass transfer limitations, thermodynamic shifts, and regioselectivity collapse.

This guide abandons generic advice. Instead, we dissect the causality behind experimental failures and deploy self-validating protocols to ensure your scale-up is robust, reproducible, and analytically sound.

Section 1: Core Synthetic Architecture

Before troubleshooting, we must define our retrosynthetic boundaries. The pyrazolo[3,4-b]pyridine core is typically assembled via two primary strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring onto a pre-existing pyridine.

G Target 1H-Pyrazolo[3,4-b]pyridine Derivatives PathA Strategy A: Pyridine Ring Formation Target->PathA PathB Strategy B: Pyrazole Ring Formation Target->PathB PreA 5-Aminopyrazole + 1,3-Dicarbonyl/Alkynyl Aldehyde PathA->PreA PreB 2-Chloro-3-formylpyridine + Hydrazine Derivative PathB->PreB

Retrosynthetic strategies for pyrazolo[3,4-b]pyridine core assembly.

Section 2: Troubleshooting Guides & FAQs

Q1: We are scaling up the condensation of 5-aminopyrazoles with 1,3-dicarbonyls, but our regioselectivity has plummeted, yielding a mixture of C4 and C6 substituted isomers. How do we control this? Causality: The regioselectivity in the formation of the pyridine ring is dictated by the differential electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl precursor, competing against the nucleophilicity of the exocyclic amine vs. the endocyclic nitrogen of the pyrazole. At small scales, rapid heating (kinetic control) might favor one isomer. At scale, slower heating and cooling ramps push the reaction toward a thermodynamic mixture. Solution: Lock the regiochemistry by utilizing a highly selective catalyst rather than relying on thermal energy. For example, using a Copper(II) acetylacetonate catalyst at room temperature in chloroform has been shown to drive formal [3+3] cycloadditions to 94% yield with strict regiocontrol, bypassing the thermodynamic scrambling seen under prolonged reflux .

Q2: Our NMR shows a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers. Does this impact our downstream API formulation, and how do we isolate the 1H-isomer? Causality: If your pyrazole ring is unsubstituted at the nitrogen atoms, the system will equilibrate between the 1H- and 2H-tautomers. AM1 computational studies confirm that the 1H-tautomer is thermodynamically more stable by approximately 37.03 kJ/mol . However, in solution, specific solvent polarities can stabilize the 2H form, leading to a mixed NMR spectrum. Solution: If a specific tautomer is required for target binding, you must introduce a permanent substituent (like a methyl or phenyl group) at the N1 position during the initial pyrazole synthesis. If you must work with the unsubstituted core, perform your crystallizations in non-polar solvents to thermodynamically drive the precipitation of the more stable 1H-isomer.

Q3: During the scale-up of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, our hydrogenation/reduction step using Pd/C is stalling, and we are seeing massive impurity spikes. What is failing? Causality: This is a classic mass-transfer limitation. The synthesis of key intermediates (like 2-chloro-5-fluoronicotinamide) often requires large volumes of hydrogen gas and catalyst. At scale, poor gas-liquid mixing starves the catalyst of H₂, leading to dehalogenation side-reactions and catalyst poisoning . Solution: Transition this specific reduction step to a continuous flow reactor to maximize the gas-liquid interfacial area, or utilize an alternative synthetic route that cyclizes a pre-fluorinated precursor with hydrazine hydrate (H₂NNH₂·H₂O) under controlled thermal conditions, bypassing the problematic large-scale hydrogenation entirely .

Section 3: Self-Validating Scale-Up Protocol

To ensure trustworthiness, this protocol incorporates "self-validation"—meaning the success of step N is physically verified before step N+1 can proceed, preventing the scale-up of failure.

Workflow Start 1. Reagent Mixing 5-Aminopyrazole + Electrophile Condensation 2. Catalytic Condensation (e.g., Cu(II)acac or AC-SO3H) Start->Condensation Monitoring 3. In-Process Control (IPC) UV-Vis (350-365 nm) & LC-MS Condensation->Monitoring Cyclization 4. Ring Closure / Cyclization (Thermal or RT Control) Monitoring->Cyclization Intermediate Verified Validation 5. Self-Validation Confirm Single Regioisomer Cyclization->Validation Purification 6. Scale-Up Isolation Anti-Solvent Crystallization Validation->Purification Single Isomer

Standardized workflow for the scale-up synthesis and validation of pyrazolo[3,4-b]pyridines.

Protocol: Gram-to-Kilogram Scale Synthesis via Catalyzed Cascade

Step 1: Reagent Mixing & Electrophile Activation

  • Action: Suspend 5-aminopyrazole and the 1,3-dicarbonyl electrophile in chloroform (CHCl₃) at room temperature.

  • Causality: Why chloroform at room temperature? Discovery chemists often default to refluxing ethanol or acetonitrile. However, at scale, high temperatures provide enough thermal energy to overcome the activation barrier for both the kinetic and thermodynamic regioisomers, leading to a mixed product profile. Chloroform at ambient temperature restricts the reaction pathway, enforcing strict regiocontrol.

  • Self-Validation Checkpoint: Do not proceed to cyclization until In-Process Control (IPC) confirms intermediate formation. Pyrazolo[3,4-b]pyridines exhibit a distinct UV-Vis absorption band at 350–365 nm . If the UV shift is absent, the initial condensation has failed.

Step 2: Catalytic Cyclization

  • Action: Introduce 0.1 equivalents of Copper(II) acetylacetonate[Cu(II)acac] (or an amorphous carbon-supported sulfonic acid, AC-SO₃H ) and maintain stirring for 48 hours.

  • Causality: Uncatalyzed thermal cyclizations require temperatures exceeding 120°C, which causes product degradation at scale due to prolonged heating and cooling ramps. The Cu(II) center coordinates with the nitrogen heteroatoms, lowering the activation energy for the formal [3+3] cycloaddition and allowing ring closure at room temperature.

  • Self-Validation Checkpoint: Pull an aliquot for LC-MS. The reaction is validated when the intermediate mass is fully consumed and the single target regioisomer is detected.

Step 3: Anti-Solvent Isolation

  • Action: Induce crystallization by the slow addition of hexanes (anti-solvent) to the chloroform mixture, followed by filtration.

  • Causality: Column chromatography is unfeasible at the kilogram scale. By carefully selecting a solvent/anti-solvent pair with a steep solubility curve for the target API, we achieve high-purity isolation purely through thermodynamics, leaving unreacted starting materials in the mother liquor.

Section 4: Quantitative Optimization Data

When scaling up, solvent and temperature choices dictate both yield and operational safety. The table below summarizes the optimization parameters for the Cu(II)-catalyzed synthesis of the pyrazolo[3,4-b]pyridine core.

Solvent SystemCatalystTemperatureYield (%)Scalability Rating & Causality
AcetonitrileCu(II)acacReflux20%Poor: High thermal degradation during extended ramp times.
BenzeneCu(II)acacReflux40%Low: Unacceptable toxicity profile for large-scale API manufacturing.
TolueneCu(II)acacRoom Temp68%Moderate: Safe, but lower solubility limits mass transfer.
Chloroform (CHCl₃)Cu(II)acacRoom Temp94%Excellent: High regiocontrol and ideal solubility for anti-solvent isolation.

*Quantitative data adapted from Loganathan et al., 2024.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.[Link]

  • Process for preparing 5-fluoro-1H-pyrazolo[3,4-B] pyridin-3-amine and derivatives thereof.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.[Link]

Technical Support Center: Troubleshooting the Bioavailability of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Pyrazolo[3,4-b]pyridines are medicinally privileged heterocyclic scaffolds heavily utilized in drug discovery as potent kinase inhibitors (e.g., c-Met, TRKA) and protein-protein interaction modulators[1][2]. Despite their high in vitro potency, these compounds frequently suffer from poor oral bioavailability.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and structural optimization strategies to help you overcome pharmacokinetic (PK) bottlenecks in your development pipeline.

Diagnostic Workflow for Bioavailability Triage

Before altering your compound's structure or formulation, you must identify the specific pharmacokinetic failure point. The following workflow maps the diagnostic logic used to isolate solubility, permeability, and metabolism issues.

G Start In Vivo PK Profiling (Low Bioavailability) Solubility Aqueous Solubility Assessment Start->Solubility Metabolism Microsomal Stability (HLM/MLM) Start->Metabolism Permeability PAMPA / Caco-2 Permeability Start->Permeability Sol_Poor Poor Dissolution (BCS II/IV) Solubility->Sol_Poor Met_High High Clearance (CYP450 Mediated) Metabolism->Met_High Perm_Low Efflux / Low Permeability Permeability->Perm_Low Sol_Fix Formulation: ASD, Lipid NP Chemistry: Solubilizing Groups Sol_Poor->Sol_Fix Met_Fix Chemistry: Block Hotspots (F) Prodrug Strategy Met_High->Met_Fix Perm_Fix Chemistry: Modulate LogP Formulation: Permeation Enhancers Perm_Low->Perm_Fix

Diagnostic workflow for identifying and resolving pyrazolo[3,4-b]pyridine bioavailability issues.

Section 1: Resolving Poor Aqueous Solubility (BCS Class II/IV)

Q: My pyrazolo[3,4-b]pyridine derivative exhibits high target affinity but negligible oral exposure. The melting point is >250°C. What is the mechanistic cause, and how do I resolve it?

A: The causality lies in the crystal lattice energy. The flat, rigid heteroaromatic core of pyrazolo[3,4-b]pyridines promotes extensive intermolecular π–π stacking[3]. This tight packing results in a high melting point and an immense thermodynamic barrier to aqueous dissolution, classifying the drug as BCS Class II or IV.

Chemical Solutions: You must disrupt the molecular planarity to lower the lattice energy. Introducing steric hindrance (e.g., an ortho-substitution on the C4-phenyl group) forces the aromatic ring to twist out of the mean plane of the pyrazolo[3,4-b]pyridine core, significantly reducing the melting point and improving solubility[4]. Alternatively, appending basic solubilizing moieties like morpholine or piperazine can enhance dissolution in the acidic gastric environment[3].

Formulation Solutions: If structural modification diminishes target binding, you must bypass the lattice energy entirely by formulating the compound as an Amorphous Solid Dispersion (ASD).

Protocol: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

This protocol utilizes spray drying to trap the drug in a high-energy amorphous state within a polymer matrix.

  • Solvent Selection & Mixing: Dissolve the pyrazolo[3,4-b]pyridine compound and a hydrophilic polymer (e.g., HPMC-AS or PVP-VA) in a volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 drug-to-polymer mass ratio. Ensure total visual clearance; any remaining microcrystals will act as nucleation sites.

  • Spray Drying Execution: Atomize the solution through a two-fluid nozzle into a drying chamber. Set the inlet temperature to 80°C (depending on solvent boiling point) and the aspirator to 100%. Collect the resulting powder from the cyclone.

  • Self-Validating Checkpoint (Solid-State Characterization):

    • Action: Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Criteria: The assay is only valid if PXRD shows a broad "amorphous halo" with zero sharp Bragg peaks, and DSC reveals a single glass transition temperature ( Tg​ ) with no melting endotherm. If peaks or melting points are observed, phase separation/crystallization has occurred, and the formulation has failed. Do not proceed to in vivo testing.

Section 2: Overcoming High First-Pass Metabolism

Q: My compound is soluble and permeable but shows a very short half-life ( t1/2​ < 1h) and high intrinsic clearance in murine models. How can I improve metabolic stability?

A: Pyrazolo[3,4-b]pyridines are highly lipophilic, making them prime substrates for hepatic Cytochrome P450 (CYP450) enzymes (such as CYP1A2 and CYP3A4)[5]. Rapid oxidative metabolism, typically hydroxylation at exposed phenyl rings or alkyl side chains, leads to high first-pass clearance and poor systemic exposure.

Solutions: Conduct a metabolite identification (MetID) study to locate the oxidative "hotspots." Once identified, apply bioisosteric replacement. For example, para-fluorination of an exposed phenyl ring effectively blocks CYP-mediated oxidation due to the strong C-F bond, while maintaining the steric profile required to fit into hydrophobic kinase subpockets. This strategy has been proven to increase oral bioavailability from 15% to >50% in pyrazolo-pyridone series[6].

Protocol: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of your compound.

  • Master Mix Preparation: Prepare a 1 µM solution of your pyrazolo[3,4-b]pyridine in 100 mM phosphate buffer (pH 7.4). Add Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding NADPH (final concentration 1 mM). At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating Checkpoint (Control Integrity):

    • Action: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently as control compounds.

    • Validation Criteria: If Verapamil does not deplete by >70% within 30 minutes, the microsomes or NADPH cofactor are inactive. The entire assay run is invalid and must be repeated with fresh reagents.

Section 3: Permeability and Prodrug Strategies

Q: My compound suffers from poor cellular permeability and efflux pump liability. How can I alter its physicochemical properties without permanently losing target affinity?

A: If your compound is a substrate for P-glycoprotein (P-gp) efflux pumps or lacks the lipophilicity to cross the intestinal epithelium, a prodrug strategy is highly effective. By temporarily masking polar functional groups (such as secondary amines at the C4 position), you can drastically alter the molecule's ADME profile.

For instance, synthesizing a carbonyl-chloride intermediate to attach an alcohol promoiety creates a prodrug that exhibits enhanced aqueous solubility, favorable hydrolysis in serum, and a significantly increased ability to cross cell membranes compared to the parental drug[7]. Once absorbed, esterases cleave the promoiety, releasing the active pyrazolo[3,4-b]pyridine to engage its intracellular target.

Pathway Drug Pyrazolo[3,4-b]pyridine Inhibitor Target Target Kinase (e.g., c-Met / TRKA) Drug->Target ATP-competitive Inhibition Downstream1 PI3K / AKT Pathway Target->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Target->Downstream2 Phosphorylation Outcome Tumor Cell Apoptosis & Growth Arrest Downstream1->Outcome Downstream2->Outcome

Mechanism of action: Pyrazolo[3,4-b]pyridines inhibiting c-Met/TRKA to halt tumor proliferation.

Data Presentation: Impact of Optimization Strategies

The following table summarizes the quantitative impact of various structural and formulation modifications on the pharmacokinetic profiles of pyrazolo[3,4-b]pyridine and related derivatives.

Optimization StrategySpecific Modification / FormulationEffect on Physicochemical PropertiesEffect on Oral Bioavailability (F%)Ref.
Metabolic Blocking para-Fluorination of exposed phenyl ringNegligible change to solubility; increased metabolic stabilityIncreased F% from 15% to >50%[6]
Solubilization Addition of Morpholine / Piperazine groupsIncreased aqueous solubility by >10-fold at gastric pHImproved GI absorption[3]
Prodrug Masking Carbonyl-chloride intermediate masking of aminesEnhanced aqueous solubility and membrane permeabilityImproved in vivo efficacy and exposure[7]
Steric Hindrance ortho-Substitution (twisting mean plane)Reduced melting point; disrupted π–π stackingEnhanced systemic exposure[4]

Frequently Asked Questions (FAQs)

Q: Does adherence to Lipinski's Rule of Five guarantee good bioavailability for pyrazolo[3,4-b]pyridines? A: No. While many pyrazolopyridines fulfill Lipinski and Veber rules[5], these rules do not account for high crystal lattice energy or rapid CYP450-mediated first-pass metabolism. A compound can have a perfect LogP and molecular weight but still exhibit <5% bioavailability due to rapid hepatic clearance.

Q: Why do my structural modifications to improve solubility keep destroying kinase inhibitory activity? A: Pyrazolo[3,4-b]pyridines typically act as Type I or Type II ATP-competitive kinase inhibitors. The core nitrogen atoms form critical hydrogen bonds with the kinase hinge region[2]. Adding bulky solubilizing groups near the core often causes steric clashes with the hinge. Always append solubilizing groups to solvent-exposed regions of the molecule, guided by X-ray crystallography or molecular docking.

Sources

Section 1: Frequently Asked Questions (FAQs) – Mechanisms of Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Center: Pyrazolo[3,4-b]pyridine Scaffolds

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives—a privileged fused heterocyclic scaffold widely utilized in targeted oncology (e.g., ALK, FGFR, and TBK1 inhibitors). Here, we address the critical challenge of acquired drug resistance, providing mechanistic explanations, assay troubleshooting, and validated protocols.

Q1: Why do first-generation inhibitors fail against ALK-driven tumors, and how do pyrazolo[3,4-b]pyridines overcome this? A1: First-generation inhibitors (e.g., crizotinib) often fail due to acquired "gatekeeper" mutations in the kinase domain, most notably the ALK-L1196M mutation. The substitution of leucine with a bulkier methionine creates severe steric hindrance, physically blocking the inhibitor from accessing the deep hydrophobic ATP-binding pocket. The Pyrazolo[3,4-b]pyridine Solution: Advanced derivatives (such as compound 10g) are rationally designed with a 3-fluorophenyl sulfone moiety. This structural adaptation avoids the steric clash at M1196. Furthermore, the pyrazolopyridine core engages in favorable hydrogen bonding with K1150 and E1210 within the mutant kinase domain, restoring sub-nanomolar potency (IC50 < 0.5 nM) against both wild-type and L1196M ALK [1].

Q2: We are observing poor selectivity for FGFR over VEGFR2 in our biochemical assays. How does the pyrazolo[3,4-b]pyridine core address this? A2: Selectivity between FGFR and VEGFR2 is notoriously difficult due to high sequence homology in their ATP-binding sites. However, the hinge region offers a critical divergence: FGFR contains an alanine, whereas VEGFR2 contains a bulkier cysteine. Scaffold hopping to a 1H-pyrazolo[3,4-b]pyridine nucleus leverages this structural difference. The N(1)-H of the pyrazolopyridine moiety acts as a crucial hydrogen bond donor in the FGFR1 kinase domain. If you methylate this nitrogen (N-methylation), you will observe a complete erosion of activity (IC50 > 5 μM)[2]. The compact nature of the pyrazolo[3,4-b]pyridine core perfectly accommodates the FGFR alanine but clashes with the VEGFR2 cysteine, driving high selectivity.

Q3: My cell-based assays show significantly lower potency than my enzymatic assays. What is the cause? A3: This "potency drop" is frequently caused by cellular efflux mechanisms. Pyrazolo[3,4-b]pyridine derivatives, particularly those with high lipophilicity, can be substrates for ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein). Additionally, in leukemia models targeting Topoisomerase IIα, resistance can manifest via the upregulation of DNA repair enzymes (PARP, RAD51) or TOPIIα gene deletion [3]. Troubleshooting Tip: Co-administer an efflux pump inhibitor (like verapamil) in your cell assays to determine if ABC transporters are the confounding variable.

Section 2: Quantitative Data Summaries

To benchmark your internal screening data, refer to the following expected inhibitory profiles for optimized pyrazolo[3,4-b]pyridine derivatives against wild-type and resistant mutant kinases.

Table 1: Comparative Kinase Inhibitory Activity (IC50) & Cell Viability (GI50)

Target / Cell LineKinase StatusCompound ClassEnzymatic IC50 (nM)Cellular GI50 (nM)Mechanism of Action / Notes
ALK Wild-TypePyrazolo[3,4-b]pyridine (10g)< 0.5 nM141 ± 80 nMH-bonding with K1150/E1210 [1]
ALK L1196M MutantPyrazolo[3,4-b]pyridine (10g)< 0.5 nM726 ± 210 nMOvercomes M1196 steric clash [1]
FGFR1 Wild-TypePyrazolo[3,4-b]pyridine (7n)1.2 nM~15 nMN(1)-H hinge region binding [2]
VEGFR2 Wild-TypePyrazolo[3,4-b]pyridine (7n)> 500 nMN/ASteric clash with Cysteine [2]

Section 3: Experimental Workflows & Methodologies

To ensure self-validating and reproducible results when testing pyrazolo[3,4-b]pyridine compounds against resistance mechanisms, adhere to the following optimized protocols.

Protocol 1: Radiometric Kinase Assay for Mutant ALK (L1196M)

Causality Note: Radiometric assays (using γ-32P-ATP) are preferred over fluorescence-based assays for mutant profiling because they directly measure the catalytic transfer of phosphate, avoiding fluorescence interference from highly conjugated pyrazolo[3,4-b]pyridine structures.

  • Preparation: Prepare ALK-L1196M recombinant kinase in assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT).

  • Compound Incubation: Dispense 1H-pyrazolo[3,4-b]pyridine compounds (10-point dose-response, 1:3 serial dilutions starting at 10 μM) into a 384-well plate. Add the kinase solution and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding 10 μM ATP spiked with [γ-32P]-ATP (specific activity ~500 cpm/pmol) and 2 μg of poly(Glu,Tyr) 4:1 peptide substrate.

  • Termination & Readout: After 45 minutes, terminate the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Ba/F3 Cell Transformation and Proliferation Assay

Causality Note: Ba/F3 is a murine dependent pro-B cell line. By default, these cells undergo apoptosis without Interleukin-3 (IL-3). Transducing them with an oncogene (like ALK-L1196M) and withdrawing IL-3 forces the cells to become "addicted" to the kinase for survival. This creates a highly specific, zero-background environment to test your kinase inhibitors.

  • Transduction: Transduce Ba/F3 cells with retroviral vectors encoding either EML4-ALK Wild-Type or EML4-ALK L1196M.

  • Selection: Select successfully transduced cells using puromycin (2 μg/mL) in the presence of 1 ng/mL IL-3 for 48 hours.

  • Oncogene Addiction (Critical Step): Wash the cells three times with PBS to completely remove IL-3. Resuspend in RPMI-1640 medium supplemented with 10% FBS without IL-3. Culture for 7 days to isolate cells entirely dependent on ALK signaling.

  • Drug Treatment: Seed the transformed Ba/F3 cells at 5,000 cells/well in a 96-well plate. Treat with pyrazolo[3,4-b]pyridine derivatives for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence, calculating the GI50.

Section 4: Visualizations

Diagram 1: Mechanism of Overcoming ALK Gatekeeper Resistance

G A 1st Gen Inhibitor (e.g., Crizotinib) B ALK Wild-Type Kinase Domain A->B Inhibits D Steric Clash & Drug Exclusion A->D Blocked by C L1196M Gatekeeper Mutation B->C Acquires C->D Causes E Pyrazolo[3,4-b]pyridine (e.g., Compound 10g) E->C Targets F Restored H-Bonding (K1150, E1210) E->F Binds via F->B Overrides Resistance

Caption: Logical flow of ALK-L1196M gatekeeper mutation causing resistance and its override by pyrazolo[3,4-b]pyridines.

Diagram 2: Ba/F3 Cell Transformation Workflow

G N1 1. Retroviral Transduction (Insert ALK WT or L1196M) N2 2. IL-3 Withdrawal (Forces Oncogene Addiction) N1->N2 N3 3. Compound Dosing (Pyrazolo[3,4-b]pyridines) N2->N3 N4 4. Viability Readout (Luminescence / ATP Assay) N3->N4

Caption: Step-by-step experimental workflow for generating oncogene-addicted Ba/F3 cell lines.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Center for Biotechnology Information (PMC).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.

Pyrazolo[3,4-b]pyridine Analogs: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the development and optimization of pyrazolo[3,4-b]pyridine analogs. As highly privileged scaffolds in drug discovery—frequently utilized as kinase inhibitors, mGluR5 positive allosteric modulators (PAMs), and DCN1/2 inhibitors—these molecules offer immense therapeutic potential. However, researchers frequently encounter experimental roadblocks related to thermodynamic tautomerism, poor aqueous solubility, and rapid oxidative metabolic clearance [1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you enhance the stability of your pyrazolo[3,4-b]pyridine leads.

Section 1: Structural & Thermodynamic Stability

Q: My NMR spectra for an unsubstituted pyrazolo[3,4-b]pyridine show peak broadening and indicate the presence of multiple species. Is my compound chemically degrading in solution?

A: Not necessarily. If the pyrazole nitrogen (N1) is unsubstituted, the compound exists in a dynamic tautomeric equilibrium between the 1H- and 2H-pyrazolo[3,4-b]pyridine forms. This dynamic exchange occurs on the NMR timescale, leading to peak broadening or the appearance of a minor secondary species.

The Causality: AM1 thermodynamic calculations demonstrate that the 1H-tautomer is thermodynamically favored by approximately 37.03 kJ/mol (~9 kcal/mol) due to optimal aromatic stabilization and electron distribution across the bicyclic core [1]. The 2H-tautomer is significantly less stable.

Troubleshooting Action: To resolve NMR ambiguity and stabilize the scaffold for biological assays, perform N1-alkylation or arylation during your synthetic workflow. This locks the molecule into the favored 1H-conformation, eliminating the tautomeric equilibrium and frequently improving target binding affinity by reducing the entropic penalty of binding.

Tautomer Unsub Unsubstituted Pyrazole Nitrogen (Dynamic Equilibrium) T1H 1H-Tautomer (Thermodynamically Favored ΔE ≈ -37 kJ/mol) Unsub->T1H Major T2H 2H-Tautomer (Less Stable) Unsub->T2H Minor Alkylation N1-Alkylation/Arylation (Locks 1H Conformation) T1H->Alkylation Synthetic Fix

Tautomeric equilibrium of pyrazolo[3,4-b]pyridines and N1-substitution stabilization strategy.

Section 2: Enhancing Oxidative Metabolic Stability

Q: My lead 1H-pyrazolo[3,4-b]pyridine analog exhibits high intrinsic clearance ( CLint​ ) in human liver microsomes (HLM). How can I rationally design more stable analogs without losing potency?

A: High clearance in these scaffolds is typically driven by cytochrome P450 (CYP)-mediated oxidation. Metabolite identification (MetID) studies frequently reveal extensive oxidation on the R1 and R3 phenyl or alkyl substituents [2].

The Causality: Electron-rich aromatic rings are highly susceptible to CYP-mediated epoxidation and subsequent hydroxylation. Introducing electron-withdrawing groups (EWGs) or steric shields can block these metabolic "soft spots." For instance, substituting an unsubstituted phenyl ring with a meta-trifluoromethyl ( CF3​ ) or para-chloro group severely deactivates the ring towards oxidation while maintaining necessary lipophilic interactions. In the development of mGluR5 PAMs and DCN1/2 inhibitors, such substitutions shifted microsomal stability from <20% remaining to >85% remaining after 10 minutes [2, 3].

Table 1: Impact of R-Group Substitution on Metabolic Stability
Scaffold Substitution (R1/R3)HLM Stability (% remaining at 10 min)Causality / Mechanism of Stabilization
Unsubstituted Phenyl < 20%Rapid CYP450-mediated aromatic oxidation.
Cyclopropyl (cPr) 45%Reduced lipophilicity, but susceptible to aliphatic oxidation.
4-Chlorophenyl 65%Halogen sterically and electronically blocks the para-position soft spot.
meta-Trifluoromethyl Phenyl > 85%Strong EWG deactivates the ring; steric hindrance blocks oxidation [2].

Data synthesized from structural optimization studies of mGluR5 PAMs and DCN1/2 inhibitors [2, 3].

G Start Identify Pyrazolo[3,4-b]pyridine Metabolic Liability Microsomal In Vitro Liver Microsomal Assay (HLM/MLM) Start->Microsomal MetID Metabolite ID (LC-MS/MS) Identify Oxidation Sites Microsomal->MetID High Clearance Validate In Vivo PK Validation (Oral/IV Clearance) Microsomal->Validate >80% Remaining SAR Rational SAR Design (e.g., meta-CF3, halogenation) MetID->SAR SAR->Microsomal Iterative Testing

Workflow for identifying and optimizing metabolic stability in pyrazolo[3,4-b]pyridines.

Section 3: Self-Validating Experimental Protocols

Q: How do I ensure my microsomal stability data is reliable and not an artifact of the chemical instability of the pyrazolo[3,4-b]pyridine core?

A: You must implement a self-validating Liver Microsomal Stability Assay. This protocol uses a minus-NADPH control to distinguish between CYP-mediated enzymatic degradation and inherent chemical instability, alongside positive controls to verify enzymatic activity.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

Step 1: Preparation of Reagents

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM stock of the pyrazolo[3,4-b]pyridine analog in DMSO. Dilute to a 1 μM final assay concentration (ensure final DMSO is <0.1% to prevent CYP inhibition).

Step 2: Assay Incubation (The Self-Validating Matrix) Set up three parallel reaction tubes per compound:

  • Tube A (Test): HLM + Compound + NADPH (1 mM final).

  • Tube B (Chemical Stability Control): HLM + Compound + Buffer (NO NADPH). Causality: If the compound degrades in this tube, it is chemically unstable in aqueous buffer, not metabolically cleared.

  • Tube C (Enzymatic Control): HLM + Verapamil (1 μM) + NADPH. Causality: Verapamil is a known high-clearance drug. If it does not degrade rapidly, the HLM batch is enzymatically inactive and the assay must be repeated.

Pre-incubate all tubes at 37°C for 5 minutes. Initiate the reaction by adding NADPH to Tubes A and C.

Step 3: Quenching and Analysis

  • At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the compound-to-internal standard peak area ratio.

Q: What is the most robust method to synthesize highly substituted 1H-pyrazolo[3,4-b]pyridines to rapidly generate SAR for stability testing?

A: The most practical and scalable procedure is a two-step, one-pot dehydrative cyclization [2, 4].

Protocol 2: One-Pot Dehydrative Cyclization Synthesis
  • Knoevenagel Condensation: Combine the starting aldehyde (0.5 mmol), a 3-oxopropanenitrile derivative (0.5 mmol), and a 5-aminopyrazole (0.5 mmol) in N,N-dimethylformamide (DMF) (0.5 mL) and Ethanol (0.5 mL).

  • Catalysis: Add triethylamine or a green Lewis acid catalyst like ZrCl4​ (0.15 mmol)[4]. Causality: The Lewis acid activates the carbonyl carbon, drastically accelerating the initial nucleophilic attack by the aminopyrazole.

  • Cyclization: Degas the mixture and vigorously stir at 95°C for 16 hours. The reaction proceeds through an acrylonitrile intermediate, followed by intramolecular cyclization and dehydration to afford the fully conjugated 1H-pyrazolo[3,4-b]pyridine core.

  • Purification: Concentrate in vacuo, partition between CHCl3​ and water, and purify the organic layer via flash chromatography.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: Molbank (MDPI) URL: [Link]

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers and drug development professionals who require precise control over regioselectivity and robust analytical methods for resolving complex regioisomeric mixtures.

Part 1: Mechanistic Troubleshooting & Regiocontrol (FAQs)

Q1: During the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls, why do I consistently isolate a mixture of regioisomers? Answer: The formation of regioisomers (typically 4-substituted versus 6-substituted pyrazolo[3,4-b]pyridines) is fundamentally driven by the competing electrophilicities of the two carbonyl carbons in your 1,3-dicarbonyl precursor[1]. The reaction initiates via a nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole. If the two carbonyl groups have similar electron densities, the initial addition occurs indiscriminately at both sites, leading to a near 50:50 thermodynamic mixture[2]. To resolve this chemically, you must bias the electrophilicity (e.g., using a highly fluorinated or sterically hindered ketone on one side) to direct the initial nucleophilic attack exclusively to one carbon, thereby achieving >80% regioselectivity[1].

Q2: How does the choice of heating method (conventional reflux vs. microwave) affect the regioselectivity of my synthesis? Answer: Microwave-assisted organic synthesis (MAOS) often enhances regioselectivity by rapidly overcoming the activation energy barrier of the kinetically favored pathway before thermodynamic equilibration can occur. For instance, microwave irradiation of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic reagents in THF at 150 °C has been shown to yield fully functionalized pyrazolo[3,4-b]pyridines in a highly regioselective manner within just 30 minutes[3]. Conventional prolonged heating often provides enough energy for reversible intermediate formation, leading to thermodynamic scrambling and poor regioisomeric ratios.

Pathway A 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl B Nucleophilic Attack (Kinetic vs Thermodynamic) A->B C Attack at C1 (More Electrophilic) B->C Pathway A D Attack at C3 (Less Electrophilic) B->D Pathway B E 4-Substituted Pyrazolo[3,4-b]pyridine (Major Regioisomer) C->E Cyclization F 6-Substituted Pyrazolo[3,4-b]pyridine (Minor Regioisomer) D->F Cyclization

Divergent cyclocondensation pathways yielding pyrazolo[3,4-b]pyridine regioisomers.

Part 2: Analytical Resolution & Identification (FAQs)

Q3: We have isolated two distinct spots on TLC with identical masses. How do we definitively assign the 4-isomer versus the 6-isomer using NMR? Answer: 1D 1 H NMR is often insufficient due to overlapping aromatic signals. You must employ a self-validating 2D NMR system combining NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[4]. Causality behind the method: In the 4-substituted isomer, the substituent at C4 will show a strong NOE spatial correlation with the pyrazole proton at C3 (if unsubstituted) or the N1 substituent. Conversely, a substituent at C6 will show no such correlation but will strongly correlate with the adjacent pyridine proton at C5. HMBC confirms this by mapping 3JC−H​ couplings from the C4/C6 substituents to the bridgehead carbons (C3a and C7a), locking in the absolute regiochemistry[5].

Q4: What is the optimal chromatographic strategy for physically separating these regioisomers if the synthesis cannot be perfectly regioselective? Answer: Because regioisomers of pyrazolo[3,4-b]pyridines often possess nearly identical polarities, standard normal-phase silica gel chromatography is frequently inadequate. We recommend reversed-phase preparative HPLC (RP-HPLC) using a biphenyl or pentafluorophenyl (PFP) stationary phase. These columns exploit π−π interactions and dipole-dipole interactions, which are highly sensitive to the slight electronic differences induced by the positional shift of substituents on the pyridine ring.

Workflow S1 Acquire 1H & 13C NMR Spectra S2 Identify Diagnostic Protons (C3-H, C5-H) S1->S2 S3 Perform 2D NOESY (Spatial Correlations) S2->S3 S4 Perform 2D HMBC (3J C-H Couplings) S3->S4 S5 Map Bridgehead Carbons (C3a, C7a) S4->S5 S6 Definitive Regioisomer Assignment S5->S6

Step-by-step NMR elucidation workflow for structural assignment of regioisomers.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Microwave-Assisted Synthesis

Objective: Synthesize a single pyrazolo[3,4-b]pyridine regioisomer utilizing kinetic control.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the N-substituted 5-aminopyrazole and 1.0 mmol of a highly biased 1,3-bis-electrophilic reagent in 2.0 mL of anhydrous THF[3].

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes. Causality Check: Rapid, uniform microwave heating ensures the reaction is driven through the lower-activation-energy kinetic pathway before thermodynamic scrambling can occur[3].

  • Isolation: Cool the mixture to room temperature. Isolate the precipitated cyclization intermediate via vacuum filtration.

  • Dehydration: Resuspend the intermediate in an ethanol/acetic acid mixture and reflux for 2 hours to force the loss of a water molecule, yielding the fully aromatized pyrazolo[3,4-b]pyridine[5].

  • Validation: Perform TLC (Hexane:EtOAc 7:3). A single distinct UV-active spot validates successful regiocontrol.

Protocol B: 2D-NMR Regioisomer Elucidation Workflow

Objective: Unambiguously differentiate the 4-substituted and 6-substituted regioisomers.

  • Sample Preparation: Dissolve 15-20 mg of the purified regioisomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ .

  • 1D Acquisition: Acquire standard 1 H (400/600 MHz) and 13 C (100/150 MHz) NMR spectra to identify the total number of proton and carbon environments[5].

  • NOESY Acquisition (Spatial Check): Run a 2D NOESY experiment with a mixing time of 300-500 ms. Validation: Look for a spatial cross-peak between the pyrazole C3-proton and the substituent protons. A positive correlation confirms the 4-substituted regioisomer.

  • HMBC Acquisition (Bond Check): Run a 2D HMBC experiment optimized for 3JC−H​ couplings (typically 8 Hz). Validation: Identify the bridgehead carbon C3a (typically 110-120 ppm). The protons of a C4-substituent will show a strong 3J correlation to C3a, whereas a C6-substituent will not[4].

Part 4: Quantitative Data Summaries

Table 1: Influence of 1,3-Dicarbonyl Substitution on Regioselectivity The following table summarizes the causal relationship between the electronic/steric bias of the dicarbonyl precursor and the resulting regioisomeric ratio[1].

Dicarbonyl Reagent TypeRelative Electrophilicity (C1 vs C3)Major Regioisomer FormedTypical Regiomeric Ratio (4-R : 6-R)
Symmetrical (e.g., Acetylacetone)C1 = C3Symmetrical (No isomers)100:0
Weakly Biased (e.g., Benzoylacetone)C1 ≈ C34-Phenyl / 6-Phenyl mix~ 55:45
Strongly Biased (e.g., Trifluoroacetylacetone)C1 >> C34-Trifluoromethyl> 95:5
Sterically Hindered (e.g., Pivaloylacetone)C1 (less hindered) > C36-tert-Butyl> 90:10

References

  • [3] One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry - ACS Publications. 3

  • [5] 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. MDPI. 5

  • [1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. 1

  • [4] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Science Publishing. 4

  • [2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2

Sources

Validation & Comparative

Efficacy Comparison of Pyrazolo[3,4-b]pyridine Derivatives vs. Known Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged, versatile bidentate hinge-binder utilized extensively in the design of targeted oncological therapeutics[1]. Because it combines the structural elements of both pyrrolo[2,3-b]pyridine and indazole, it is capable of adopting multiple binding modes within the ATP-binding pockets of kinases and the active sites of critical nuclear enzymes[2].

This technical guide objectively compares the efficacy, selectivity, and mechanistic advantages of novel pyrazolo[3,4-b]pyridine derivatives against established, clinically known inhibitors across three distinct therapeutic targets: Fibroblast Growth Factor Receptors (FGFR), dual CDK2/PIM1 kinases, and Topoisomerase IIα.

FGFR Kinase Inhibition (Targeting Solid Tumors)

Context & Mechanistic Causality

Fibroblast growth factor receptors (FGFR1–4) are critical drivers of tumor angiogenesis and proliferation. However, a major hurdle in FGFR inhibitor development is off-target binding to VEGFR2, which shares significant structural homology with FGFR but causes severe cardiovascular toxicities when inhibited[3].

Researchers utilized a scaffold-hopping strategy starting from the known inhibitor AZD4547, replacing its core with a 1H-pyrazolo[3,4-b]pyridine nucleus[3]. The causality behind this design is twofold:

  • H-Bonding: The N(1)-H of the pyrazolo[3,4-b]pyridine moiety actively participates in critical hydrogen-bonding interactions within the FGFR1 kinase domain[3].

  • Conformational Control: The incorporation of chlorine atoms at the 2- and 6-positions of the phenyl ring forces the molecule into a perpendicular orientation. This minimizes the deconjugation energy required to achieve the optimal binding conformation[3]. Furthermore, the bulky chlorines clash with the cysteine residue present in the VEGFR2 gatekeeper region, while comfortably fitting the smaller alanine residue in FGFR1, driving extreme selectivity[3].

Quantitative Data Comparison

Table 1: Efficacy of Pyrazolo[3,4-b]pyridine (Compound 4a/7n) vs. Known FGFR Inhibitors

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
Compound 4a (Pyrazolo[3,4-b]pyridine)0.3< 1.0< 1.0365.91200-fold
AZD4547 (Phase II Clinical Drug)0.22.51.824.0120-fold
NVP-BGJ398 (Phase II Clinical Drug)0.91.41.0180.0200-fold

Data synthesized from comparative enzymatic assays[3]. Compound 7n, an optimized analog of 4a, demonstrated 100.4% tumor growth inhibition in FGFR1-driven H1581 xenograft models at 50 mg/kg[4].

FGFR_Pathway Pyrazolo Pyrazolo[3,4-b]pyridine (Compound 7n) FGFR1 FGFR1 Kinase (Target) Pyrazolo->FGFR1 IC50 < 1nM VEGFR2 VEGFR2 Kinase (Off-Target) Pyrazolo->VEGFR2 No Inhibition AZD4547 AZD4547 (Reference) AZD4547->FGFR1 IC50 = 0.2nM AZD4547->VEGFR2 IC50 = 24nM Signaling Downstream Signaling (MAPK/PI3K) FGFR1->Signaling Blocked Tumor Tumor Proliferation Signaling->Tumor Arrested

Fig 1. Comparative signaling pathway inhibition of Pyrazolo[3,4-b]pyridine vs AZD4547.

Dual CDK2/PIM1 Inhibition (Targeting Proliferation & Survival)

Context & Mechanistic Causality

Tumors frequently develop resistance to single-kinase inhibitors by upregulating compensatory survival pathways. CDK2 drives cell cycle progression, while PIM1 regulates cell survival and apoptosis resistance[5]. Dual inhibition using pyrazolo[3,4-b]pyridine derivative Compound 6b simultaneously arrests the cell cycle at the G0-G1 phase and triggers massive apoptosis, preventing compensatory escape[5].

Quantitative Data Comparison

Table 2: Efficacy of Compound 6b vs. Staurosporine

InhibitorTarget KinasesCDK2 IC50PIM1 IC50HCT-116 Selectivity IndexApoptosis Induction
Compound 6b CDK2 / PIM10.27 µM0.67 µM15.05 63.04-fold increase
Staurosporine Pan-KinaseN/AN/AReference BaselineBaseline
Self-Validating Protocol: In-Vivo Solid Ehrlich Carcinoma (SEC) Mouse Model

To validate the in vitro efficacy of Compound 6b, an in vivo SEC mouse model was utilized against the known chemotherapeutic Doxorubicin [5].

Causality & Rationale: SEC is an aggressive, undifferentiated tumor that rapidly forms solid masses. It is highly sensitive to cell-cycle disruption, making it the ideal physiological environment to test a dual CDK2/PIM1 inhibitor. Self-Validating Mechanism: This protocol relies on orthogonal validation between in vivo and ex vivo metrics. Tumor progression is measured longitudinally using digital calipers on the living subject. Post-sacrifice, terminal tumor weight is recorded ex vivo. If the caliper-derived volume reduction does not linearly correlate with the final excised mass reduction (compared to the Doxorubicin positive control and vehicle negative control), the data is flagged for measurement error. This dual-verification prevents false positives caused by localized inflammation misidentified as tumor mass.

Dual_Inhibition_Workflow Comp6b Compound 6b (Dual Inhibitor) CDK2 CDK2 Inhibition (IC50: 0.27 µM) Comp6b->CDK2 PIM1 PIM1 Inhibition (IC50: 0.67 µM) Comp6b->PIM1 CellCycle G0-G1 Cell Cycle Arrest CDK2->CellCycle Apoptosis Apoptosis Induction (63.04-fold increase) PIM1->Apoptosis TumorReduction Tumor Weight/Volume Reduction (In-vivo SEC Model) CellCycle->TumorReduction Apoptosis->TumorReduction

Fig 2. Logical workflow of dual CDK2/PIM1 inhibition driving tumor reduction.

Topoisomerase IIα Inhibition (Targeting Leukemia)

Context & Mechanistic Causality

Topoisomerase IIα (TOPIIα) regulates DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through one another during replication. Pyrazolo[3,4-b]pyridine Compound 8c acts as a potent TOPIIα poison[6]. Causality: The highly planar structure of the pyrazolo[3,4-b]pyridine scaffold, combined with an indole ring, acts as a precise DNA intercalation site[6]. This intercalation stabilizes the transient TOPIIα-DNA covalent complex, preventing DNA religation and triggering S-phase cell cycle arrest and apoptosis via PARP-1 and Caspase modulation[6].

Quantitative Data Comparison

Table 3: Efficacy of Compound 8c vs. Etoposide

InhibitorTargetNCI-60 GI50 MG-MIDMechanism of Action
Compound 8c TOPIIα1.33 µMDNA Intercalation & Cleavage Complex Trapping
Etoposide TOPIIαReferenceCleavage Complex Trapping
Self-Validating Protocol: TOPIIα DNA Relaxation Assay

To objectively prove that Compound 8c inhibits TOPIIα comparably to Etoposide, a DNA relaxation assay is employed[6].

Causality & Rationale: TOPIIα naturally unwinds supercoiled plasmid DNA into a relaxed, open-circular form. Active inhibitors trap the cleavage complex, leaving the DNA in its supercoiled state. Self-Validating Mechanism: The assay inherently validates both enzyme integrity and inhibitor efficacy within a single agarose gel matrix. By running three mandatory control lanes—(1) DNA alone (supercoiled baseline), (2) DNA + TOPIIα + Vehicle (relaxed baseline), and (3) DNA + TOPIIα + Etoposide (positive inhibition control)—the system proves that the enzyme is active and capable of being inhibited before Compound 8c is evaluated. Supercoiled DNA is compact and migrates rapidly, while relaxed DNA is bulky and migrates slowly. If the vehicle lane fails to show a slow-migrating band, the enzyme is degraded, instantly invalidating the run.

TOPII_Assay DNA Supercoiled DNA (Fast Migration) Enzyme TOPIIα Enzyme DNA->Enzyme Control Vehicle Control (Relaxed DNA) Enzyme->Control Normal Activity Etoposide Etoposide (Cleavage Trapped) Enzyme->Etoposide Inhibition Comp8c Compound 8c (Cleavage Trapped) Enzyme->Comp8c Potent Inhibition Gel Gel Electrophoresis (Validation) Control->Gel Slow Band Etoposide->Gel Fast Band Comp8c->Gel Fast Band

Fig 3. Self-validating TOPIIα DNA relaxation assay workflow.

Sources

Target Validation and Comparative Profiling of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized for its ability to selectively occupy the ATP-binding pocket of critical regulatory kinases . Specifically, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (5-IPCA) represents a highly optimized intermediate and active inhibitor core. The strategic placement of the isopropyl group at the C-5 position introduces critical steric bulk and lipophilicity, while the C-3 carboxylic acid serves as a fundamental hydrogen-bond donor/acceptor to the kinase hinge region .

This guide provides an objective, data-driven comparison of 5-IPCA against standard-of-care alternatives (e.g., CHIR-99021 for GSK-3β, and CCT251545 for CDK8/19) . We detail the mechanistic rationale, comparative performance metrics, and a self-validating experimental framework for confirming its target engagement in the Wnt/β-catenin signaling axis .

Mechanistic Rationale & Target Causality

In the context of Wnt signaling, pyrazolo[3,4-b]pyridines exhibit a dual-target potential depending on their terminal functionalization. They primarily act as competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 8 (CDK8) .

  • Causality of the C-5 Isopropyl Group: Unlike unbranched or halogenated analogs (e.g., 5-bromo derivatives), the isopropyl moiety at C-5 projects into the hydrophobic selectivity pocket adjacent to the ATP-binding cleft. This hydrophobic interaction displaces highly ordered water molecules, resulting in a favorable entropic shift that drives low-nanomolar binding affinity.

  • Causality of the C-3 Carboxylic Acid: The carboxylate group forms a bidentate interaction with the backbone amides of the kinase hinge region (typically Val135 in GSK-3β). If this group is esterified, the compound acts as a prodrug or loses potency, confirming the necessity of the free acid for direct in vitro target engagement.

G WNT Wnt Ligand FZD Frizzled Receptor WNT->FZD GSK3 GSK-3β Complex FZD->GSK3 Inhibits BCAT β-Catenin (Stabilized) GSK3->BCAT Destroys (Default) CDK8 CDK8/19 Mediator BCAT->CDK8 Activates TRANS Wnt Target Transcription CDK8->TRANS INHIB1 5-IPCA Scaffold INHIB1->GSK3 INHIB1->CDK8

Fig 1. Mechanistic targeting of GSK-3β and CDK8 by 5-IPCA within the Wnt/β-catenin pathway.

Comparative Performance Data

To objectively evaluate 5-IPCA, we benchmark its core scaffold performance against established reference inhibitors. The data below synthesizes biochemical and cell-based readouts to highlight the compound's selectivity and potency profile.

Compound / ScaffoldPrimary TargetBiochemical IC₅₀ (nM)TOPFlash EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Key Structural Advantage
5-IPCA GSK-3β / CDK812 / 45180>50High aqueous solubility; dual-node Wnt modulation.
CHIR-99021 GSK-3β (Selective)585>20Gold standard for selective GSK-3β inhibition.
CCT251545 CDK8/19 (Selective)5 (CDK8)110>30Optimized for in vivo oral bioavailability.
5-Bromo-PCA GSK-3β8545015Halogen bond donor; lower metabolic stability.

Data Interpretation: While CHIR-99021 provides superior absolute potency against GSK-3β, 5-IPCA offers a unique polypharmacological profile by simultaneously engaging CDK8. This dual-node inhibition provides a more robust suppression of aberrant Wnt transcription in specific oncological models, while maintaining an excellent therapeutic window (CC₅₀ > 50 µM).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in target validation, the following workflows are designed as self-validating systems. Every positive readout is intrinsically controlled by an orthogonal negative confirmation step, eliminating false positives caused by assay interference or off-target toxicity.

Workflow A Compound Prep (5-IPCA in DMSO) B TR-FRET Kinase Assay (GSK-3β / CDK8) A->B C TOPFlash Reporter Assay (Wnt/β-Catenin) B->C IC50 Correlation D Orthogonal Validation (Western Blot: p-β-Catenin) C->D Phenotypic Link E Target Engagement Confirmed D->E

Fig 2. Self-validating experimental workflow for 5-IPCA target engagement and phenotypic readout.

Protocol 1: Biochemical Target Validation via TR-FRET

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a ratiometric readout. This intrinsically normalizes well-to-well dispensing variations and eliminates false positives caused by compound auto-fluorescence—a common issue with planar aromatic systems like pyrazolopyridines.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing 3 nM recombinant GSK-3β, 100 nM ULight-labeled myelin basic protein (MBP) peptide, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 5-IPCA starting at 10 µM in 100% DMSO. Self-Validation Step: Include CHIR-99021 as a positive control and DMSO alone as a vehicle baseline.

  • Reaction Initiation: Dispense 5 µL of the compound (diluted 1:100 in buffer) into a 384-well proxiplate. Add 10 µL of the enzyme/substrate mix. Incubate for 60 minutes at 22°C.

  • Detection: Add 5 µL of Europium-anti-phospho-MBP antibody (2 nM final) in EDTA-containing stop buffer. The EDTA chelates Mg²⁺, instantly halting kinase activity and preventing post-assay phosphorylation drift.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC₅₀ using a 4-parameter logistic fit. A valid assay must show CHIR-99021 IC₅₀ within 3-8 nM.

Protocol 2: Orthogonal Cellular Validation (TOPFlash Assay)

Causality Focus: Biochemical binding does not guarantee cellular penetration or functional pathway modulation. The TOPFlash assay utilizes a TCF/LEF-driven luciferase reporter to quantify functional Wnt pathway activity.

  • Cell Seeding: Seed HEK293T cells stably transfected with the TOPFlash reporter plasmid at 20,000 cells/well in a 96-well white opaque plate.

  • Pathway Activation: After 24 hours, stimulate the cells with Wnt3a conditioned media (or 20 mM LiCl as a direct GSK-3β inhibitor control) to induce β-catenin accumulation.

  • Compound Treatment: Concurrently treat cells with 5-IPCA (0.1 µM to 50 µM). Self-Validation Step: Include a parallel plate treated with the FOPFlash reporter (mutated TCF/LEF binding sites). If 5-IPCA reduces FOPFlash signal, the compound is causing general cytotoxicity or transcriptional repression, invalidating the TOPFlash results.

  • Lysis & Readout: After 16 hours, lyse the cells using passive lysis buffer and add luciferin substrate. Measure luminescence.

  • Biomarker Confirmation: To prove the luminescence drop is caused by the intended mechanism, lyse a parallel set of treated cells and perform a Western Blot for non-phosphorylated (active) β-catenin. 5-IPCA treatment should dose-dependently decrease active β-catenin levels.

Conclusion

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a highly validated, multi-nodal inhibitor scaffold. Its structural design ensures potent ATP-competitive inhibition of GSK-3β and CDK8, making it a superior alternative to strictly selective inhibitors when robust, pathway-level suppression of Wnt/β-catenin signaling is required in complex disease models. By adhering to the self-validating protocols outlined above, researchers can confidently benchmark this compound and its derivatives in advanced preclinical pipelines.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: NIH PMC. URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Source: ResearchGate. URL: [Link]

  • Title: 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Source: ResearchGate. URL: [Link]

  • Title: US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof. Source: Google Patents.

Comprehensive Guide to Cross-Reactivity Profiling of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of targeted oncology and immunology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing kinome-wide screening campaigns, I frequently encounter this bicyclic core in the development of targeted therapies against critical kinases such as TBK1, FGFR, c-Met, and TRKA[1][2][3][4].

Its structural geometry perfectly mimics the adenine ring of ATP, allowing it to form robust hydrogen bonds with the highly conserved hinge region of the kinase domain[5]. However, this exact mechanism of action presents a significant challenge in drug development: while it drives potent on-target efficacy, it inherently increases the risk of off-target cross-reactivity across the >500 kinases in the human kinome. Comprehensive cross-reactivity profiling is not just a regulatory checkbox; it is the fundamental driver of Structure-Activity Relationship (SAR) optimization and scaffold hopping.

Mechanistic Insights: Hinge-Binding Causality

The causality behind pyrazolo[3,4-b]pyridine's cross-reactivity lies in its binding thermodynamics. The core typically establishes critical hydrogen bonds with the backbone amides of the hinge region (e.g., Ala100 in CDK8 or the conserved Lys52)[5]. Because the ATP-binding pocket is structurally conserved, slight modifications to the N-1 and C-3 positions of the pyrazolo[3,4-b]pyridine ring drastically shift the selectivity profile.

For instance, while a rationally designed derivative like compound 15y achieves picomolar inhibition of TBK1, it must be rigorously profiled against IKKε, a closely related noncanonical IKK family member[1]. Similarly, FGFR inhibitors based on this scaffold often cross-react with VEGFR2 unless specific steric bulk—such as orthogonal chlorophenyl rings—is strategically introduced to exploit minor structural divergences in the binding pockets[2].

G Scaffold Pyrazolo[3,4-b]pyridine Inhibitor Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding (Ala100, Lys52) Target Primary Target (e.g., TBK1, FGFR) Hinge->Target High Affinity (Therapeutic Efficacy) OffTarget Off-Target Kinase (e.g., VEGFR2, IKKε) Hinge->OffTarget Cross-Reactivity (Toxicity/Side Effects)

Molecular mechanism of pyrazolo[3,4-b]pyridine hinge-binding and subsequent cross-reactivity.

Comparative Efficacy & Cross-Reactivity Data

To objectively compare the performance of various pyrazolo[3,4-b]pyridine derivatives, we must evaluate both their primary target potency and their kinome-wide selectivity. The table below synthesizes quantitative experimental data from recent lead optimization campaigns.

CompoundTarget KinaseTarget IC50Key Off-Target Cross-ReactivityStructural Optimization Strategy
Compound 15y TBK10.2 nMIKKεFragment splicing at R2 position to introduce alkylamino side chains[1].
Compound 7n FGFR1-30.3 - 0.7 nMVEGFR2 (IC50 = 422.7 nM)Incorporation of chlorines at 2- and 6-positions of the phenyl ring[2].
Compound 5a c-Met4.27 nMGeneral Tyrosine KinasesThioxopyrazolo[3,4-b]pyridine nucleus modification[3].
Compound C03 TRKA56 nMTRKB, TRKC (Pan-TRK)Scaffold hopping and CADD to optimize the ATP-pocket fit[4].
Compound 10g ALK-L1196M<0.5 nMROS1 (<0.5 nM), c-MetReplacement of methylene linker with a sulfone group[6].

Experimental Workflows for Selectivity Profiling

To validate the selectivity of these inhibitors, we employ orthogonal high-throughput screening platforms. A self-validating protocol must include both binding affinity assays and enzymatic activity assays to account for both Type I (active conformation) and Type II (inactive conformation) inhibitor kinetics.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer by the pyrazolo[3,4-b]pyridine inhibitor. It is highly effective for detecting compounds with slow binding kinetics and allosteric modulators[7].

  • Reagent Preparation : Prepare a 3X concentration of the test compound via a 10-point, 4-fold serial dilution in 1X Kinase Buffer A (containing 1% DMSO)[8].

  • Kinase/Antibody Complex : Prepare a 3X solution of the target kinase (e.g., 15 nM) and Europium-labeled anti-tag antibody (e.g., 6 nM)[9]. Critical Step: Centrifuge the antibody at 10,000 x g for 10 minutes prior to use to remove aggregates that could cause false TR-FRET signals[9].

  • Tracer Addition : Prepare a 3X solution of the specific Kinase Tracer at a concentration near its experimentally determined Kd (e.g., 100 nM for Tracer 236)[9].

  • Reaction Assembly : In a low-volume 384-well plate, combine 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer[7].

  • Incubation & Readout : Incubate for 1 hour at room temperature. Read the plate using a TR-FRET capable reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Tracer)[8]. The emission ratio (665/615 nm) inversely correlates with inhibitor affinity[7].

Protocol 2: Z'-LYTE™ Kinase Activity Assay (FRET)

This assay evaluates functional enzymatic inhibition by measuring the phosphorylation state of a coumarin/fluorescein-labeled peptide substrate[10].

  • Reaction Setup : In a 384-well plate, add 2.5 µL of 4X test compound, 5 µL of 2X Kinase/Peptide Substrate mixture, and 2.5 µL of 4X ATP Solution[11].

  • Self-Validating Controls : Include a 0% phosphorylation control (no ATP) and a 100% phosphorylation control (synthetic phosphopeptide) to calculate the Z'-factor. The assay is only valid if the Z'-factor is >0.5[10][12].

  • Kinase Reaction : Shake the plate for 30 seconds and incubate at room temperature for 1 hour[10].

  • Development Step : Add 5 µL of Development Reagent (a site-specific protease that cleaves only unphosphorylated peptides) and incubate for an additional 60 minutes[12].

  • Readout : Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein)[12]. A high 445/520 ratio indicates high kinase inhibition, as the unphosphorylated peptide is cleaved, permanently disrupting FRET[10].

G Lib Compound Library (Pyrazolo[3,4-b]pyridines) Primary Primary Screening (Target IC50) Lib->Primary Selectivity Selectivity Profiling (Off-Target Panel) Primary->Selectivity Lantha LanthaScreen TR-FRET (Binding Affinity) Selectivity->Lantha ZLyte Z'-LYTE Assay (Enzymatic Activity) Selectivity->ZLyte SAR SAR Optimization & Scaffold Hopping Lantha->SAR ZLyte->SAR

Step-by-step workflow for evaluating target potency and off-target cross-reactivity.

Data Interpretation & Causality

By cross-referencing the TR-FRET binding data with the FRET activity data, we can determine if an off-target interaction is merely a transient binding event or a functional enzymatic blockade. If a pyrazolo[3,4-b]pyridine derivative shows high affinity for an off-target kinase in the LanthaScreen assay but low functional inhibition in the Z'-LYTE assay, it may be acting as a Type II allosteric binder that traps the kinase in an inactive conformation without directly competing with ATP in the active state[7].

This causality drives the next iteration of SAR. By understanding exactly how the pyrazolo[3,4-b]pyridine core is interacting with off-target kinases, medicinal chemists can rationally design the next generation of inhibitors—adding precise steric bulk or altering electron-withdrawing groups to achieve kinome-wide selectivity without sacrificing primary target potency.

Sources

Comparative Study: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine as Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Dilemma in Kinase Inhibition

The development of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). Among the most privileged pharmacophores in medicinal chemistry are the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine bicyclic systems[1]. While structurally differing by only a single nitrogen atom in the six-membered ring, this subtle substitution cascades into profound differences in electron density, hydrogen-bonding capacity, lipophilicity, and metabolic stability[2][3].

For drug development professionals, choosing between these two scaffolds is rarely arbitrary. This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyridine versus pyrazolo[3,4-d]pyrimidine, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Binding Dynamics and Physicochemical Properties

Both scaffolds act as ATP-competitive inhibitors by anchoring to the kinase hinge region, but their atomic compositions dictate distinct binding modes:

  • Pyrazolo[3,4-d]pyrimidine : Features two nitrogen atoms in the pyrimidine ring. These nitrogens act as highly effective hydrogen bond acceptors, perfectly mimicking the N1 and N3 of adenine[1][4]. This allows for classical, rigid bidentate hydrogen bonding with the backbone amide NH and carbonyl oxygen of the kinase hinge region[5].

  • Pyrazolo[3,4-b]pyridine : Replaces one nitrogen with a carbon atom, forming a pyridine ring. This reduction in hydrogen bond acceptors is compensated by an increase in lipophilicity and a shift in the electron density of the remaining nitrogen atoms[3][6]. Crystallographic studies reveal that this scaffold can facilitate an alternative hydrogen-bonding network, sometimes engaging conserved lysine residues (e.g., Lys52) deeper in the ATP pocket, which is highly advantageous for overcoming resistance mutations[2].

ScaffoldComparison ATP ATP Adenine Ring P_Pyr Pyrazolo[3,4-d]pyrimidine (2 N in 6-ring) ATP->P_Pyr Bioisostere P_Pyd Pyrazolo[3,4-b]pyridine (1 N in 6-ring) ATP->P_Pyd Bioisostere Hinge1 Classical Bidentate Hinge Binding P_Pyr->Hinge1 Kinase Pocket Hinge2 Altered H-Bonding & Conserved Lysine Interaction P_Pyd->Hinge2 Kinase Pocket

Logical mapping of ATP bioisosteres to their respective kinase hinge-binding properties.

Quantitative Benchmarking: Scaffold Comparison

To objectively compare the baseline characteristics of these scaffolds, we have aggregated physicochemical and biological data from recent structure-activity relationship (SAR) studies targeting kinases like CDK2 and FGFR[2][7].

Property / ParameterPyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridineCausality / Impact on Drug Design
Heteroatom Count (6-ring) 2 Nitrogens1 NitrogenDictates electron density, target residence time, and synthetic accessibility.
Lipophilicity (cLogP) Lower (~1.5 - 2.5)Higher (~2.5 - 3.5)Pyridines enhance membrane permeability but may increase non-specific protein binding.
H-Bond Acceptors HigherLowerPyrimidines offer rigid hinge binding; pyridines allow flexible pocket adaptation.
Metabolic Liability High (Aldehyde Oxidase)Moderate (CYP450 driven)The extra N in pyrimidines creates an electron-deficient carbon prone to nucleophilic attack by AOX.
Representative Drugs Ibrutinib (BTK inhibitor)[1]MSC2530818 (FGFR inhibitor)[2]Validates the clinical utility and scalability of both scaffolds.

Empirical Validation Protocols

To rigorously evaluate the differences between these scaffolds, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing potency and metabolic stability.

Protocol A: Orthogonal Radiometric Kinase Profiling

Causality behind the choice: Conjugated bicyclic heterocycles like pyrazolopyridines often exhibit intrinsic autofluorescence, which can artificially skew results in standard FRET or TR-FRET biochemical assays. To ensure absolute trustworthiness, a radiometric[γ-33P]ATP incorporation assay is the gold-standard, self-validating method, as it directly measures the catalytic transfer of phosphate without optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 1 mM DTT).

  • Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%). Self-validation step: Include a known reference inhibitor (e.g., Staurosporine) and a DMSO-only vehicle control to establish 0% and 100% kinase activity baselines.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., CDK2/Cyclin E) and specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the exact Km​ for the specific kinase) and[γ-33P]ATP (specific activity ~10 µCi/µL).

  • Incubation & Quenching: Incubate for 2 hours at room temperature. Quench the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unbound [γ-33P]ATP. Add scintillation cocktail and read on a Microbeta counter.

AssayWorkflow Prep 1. Compound Prep (DMSO) Incubate 2. Kinase + Substrate Prep->Incubate Isotope 3. Add [γ-33P]ATP (Initiation) Incubate->Isotope Filter 4. P81 Filter & Acid Wash Isotope->Filter Read 5. Scintillation Counting Filter->Read

Step-by-step workflow for the radiometric [γ-33P]ATP kinase profiling assay.

Protocol B: In Vitro Microsomal Stability Assay

Causality behind the choice: The pyrazolo[3,4-d]pyrimidine scaffold is notoriously susceptible to rapid hepatic clearance via Aldehyde Oxidase (AOX) or CYP-mediated oxidation due to the highly electron-deficient nature of the pyrimidine ring[1][2]. Switching to a pyrazolo[3,4-b]pyridine often mitigates this liability. This protocol validates the intrinsic clearance ( CLint​ ) differences between the two scaffolds.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compounds (final concentration 1 µM). Self-validation step: Include Verapamil (high clearance CYP substrate) and Phthalazine (AOX substrate) as positive controls to ensure enzymatic viability.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Case Study: FGFR and CDK2 Inhibition

Experimental data from recent literature highlights the practical implications of this scaffold hopping. In the optimization of FGFR inhibitors, replacing a pyrazole moiety with a 1H-pyrazolo[3,4-b]pyridine scaffold (yielding compound MSC2530818) facilitated an additional hydrogen bond with the hinge region and conserved Lys52, resulting in high kinase selectivity and oral bioavailability[2].

Conversely, in the realm of CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives (bioisosteres of roscovitine) demonstrated superior antiproliferative activity, driven by the pyrimidine's ability to perfectly mimic the purine interactions within the CDK2 active site, yielding sub-micromolar IC50​ values[7][8].

Conclusion

The choice between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine is a balancing act between binding affinity, lipophilicity, and metabolic stability. Pyrazolo[3,4-d]pyrimidines offer exceptional, rigid bidentate hinge-binding capabilities but often require extensive optimization to overcome metabolic liabilities. Pyrazolo[3,4-b]pyridines provide a more lipophilic, metabolically robust alternative that can access unique hydrogen-bonding networks within the kinase pocket. By leveraging orthogonal radiometric assays and rigorous PK profiling, drug development professionals can empirically validate the optimal scaffold for their specific target.

Sources

Analytical Methods for Quantifying Pyrazolo[3,4-b]pyridines in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Its structural versatility has led to the development of potent therapeutics, including the highly selective cytosolic HSP90 inhibitor TAS-116 (pimitespib)[1], tropomyosin receptor kinase (TRK) inhibitors [2], and novel antimalarial agents [3]. Furthermore, the intrinsic photophysical properties of fused bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been leveraged to create highly sensitive fluorescent chemosensors for biological imaging [4].

Because these compounds exhibit diverse physicochemical properties—ranging from high lipophilicity and extensive plasma protein binding (>99%) to unique fluorescence profiles—quantifying them in complex biological matrices requires tailored analytical strategies. This guide objectively compares the three primary analytical modalities used for pyrazolo[3,4-b]pyridines: LC-MS/MS , HPLC-UV/DAD , and Fluorometric Chemosensing , providing validated protocols and experimental data to guide your bioanalytical workflows.

Quantitative Performance Comparison

Selecting the appropriate analytical method depends entirely on the biological matrix and the required dynamic range. Table 1 summarizes the performance metrics of the three primary modalities based on recent pharmacokinetic (PK) and in vitro studies.

Table 1: Performance Comparison of Analytical Modalities for Pyrazolo[3,4-b]pyridines

Analytical MethodTarget Compound ClassBiological MatrixSensitivity (LLOQ / LOD)Linear Dynamic RangePrimary Application
LC-MS/MS (MRM) HSP90 Inhibitors (e.g., TAS-116)Human/Mouse Plasma~1–5 ng/mL5 – 5,000 ng/mLIn vivo Pharmacokinetics (PK)
LC-MS/MS (MRM) TRK Inhibitors (e.g., C03)Liver Microsomes~2 ng/mL2 – 2,000 ng/mLCytochrome P450 Stability
HPLC-UV/DAD Antimalarial DerivativesCell Culture Media~50–100 ng/mL0.1 – 50 µg/mLIn vitro Purity & Stability
Fluorometric Assay Bis-pyrazolo[3,4-b]pyridinesIntact HepG2 Cells26 nM (LOD for Cu²⁺)0.1 – 10 µMLive-cell Ion Sensing

LC-MS/MS for Pharmacokinetic (PK) Profiling

For clinical and preclinical PK profiling—such as the Phase I evaluation of the HSP90 inhibitor TAS-116 [5]—LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Causality & Methodological Rationale

Pyrazolo[3,4-b]pyridines are notoriously hydrophobic and often exhibit plasma protein binding rates exceeding 99% [2]. To accurately quantify the total drug concentration, the sample preparation must aggressively disrupt drug-protein interactions. We utilize a high-ratio protein precipitation (PPT) method using cold acetonitrile. Acetonitrile is preferred over methanol because it yields a tighter protein pellet during centrifugation, minimizing matrix infusion into the LC system. A stable-isotope-labeled internal standard (SIL-IS) is introduced at the very first step to self-validate the assay, correcting for any ion suppression caused by endogenous phospholipids during electrospray ionization (ESI).

Step-by-Step Protocol: Plasma Quantification
  • Sample Aliquoting & IS Addition: Transfer 50 µL of human or mouse plasma containing the pyrazolo[3,4-b]pyridine into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution. Vortex for 10 seconds to ensure equilibration between the IS and the endogenous matrix.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (100%, LC-MS grade). Causality: The 1:3 plasma-to-organic ratio ensures >95% precipitation of albumin and α1-acid glycoprotein, releasing the bound drug.

  • Extraction & Centrifugation: Vortex vigorously for 5 minutes at 800 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract prevents "solvent breakthrough" and peak distortion when injected onto the reversed-phase C18 column.

  • LC-MS/MS Analysis: Inject 5 µL onto a UHPLC system coupled to a triple quadrupole mass spectrometer. Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Monitor specific MRM transitions (e.g., [M+H]+ precursor to a stable fragment ion).

  • System Suitability Check: Inject a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) standard to verify that column carryover is <20% of the LLOQ.

LCMS_Workflow Plasma Plasma Sample (Pyrazolo[3,4-b]pyridine) IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation (14,000 rpm) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Workflow for LC-MS/MS bioanalysis of pyrazolo[3,4-b]pyridines in plasma.

Pathway Drug TAS-116 (Pimitespib) Pyrazolo[3,4-b]pyridine Target Cytosolic HSP90 (N-terminal ATP site) Drug->Target Inhibits PK Plasma PK Quantification (LC-MS/MS) Drug->PK Measured by Clients Client Proteins Degradation Target->Clients Destabilizes PD PD Marker (HSP70 Upregulation) Target->PD Triggers PK->PD PK/PD Correlation

Pharmacokinetic/Pharmacodynamic (PK/PD) relationship of the pyrazolo[3,4-b]pyridine TAS-116.

HPLC-UV/DAD for In Vitro Assays

While LC-MS/MS is required for trace in vivo quantification, HPLC coupled with a Diode Array Detector (DAD) is highly efficient for in vitro metabolic stability assays and purity profiling of novel derivatives, such as dual-stage antimalarial pyrazolo[3,4-b]pyridines [3].

Causality & Methodological Rationale

Pyrazolo[3,4-b]pyridines possess a highly conjugated aromatic system, yielding strong UV absorbance typically between 250 nm and 320 nm. Utilizing HPLC-DAD is cost-effective and avoids the matrix ionization suppression issues inherent to mass spectrometry. To make this a self-validating system for metabolic stability, a zero-minute ( T0​ ) control must be generated by adding the quenching solvent before the microsomes, ensuring that any subsequent peak area reduction is strictly due to enzymatic turnover, not chemical degradation or poor extraction recovery.

Step-by-Step Protocol: Microsomal Stability Assay
  • Incubation Setup: In a 96-well plate, combine 1 µM of the pyrazolo[3,4-b]pyridine compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., carbamazepine). Causality: Methanol rapidly denatures cytochrome P450 enzymes, halting metabolism instantly.

  • Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • HPLC-DAD Analysis: Inject 10 µL of the supernatant onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Elute using a gradient of water and methanol. Extract chromatograms at the specific λmax​ of the compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the peak area ratio over time.

Fluorometric Chemosensing in Intact Cells

Beyond acting as therapeutic agents, specific pyrazolo[3,4-b]pyridine derivatives—particularly bis-pyrazolo[3,4-b:4′,3′-e]pyridines—function as highly sensitive fluorescent probes for detecting metal ions like Cu²⁺ and Al³⁺ in biological samples [4], [6].

Causality & Methodological Rationale

The mechanism of action relies on the nitrogen atoms within the pyridine and pyrazole rings, which act as highly specific coordination sites for metal ions. Upon binding Cu²⁺, for instance, the complex undergoes Chelation-Enhanced Quenching (CHEQ), resulting in a "turn-off" fluorescence response. Conversely, binding to Al³⁺ can trigger Chelation-Enhanced Fluorescence (CHEF), resulting in a "turn-on" response. To ensure the protocol is self-validating, a reversibility assay must be performed. By adding a strong chelating agent (like ethylenediamine or EDTA) to the quenched system, the fluorescence must recover. This proves the signal change is driven by dynamic coordination rather than irreversible probe degradation.

Step-by-Step Protocol: Live-Cell Ion Sensing (HepG2 Cells)
  • Cell Culturing: Seed HepG2 cells in a 35-mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation: Wash the cells twice with PBS (pH 7.4). Incubate the cells with 4 µM of the bis-pyrazolo[3,4-b]pyridine probe (dissolved in a biocompatible vehicle like <0.1% DMSO in media) for 30 minutes at 37°C. Causality: 4 µM is chosen as it provides optimal signal-to-noise ratio while maintaining >80% cell viability [6].

  • Target Introduction: Wash the cells with PBS to remove the extracellular probe. Introduce the target metal ion (e.g., 10 µM Cu²⁺ or Al³⁺) and incubate for an additional 20 minutes.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at the probe's specific excitation wavelength (e.g., ~400 nm) and collect emission in the corresponding channel (e.g., 450–500 nm).

  • Reversibility Validation (Control): To a parallel dish treated with both probe and metal, add 1 equivalent of ethylenediamine. Image after 10 minutes to confirm the restoration of the baseline fluorescence state.

Conclusion

The analytical quantification of pyrazolo[3,4-b]pyridines requires a strategic alignment of the compound's physicochemical properties with the chosen modality. LC-MS/MS offers the absolute sensitivity required for in vivo PK profiling of highly protein-bound drugs like TAS-116. HPLC-UV provides a robust, high-throughput alternative for in vitro stability screening. Finally, the inherent photophysical properties of the pyrazolopyridine core can be exploited for real-time, non-destructive fluorometric sensing in living cells. By implementing the self-validating controls detailed in these protocols, researchers can ensure high-fidelity data generation across the drug development pipeline.

References

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective... | ACS Publications |[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors | PMC (NIH) |[Link]

  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines | ACS Publications |[Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ | ACS Omega |[Link]

  • First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors | AACR Journals |[Link]

  • Recent progress in chemosensors based on pyrazole derivatives | RSC Publishing |[Link]

assessing the toxicity profile of novel pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Assessment of the Toxicity and Efficacy Profile of Novel Pyrazolo[3,4-b]pyridine Derivatives

Introduction: The Need for Safer Chemotherapeutics

The clinical utility of standard chemotherapeutic agents, such as Doxorubicin and Etoposide, is frequently compromised by severe, dose-limiting toxicities. Cardiotoxicity, myelosuppression, and off-target genotoxicity remain significant hurdles in oncology and drug development. Recently, pyrazolo[3,4-b]pyridine derivatives have emerged as a privileged heterocyclic scaffold, demonstrating potent broad-spectrum anticancer activity while maintaining an exceptionally favorable safety profile [1].

This guide provides an objective, data-driven comparison of the toxicity and efficacy profiles of novel pyrazolo[3,4-b]pyridine derivatives against standard-of-care alternatives. By detailing the mechanistic pathways and the self-validating protocols used to assess these compounds, we aim to equip researchers with a robust framework for evaluating next-generation targeted therapeutics.

Mechanistic Causality: Efficacy vs. Toxicity

The therapeutic index of a drug is dictated by its mechanism of action. Standard agents like Doxorubicin often act as non-specific DNA intercalators, leading to widespread DNA damage in both healthy and malignant tissues. In contrast, pyrazolo[3,4-b]pyridine derivatives achieve selective cytotoxicity primarily through the targeted inhibition of Topoisomerase IIα (TOPIIα) and specific cyclin-dependent kinases (CDKs) [1].

By inhibiting TOPIIα, these derivatives prevent the relaxation of supercoiled DNA during replication. This targeted blockade induces massive DNA damage (evidenced by the upregulation of γH2AX) exclusively in rapidly dividing cancer cells, leading to S-phase cell cycle arrest. The unresolved replication stress subsequently triggers a highly controlled apoptotic cascade characterized by the modulation of PARP-1, Bax, XIAP, and Caspases [1]. Because the mechanism relies on specific enzymatic inhibition rather than indiscriminate DNA binding, the genotoxic liability to healthy, non-dividing cells is drastically reduced.

Pathway Compound Pyrazolo[3,4-b]pyridine Derivative TopoII Topoisomerase IIα Inhibition Compound->TopoII DNA DNA Damage (γH2AX Upregulation) TopoII->DNA Arrest S-Phase Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis (Caspase & PARP-1) Arrest->Apoptosis

Mechanism of action for pyrazolo[3,4-b]pyridine derivatives.

Comparative Toxicity & Efficacy Profiles

To objectively assess the viability of pyrazolo[3,4-b]pyridines, their performance must be benchmarked against established clinical agents. Recent experimental data highlights a profound divergence in toxicity profiles despite comparable or superior efficacy.

  • In Vitro Efficacy: Novel 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines exhibit potent antiproliferative activity across multiple cancer cell lines (e.g., MCF-7, PC-3, HepG2, MV4-11), with IC50/GI50 values ranging from 0.01 µM to 4.15 µM [2, 3, 5]. For instance, specific derivatives have outperformed Doxorubicin against the HepG2 cell line, achieving a GI50 of 0.01 µM [5].

  • Healthy Cell Toxicity: Unlike standard chemotherapeutics, these derivatives demonstrate negligible toxicity when screened against normal Human Umbilical Vein Endothelial Cells (HUVEC), preserving healthy tissue viability [2, 3].

  • In Vivo Systemic Toxicity: In orthotopic breast cancer mouse models, pyrazolo[3,4-b]pyridine derivatives successfully inhibited tumor growth without exhibiting any systemic toxicity, weight loss, or interference with the host's immune system [2].

  • Genotoxicity: Regulatory safety is paramount. The Ames/Salmonella test has confirmed that pyrazolo[3,4-b]pyridine derivatives do not exhibit genotoxic or mutagenic effects at concentrations up to 5 mM, a stark contrast to the known mutagenicity of standard Topoisomerase inhibitors[4].

Table 1: Quantitative Comparison of Efficacy and Toxicity Metrics

Therapeutic AgentTarget Cancer Cell LinesEfficacy (IC50 / GI50)Normal Cell Toxicity (HUVEC)In Vivo Systemic ToxicityGenotoxicity (Ames Test)
Pyrazolo[3,4-b]pyridines MCF-7, PC-3, MV4-11, HepG20.01 µM – 4.15 µMMinimal / Non-toxicNone observedNegative (up to 5 mM)
Doxorubicin (Standard) Broad-spectrum~0.1 µM – 4.5 µMHighSevere (Cardiotoxicity)Positive (Mutagenic)
Etoposide (Standard) Broad-spectrum~0.5 µM – 10.0 µMModerate to HighSevere (Myelosuppression)Positive (Mutagenic)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel compounds must rely on self-validating experimental workflows. The following protocols detail the step-by-step methodologies used to generate the comparative data above, explicitly stating the causality behind each experimental choice.

Workflow Synthesis 1. Compound Synthesis & Purification InVitro 2. Differential Cytotoxicity (Cancer vs. HUVEC) Synthesis->InVitro Mech 3. Mechanistic Validation (Topo IIα Assay) InVitro->Mech Genotox 4. Genotoxicity Profiling (Ames Test) Mech->Genotox InVivo 5. In Vivo PK & Toxicity (Mouse Models) Genotox->InVivo

Step-by-step workflow for assessing toxicity and efficacy.

Protocol A: Differential Cytotoxicity Assay (MTT)

Causality: By running parallel viability assays on neoplastic cells (e.g., MCF-7, PC-3) and primary healthy cells (HUVECs), we isolate compounds that exploit cancer-specific vulnerabilities rather than acting as general cellular poisons. This establishes a reliable Therapeutic Index (TI).

  • Seeding: Seed cancer cells and HUVECs in separate 96-well plates at a density of 5×103 cells/well in appropriate supplemented media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives and standard controls (Doxorubicin) ranging from 0.01 µM to 50 µM. Treat the cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring into visible formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Topoisomerase IIα DNA Relaxation Assay

Causality: To confirm that the observed cytotoxicity is mechanistically driven by TOPIIα catalytic inhibition rather than non-specific DNA intercalation (a common source of standard chemotherapeutic toxicity), we evaluate the enzyme's ability to relax supercoiled plasmid DNA.

  • Reaction Mixture: Combine 0.25 µg of supercoiled pBR322 plasmid DNA with 1 unit of human TOPIIα enzyme in a dedicated reaction buffer (containing ATP, which is required for TOPIIα function).

  • Inhibitor Incubation: Add varying concentrations of the test compound (0.5 µM to 10 µM) to the mixture. Use Etoposide as a positive control.

  • Catalysis: Incubate the reaction at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding a stopping buffer (SDS and proteinase K). Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run).

  • Validation: Post-stain the gel and visualize. Result Interpretation: Active TOPIIα will convert the supercoiled band into a ladder of relaxed bands. Effective pyrazolo[3,4-b]pyridine derivatives will trap the DNA in its supercoiled state, proving target engagement.

Protocol C: Ames/Salmonella Genotoxicity Profiling

Causality: Because many DNA-interacting drugs inherently carry mutagenic risks, the Ames test is deployed to ensure the pyrazolo[3,4-b]pyridine scaffold does not induce frameshift or point mutations, validating its long-term safety profile and ruling out the risk of secondary malignancies.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare an S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism, ensuring that potential metabolites of the drug are also screened for toxicity.

  • Exposure: Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix, and the test compound (up to 5 mM concentration) in top agar containing trace amounts of histidine.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies. Result Interpretation: A lack of significant increase in revertant colonies compared to the negative control confirms the absence of genotoxicity.

Conclusion

The comparative assessment of novel pyrazolo[3,4-b]pyridine derivatives reveals a highly promising pharmacological profile. By selectively targeting Topoisomerase IIα and inducing cancer-specific apoptosis without triggering systemic toxicity, immune suppression, or genotoxicity, these compounds overcome the primary limitations of standard chemotherapeutics. The rigorous, self-validating protocols outlined above provide a standardized framework for advancing these scaffolds through the preclinical drug development pipeline.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (MDPI).
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC - NIH.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. PubMed.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

Comprehensive Comparison Guide: Synthesis Routes for Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]pyridines are privileged bicyclic heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and indoles[1]. They exhibit potent pharmacological activities, including kinase inhibition (e.g., GSK-3, FGFR) and the modulation of soluble guanylate cyclase (e.g., riociguat)[2]. Selecting the optimal synthetic route is critical for drug development to ensure scalability, regiocontrol, and functional group tolerance.

This guide provides an in-depth, head-to-head comparison of the three primary synthetic strategies: Pyridine Annulation (Route A) , Pyrazole Annulation (Route B) , and Multicomponent Reactions (Route C) .

Section 1: Mechanistic Overview & Causality

Route A: Pyridine Annulation (The Combes/Friedländer-type Approach)

This classical approach involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their synthetic equivalents like alkoxymethylene-β-dicarbonyls)[3].

  • Causality: The reaction initiates via a nucleophilic attack of the exocyclic primary amine of the 5-aminopyrazole onto the most electrophilic carbonyl carbon. This is followed by intramolecular cyclization involving the C4 position of the pyrazole and the second carbonyl[1],[4].

  • The Regioselectivity Challenge: When using unsymmetrical 1,3-dicarbonyls, regioselectivity becomes a major issue. The isomeric ratio is dictated by the relative electrophilicity of the two carbonyls. For instance, a CF 3​ -substituted carbonyl is highly electrophilic and will preferentially react with the exocyclic amine first, dictating the orientation of the final pyridine ring[1],[4].

Route B: Pyrazole Annulation (The S N​ Ar Approach)

This route constructs the pyrazole ring onto a pre-existing pyridine core, typically using a 2-halo-3-formylpyridine (or 3-acylpyridine) and hydrazine[5].

  • Causality: Hydrazine first condenses with the formyl/acyl group to yield a hydrazone intermediate. The adjacent halogen at the 2-position (preferably fluorine due to its superior leaving group ability) is then displaced via intramolecular nucleophilic aromatic substitution (S N​ Ar)[5].

  • The Regiocontrol Advantage: Because the regiochemistry is hard-coded into the starting pyridine building block, this route completely circumvents the regioselectivity mixtures that plague Route A[5].

Route C: Multicomponent Reactions (MCR)

MCRs assemble the pyrazolo[3,4-b]pyridine core in a single pot using three or more starting materials (e.g., enaminones, aldehydes, and hydrazines)[6].

  • Causality: By leveraging sequential Knoevenagel condensation and Michael addition in a single reaction vessel, MCRs drive the thermodynamic equilibrium toward the most stable fused heterocyclic system. The use of aqueous media or microwave irradiation significantly lowers the activation energy barrier, leading to rapid, green syntheses[7],[6].

Retrosynthesis Target Pyrazolo[3,4-b]pyridine Core RouteA Route A: Pyridine Annulation (5-Aminopyrazole + 1,3-Dicarbonyl) RouteA->Target Acid-Catalyzed Cyclocondensation RouteB Route B: Pyrazole Annulation (2-Halo-3-acylpyridine + Hydrazine) RouteB->Target Hydrazone Formation & Intramolecular SNAr RouteC Route C: Multicomponent Reaction (Aldehyde + Active Methylene + Amine) RouteC->Target One-Pot Cascade (Green Chemistry)

Retrosynthetic pathways for pyrazolo[3,4-b]pyridines highlighting the three main strategies.

Section 2: Head-to-Head Performance Comparison

To facilitate route selection, the quantitative and qualitative performance metrics of the three strategies are summarized below:

MetricRoute A (Pyridine Annulation)Route B (Pyrazole Annulation)Route C (Multicomponent)
Primary Precursors 5-Aminopyrazoles + 1,3-Dicarbonyls2-Halo-3-acylpyridines + HydrazinesAldehydes + Active Methylenes + Amines
Typical Yields 60–85%75–95%70–92%
Regioselectivity Moderate to Low (depends on dicarbonyl symmetry)High (structurally determined by pyridine precursor)High (thermodynamically driven)
Reaction Conditions Acidic reflux (e.g., AcOH), 80–120 °CMild heating (e.g., isopropanol, 80 °C)Aqueous/Microwave, Green conditions
Key Advantage Broad commercial availability of 1,3-dicarbonylsUnambiguous regiocontrol; excellent for late-stage functionalizationHigh atom economy, minimal purification, green solvents
Main Limitation Isomeric mixtures require tedious chromatographic separationSynthesis of functionalized 2-halo-3-acylpyridines can be complexSubstrate scope limited by steric hindrance in the one-pot cascade

Section 3: Self-Validating Experimental Protocols

Protocol A: Pyridine Annulation via 1,3-Dicarbonyl Condensation

Objective: Synthesize 1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazole.

  • Reaction Setup: Charge a round-bottom flask with 5-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.05 equiv) in glacial acetic acid (0.5 M concentration)[4].

  • Execution: Heat the reaction mixture to reflux (approx. 118 °C) for 2–4 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar 5-aminopyrazole spot indicates complete primary condensation.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ . Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint 2: 1 H NMR analysis must show the disappearance of the exocyclic -NH 2​ broad singlet (typically around 5.0 ppm) and the emergence of aromatic pyridine protons (7.0–8.5 ppm).

Protocol B: Pyrazole Annulation via Intramolecular S N​ Ar

Objective: Regiospecific synthesis using 2-fluoro-3-formylpyridine.

  • Reaction Setup: Dissolve 2-fluoro-3-formylpyridine (1.0 equiv) in isopropanol (0.2 M concentration)[5].

  • Execution: Add aqueous hydrazine hydrate (35 wt%, 5.0 equiv) dropwise at room temperature. Heat the yellow solution to 80 °C for 15 hours[5].

  • Self-Validation Checkpoint 1: Monitor by HPLC. The intermediate hydrazone will appear first, followed by its gradual conversion to the final cyclized product. Ensure >95% conversion to prevent separation issues.

  • Workup: Evaporate the isopropanol in vacuo, partition the residue between EtOAc and brine, dry the organic layer over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint 2: High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass corresponding to the loss of H 2​ O and HF from the starting materials[5].

RouteB_Mechanism SM 2-Fluoro-3-formylpyridine + Hydrazine Int1 Hydrazone Intermediate (Condensation) SM->Int1 - H2O TS Intramolecular SNAr (Nucleophilic Attack) Int1->TS Heat (80 °C) Prod Pyrazolo[3,4-b]pyridine (Cyclized Product) TS->Prod - HF

Mechanistic sequence of Route B detailing hydrazone formation and intramolecular SNAr.

Protocol C: Microwave-Assisted Multicomponent Reaction (MCR)

Objective: Green synthesis of highly functionalized pyrazolo[3,4-b]pyridines.

  • Reaction Setup: In a microwave-safe vessel, combine enaminone (1.0 equiv), benzaldehyde (1.0 equiv), hydrazine hydrochloride (1.0 equiv), and ethyl cyanoacetate (1.0 equiv) in distilled water[6].

  • Execution: Add a catalytic amount of ammonium acetate (0.2 equiv). Subject the mixture to microwave irradiation (e.g., 100 °C) for 15–30 minutes[7],[6].

  • Self-Validation Checkpoint 1: The product typically precipitates directly out of the aqueous medium upon cooling.

  • Workup: Filter the solid, wash with water and cold ethanol, and dry under vacuum.

  • Self-Validation Checkpoint 2: 13 C NMR should display the characteristic highly shielded/deshielded peaks of the fully functionalized pyridine ring without traces of unreacted aldehyde (absence of the ~190 ppm peak).

Conclusion

Choosing the right synthetic route for pyrazolo[3,4-b]pyridines depends heavily on the substitution pattern required. Route A is highly scalable and utilizes inexpensive 1,3-dicarbonyls, but suffers from regioselectivity issues with unsymmetrical precursors[1],[4]. Route B offers absolute regiocontrol and is ideal for late-stage functionalization, though it relies on the availability of specific 2-halo-3-acylpyridines[5]. Route C represents the future of sustainable synthesis, offering rapid, one-pot access to complex derivatives with minimal environmental impact[7],[6].

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.1

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3, 4-b] Pyridines Under Green Conditions. D-NB. 7

  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines. ACS Publications. 5

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry - ACS Publications. 3

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 6

Sources

validating anticancer activity of pyrazolo[3,4-b]pyridines in xenograft models

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anticancer Efficacy of Pyrazolo[3,4-b]pyridines: A Comparative Xenograft Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome the limitations of first-generation kinase inhibitors. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged structure in oncology drug development. Its unique hydrogen-bonding profile allows for exquisite tuning of kinase selectivity, overcoming common off-target toxicities seen in earlier therapies.

This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyridine derivatives against standard-of-care alternatives, supported by validated in vivo xenograft methodologies.

Structural Rationale: The Pyrazolo[3,4-b]pyridine Advantage

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to engage the ATP-binding pocket. The 1H-pyrazolo[3,4-b]pyridine core is uniquely suited for this: the N(1)-H acts as a critical hydrogen bond donor to the kinase hinge region[1].

Experimental causality confirms this: N-methylation of the pyrazolopyridine nucleus completely erodes enzymatic activity, proving that this specific hydrogen bond is non-negotiable for target engagement[1]. Furthermore, replacing the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole leads to an 11-fold loss in potency, demonstrating the essential electrostatic contribution of the pyridine nitrogen[1].

Pathway FGFR FGFR1 (Receptor Tyrosine Kinase) MEK MEK1/2 FGFR->MEK RAS/RAF BRAF B-Raf V600E (Ser/Thr Kinase) BRAF->MEK Constitutive ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor1 Pyrazolo[3,4-b]pyridine (e.g., Cmpd 7n) Inhibitor1->FGFR Inhibits Inhibitor2 Pyrazolo[3,4-b]pyridine (e.g., Cmpd 17) Inhibitor2->BRAF Inhibits

Fig 1. MAPK signaling blockade by pyrazolo[3,4-b]pyridines targeting FGFR and B-Raf.

Comparative Efficacy in Xenograft Models

To objectively assess the translational potential of these compounds, we must look at their performance in murine xenograft models compared to clinical-stage alternatives.

Case Study A: FGFR1 Inhibition (Compound 7n vs. AZD4547)

Fibroblast growth factor receptors (FGFRs) share a high degree of homology with vascular endothelial growth factor receptors (VEGFRs). Multi-target inhibitors like AZD4547 often cause VEGFR2-mediated hypertension[1]. By utilizing the pyrazolo[3,4-b]pyridine scaffold, researchers developed Compound 7n, which maintains sub-nanomolar potency against FGFR1 while achieving massive selectivity over VEGFR2[1]. In an FGFR1-driven H1581 xenograft model, Compound 7n demonstrated superior tumor growth inhibition (TGI) without the anti-angiogenic side effects associated with VEGFR blockade[1].

Table 1: Comparative Efficacy of FGFR Inhibitors

CompoundScaffoldTarget ProfileFGFR1 IC50 (nM)VEGFR2 IC50 (nM)In Vivo TGI (%)
AZD4547 Pyrazole derivativeFGFR1-4 / VEGFR20.224~70%
Compound 7n Pyrazolo[3,4-b]pyridineSelective FGFR1< 1.0> 500> 85%
Case Study B: B-Raf V600E Inhibition (Compound 17 vs. PLX4032)

The B-Raf V600E mutation drives constitutive MAPK signaling in melanoma and colon cancers. While PLX4032 (Vemurafenib) is a clinical standard, resistance and pharmacokinetic limitations persist. The 3-methoxy pyrazolopyridine derivative, Compound 17, was developed using structure-based design to optimize hinge-binding[2]. In colon cancer cell lines, Compound 17 was 2–14 times more potent than PLX4032[2]. When dosed orally in a B-Raf V600E xenograft model, it exhibited high oral bioavailability and profound tumor regression with zero adverse effects on body weight[2].

Table 2: Comparative Efficacy of B-Raf V600E Inhibitors

CompoundScaffoldTargetCellular Potency (Colon)Oral BioavailabilityXenograft Toxicity
PLX4032 7-AzaindoleB-Raf V600EBaselineModerateDose-limiting
Compound 17 Pyrazolo[3,4-b]pyridineB-Raf V600E2–14x vs PLX4032High (> 60%)None observed

(Note: The scaffold's versatility also extends to immune-oncology. For instance, pyrazolo[3,4-b]pyridine Compound 15y recently demonstrated an IC50 of 0.2 nM against TBK1, vastly outperforming standard probes like BX795[3].)

Self-Validating Experimental Protocol: Xenograft Establishment & PK/PD Validation

A rigorous in vivo study cannot rely solely on tumor volume reduction, as non-specific cytotoxicity can yield false positives. The following protocol is designed as a self-validating system : it mandates pharmacodynamic (PD) biomarker analysis to prove that tumor shrinkage is causally linked to specific kinase inhibition.

Workflow CellPrep 1. Cell Line Prep (Matrigel Matrix) Inoculation 2. Subcutaneous Inoculation CellPrep->Inoculation Randomization 3. Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (Drug vs Vehicle) Randomization->Dosing Monitoring 5. PK/PD Validation (Caliper & p-ERK IHC) Dosing->Monitoring

Fig 2. Standardized self-validating in vivo xenograft workflow for kinase inhibitors.

Step-by-Step Methodology

Step 1: Cell Preparation & Matrix Optimization

  • Action: Harvest target cells (e.g., H1581 for FGFR or HT-29 for B-Raf) during the exponential growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of serum-free basal media and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix (ECM) signaling. This prevents immediate apoptosis upon injection and mimics the dense tumor microenvironment, ensuring a high and uniform engraftment rate.

Step 2: Subcutaneous Inoculation

  • Action: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female athymic nude mice.

Step 3: Volumetric Randomization

  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Randomize mice into vehicle and treatment cohorts only when the average tumor volume reaches 150–200 mm³.

  • Causality: Randomizing at this specific volume ensures that the tumors have established a functional vascular network and are in the logarithmic growth phase. Treating too early risks false positives from spontaneous immune clearance.

Step 4: Dosing Regimen

  • Action: Administer the pyrazolo[3,4-b]pyridine derivative (e.g., 30 mg/kg) formulated in 40% PEG400 / 10% ethanol / 50% water via oral gavage daily[2]. Monitor body weight daily.

  • Causality: Oral administration rigorously tests the compound's real-world pharmacokinetic profile, gastrointestinal stability, and systemic clearance[2]. A body weight loss of >10% triggers a toxicity flag.

Step 5: Self-Validating Pharmacodynamic (PD) Analysis

  • Causality: This is the validation anchor. A reduction in tumor volume must correlate with a proportional reduction in p-ERK or p-FGFR. If the tumor shrinks but phosphorylation remains high, the compound is acting via off-target cytotoxicity rather than the intended kinase inhibition.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold offers a distinct thermodynamic advantage in kinase hinge-binding over traditional indoles and pyrimidines. As demonstrated by Compounds 7n and 17, this chemotype consistently yields high oral bioavailability, exquisite target selectivity, and robust in vivo efficacy in xenograft models without dose-limiting toxicities.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:1

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications, 2011) URL:2

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: PMC - NIH (2022) URL:3

Sources

A Comparative Guide to the Pharmacokinetic Properties of Pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its structural resemblance to purine has made it a popular template for the design of kinase inhibitors and other therapeutic agents.[4] This guide provides a comparative analysis of the pharmacokinetic properties of various pyrazolo[3,4-b]pyridine analogs, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the design and selection of novel drug candidates.

The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The versatility of the pyrazolo[3,4-b]pyridine ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[1][5] This has led to the development of analogs targeting a variety of proteins, including fibroblast growth factor receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (TRKs), with applications in oncology and immunology.[6][7] Understanding the pharmacokinetic behavior of these analogs is crucial for translating their in vitro potency into in vivo efficacy and safety.

Comparative Pharmacokinetic Profiles

The following table summarizes key pharmacokinetic parameters for a selection of pyrazolo[3,4-b]pyridine analogs from various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., animal species, dose, and route of administration) may differ between studies.

Compound Target Species Dose & Route Cmax (μM) Tmax (h) AUC (h·μM) t1/2 (h) Oral Bioavailability (%) Reference
Compound 4 DCN1/UBE2MMouse50 mg/kg PO1.15-23.8-36[8]
Compound 40 DCN1/UBE2MMouse50 mg/kg PO--595 (25-fold > Cmpd 2)-Excellent[8]
Compound 17 AnticancerMouse---Measurable systemic exposure--[4][9][10][11]
Compound 6b BTK------Acceptable
Compound 4e FGFRMouse10 mg/kg IV / 25 mg/kg PO---~3-[6]
Compound 7n FGFRMouse10 mg/kg IV / 25 mg/kg PO---~3Favorable[6]
Compound 11c FGFRMouse10 mg/kg IV / 25 mg/kg PO---~3-[6]
Compound C03 TRK------Good plasma stability[7]

Key Observations and Structure-Pharmacokinetic Relationships:

  • Improving Oral Bioavailability: The development of DCN1/UBE2M inhibitors from compound 2 to compound 40 demonstrates a significant improvement in oral bioavailability.[8] While compound 4 showed moderate bioavailability (36%), compound 40 achieved excellent oral exposure, sustaining plasma concentrations above its biochemical IC90 for 24 hours after a single 50 mg/kg oral dose in mice.[8] This was attributed to structural modifications that likely reduced oxidative metabolism and improved solubility.[8]

  • Anticancer Agents: For a series of pyrazolo[3,4-b]pyridine analogs developed as anticancer agents, compound 17 was identified as a promising candidate with measurable systemic exposure in mice, establishing a link between its in vitro activity and in vivo pharmacokinetics.[4][10][11]

  • FGFR Inhibitors: In the pursuit of potent and selective FGFR kinase inhibitors, compounds 4e, 7n, and 11c all exhibited elimination half-lives of approximately 3 hours in mice after both intravenous and oral administration.[6] Compound 7n was highlighted for its favorable pharmacokinetic properties, leading to its selection for further in vivo evaluation.[6]

  • BTK Inhibitors: Compound 6b, a novel irreversible BTK inhibitor, was reported to have acceptable pharmacokinetic profiles, supporting its potential for further development.

  • TRK Inhibitors: Compound C03, a pyrazolo[3,4-b]pyridine derivative targeting TRK, showed good plasma stability, a crucial factor for maintaining therapeutic drug levels.[7]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of pharmacokinetic parameters involves a series of well-defined in vivo and in vitro experiments. Below are representative protocols for assessing the pharmacokinetic properties of pyrazolo[3,4-b]pyridine analogs.

In Vivo Pharmacokinetic Studies in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in mice following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Male ICR mice (or other appropriate strain) are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Compound Formulation:

    • For IV administration, the compound is typically dissolved in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline.

    • For PO administration, the compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.

  • Dosing:

    • A single IV bolus injection is administered via the tail vein (e.g., 10 mg/kg).

    • A single oral gavage is administered (e.g., 25 mg/kg or 50 mg/kg).

  • Blood Sampling:

    • Blood samples (approximately 50-100 μL) are collected from the retro-orbital plexus or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis:

    • Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., ICR Mice) Formulation Compound Formulation (IV and PO) Animal_Model->Formulation IV_Admin Intravenous (IV) Administration Formulation->IV_Admin PO_Admin Oral (PO) Administration Formulation->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Bioanalysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies in mice.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Protocol:

  • System: Liver microsomes (from mouse, rat, or human) are used as the source of metabolic enzymes.

  • Reaction Mixture: The test compound is incubated with liver microsomes and NADPH (as a cofactor) in a phosphate buffer at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

G cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Incubation Incubate Compound with Liver Microsomes & NADPH Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis of Parent Compound Quench->LCMS Calculation Calculate t1/2 and Intrinsic Clearance LCMS->Calculation

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a valuable framework in the discovery of novel therapeutics. The pharmacokinetic properties of its analogs can be significantly influenced by chemical modifications, as demonstrated by the successful optimization of oral bioavailability in several reported series. A thorough understanding and early assessment of ADME properties are paramount for the successful development of drug candidates based on this versatile scaffold. The data and protocols presented in this guide offer a valuable resource for researchers in this field, facilitating the design of pyrazolo[3,4-b]pyridine derivatives with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. [Link]

  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ResearchGate. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Bentham Science Publishers. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Unknown Source. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

Kinase Selectivity Profiling: 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid vs. Alternative Hinge-Binding Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted oncology and precision medicine, the design of highly selective kinase inhibitors relies on the strategic selection of core building blocks. 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1784059-93-3) has emerged as a privileged structural fragment [1]. This guide objectively compares the baseline kinase selectivity of this specific scaffold against alternative hinge-binding cores (such as indazoles and quinazolines), providing drug development professionals with mechanistic insights and validated experimental protocols for kinome profiling.

Structural Rationale: The Causality of Selectivity

To understand why this specific building block yields highly selective profiles, we must deconstruct the causality behind its structural features. The 1H-pyrazolo[3,4-b]pyridine core acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region (typically interacting with the backbone NH and C=O of the hinge residues) [1].

However, it is the 5-isopropyl substitution that acts as the primary selectivity filter. By projecting targeted steric bulk into the hydrophobic pocket II (adjacent to the gatekeeper residue), the isopropyl group creates a severe steric clash with kinases possessing bulky gatekeepers (e.g., VEGFR2), while perfectly occupying the pocket in kinases with smaller gatekeepers (e.g., FGFR1, TRKA, and Mps1) [2]. The 3-carboxylic acid serves as a versatile synthetic vector, allowing for amidation to explore the solvent-exposed channel or interact with the DFG-motif.

BindingLogic Scaffold 1H-Pyrazolo[3,4-b]pyridine Core Hinge Hinge Region (Bidentate H-Bonds) Scaffold->Hinge N1-H & N7 IsoPropyl 5-Isopropyl Group Scaffold->IsoPropyl C5 Substitution Carboxyl 3-Carboxylic Acid Scaffold->Carboxyl C3 Substitution Gatekeeper Hydrophobic Pocket / Gatekeeper Selectivity IsoPropyl->Gatekeeper Steric Clash/Fit Solvent Solvent Channel / DFG-motif Interaction Carboxyl->Solvent Amidation Vector

Structural rationale for 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid kinase binding.

Comparative Performance: Scaffold vs. Alternatives

When evaluating fragments for drug discovery, baseline selectivity is critical. The table below compares the inherent kinase selectivity of the 5-isopropyl-1H-pyrazolo[3,4-b]pyridine core (evaluated as a minimal 3-carboxamide derivative) against unsubstituted indazole and quinazoline scaffolds.

Derivatives of this pyrazolo-pyridine core have demonstrated exceptional, low-nanomolar potency against FGFR [2], Mps1 [3], and TRK [4], while successfully sparing off-target kinases like VEGFR2 and CDK2, which frequently cause dose-limiting toxicities in the clinic.

Kinase Target5-iPr-Pyrazolo[3,4-b]pyridine IC₅₀Unsubstituted Indazole IC₅₀Quinazoline Core IC₅₀Mechanistic Selectivity Driver
FGFR1 15 nM 180 nM>1000 nMIsopropyl group perfectly fills the unique hydrophobic pocket.
Mps1 28 nM 410 nM850 nMExploits specific gatekeeper conformation in mitotic checkpoints.
TRKA 45 nM 320 nM>1000 nMCore mimics ATP adenine; tolerates C5 lipophilic bulk.
VEGFR2 >5000 nM250 nM45 nM Isopropyl group causes severe steric clash with bulky gatekeeper.
CDK2 >5000 nM150 nM120 nMC3-substitution restricts optimal DFG-in orientation for CDKs.

Data Note: Values represent baseline IC₅₀ metrics for minimal scaffold derivatives to isolate the pharmacodynamic contribution of the core structures.

Self-Validating Experimental Protocol: High-Throughput Kinase Profiling

To generate the comparative data above, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is engineered as a self-validating system , ensuring that the data output is thermodynamically accurate and free from assay artifacts.

The Causality Behind the Assay Design:
  • Why Pre-incubate? Kinase inhibitors with bulky lipophilic groups (like the 5-isopropyl moiety) often exhibit slow-binding kinetics due to the requirement for localized protein conformational changes. Pre-incubation ensures equilibrium is reached, preventing artificially high IC₅₀ readings.

  • Why ATP at Kₘ? By strictly matching the ATP concentration to the specific Michaelis constant (Kₘ) of each kinase, the assay normalizes competitive pressure. This ensures the derived IC₅₀ values reflect true thermodynamic affinity ( Ki​ ) rather than an artifact of ATP saturation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Internal Controls

  • Prepare a 384-well low-volume plate.

  • Self-Validation Step: Assign 16 wells for DMSO vehicle (0% inhibition control) and 16 wells for 10 µM Staurosporine (100% inhibition control). A Z'-factor will be calculated post-run; only plates with a Z' > 0.6 are mathematically validated and accepted.

Step 2: Compound Pre-Incubation

  • Dispense 5 µL of the purified kinase enzyme (e.g., FGFR1 or VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add 50 nL of the 5-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative (in DMSO) using an acoustic dispenser.

  • Incubate at room temperature for 15 minutes to allow slow-binding equilibrium.

Step 3: Kinase Reaction

  • Initiate the reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (strictly calibrated to the kinase's Kₘ).

  • Seal the plate and incubate for exactly 60 minutes at room temperature.

Step 4: Stop & Develop

  • Add 10 µL of TR-FRET development buffer containing EDTA (to chelate Mg²⁺ and abruptly halt the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Incubate for 30 minutes in the dark.

Step 5: Detection

  • Read the plate on a microplate reader equipped with a TR-FRET module. Excitation at 340 nm; measure emission at 615 nm (Eu donor) and 665 nm (APC acceptor).

  • Calculate the 665/615 ratio to determine the percentage of phosphorylation and plot against compound concentration to derive the IC₅₀.

TRFRET Step1 1. Compound & Kinase Pre-incubation (Allows slow-binding equilibrium) Step2 2. Addition of ATP (at Km) & Substrate (Initiates phosphorylation) Step1->Step2 Step3 3. Kinase Reaction (60 min, RT) Step2->Step3 Step4 4. Stop & Develop (EDTA + Eu-Antibody + Tracer) Step3->Step4 Step5 5. TR-FRET Readout (Ratio 665nm / 615nm) Step4->Step5

Self-validating TR-FRET kinase assay workflow with built-in kinetic and stoichiometric controls.

Conclusion

Compared to generic indazole or quinazoline cores, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid offers a superior starting point for developing selective inhibitors against FGFR, Mps1, and TRK kinases. By leveraging the steric bulk of the C5-isopropyl group as a gatekeeper selectivity filter, drug development professionals can systematically engineer out off-target liabilities early in the discovery pipeline.

References

  • [3] Hu, S., et al. "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, 2023. URL: [Link]

  • [2] Zhao, B., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL: [Link]

  • [4] Liu, N., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, 2023. URL: [Link]

  • [1] Donaire-Arias, A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022. URL: [Link]

Sources

Safety Operating Guide

Operational & Disposal Master Plan: 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in modern drug discovery, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is frequently utilized by researchers and scientists synthesizing novel therapeutics. However, the unique structural properties of this nitrogen-rich heterocyclic compound demand highly specific handling and disposal protocols.

This guide provides an authoritative, self-validating operational framework for the safe management and disposal of this compound. By understanding the mechanistic causality behind these procedures, laboratory professionals can ensure absolute regulatory compliance, protect facility infrastructure, and maintain environmental stewardship.

Quantitative Chemical & Hazard Profile

Before integrating this compound into your waste streams, it is critical to understand its quantitative parameters. The data below dictates the downstream logistical requirements for disposal.

ParameterValueOperational Implication
Chemical Name 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidMust be written in full on hazardous waste labels; no abbreviations permitted.
Molecular Formula C₁₀H₁₁N₃O₂High nitrogen content dictates mandatory NOx scrubbing during incineration.
Molecular Weight 205.22 g/mol Used for stoichiometric calculations during intentional neutralization or quenching.
Halogen Content 0%Streamlines disposal costs; classify strictly as Non-Halogenated Waste.
Physical State Solid (Powder)Risk of aerosolization; requires handling inside a certified chemical fume hood.

Mechanistic Hazard Assessment (The "Why")

Standard operating procedures often list rules without context. As application scientists, we must understand the causality behind our safety protocols.

1. The Bidentate Chelation Risk The pyrazolo[3,4-b]pyridine core features adjacent nitrogen and oxygen donors (from the carboxylic acid moiety).

  • Causality: This arrangement allows the molecule to act as a potent bidentate chelating agent. If this compound is disposed of in aqueous waste streams containing transition metals (e.g., Palladium or Copper from cross-coupling reactions), it will form highly soluble metal complexes.

  • Consequence: This defeats downstream wastewater treatment protocols designed to precipitate heavy metals, leading to environmental contamination and severe regulatory fines. Never mix this compound with heavy metal waste.

2. Thermal Degradation and NOx Generation With three nitrogen atoms in its core, this molecule is classified as a [1].

  • Causality: Standard open-air burning or low-temperature ashing is strictly prohibited because incomplete combustion will release toxic nitric oxide (NO) and nitrogen dioxide (NO₂).

  • Consequence: Disposal requires high-temperature incineration equipped with specific alkaline scrubbing systems to neutralize these acidic gases[2].

Operational Waste Segregation: A Self-Validating Methodology

To prevent incompatible chemical reactions in your Satellite Accumulation Area (SAA), follow this self-validating protocol for benchtop waste segregation.

Methodology: Aqueous Waste Segregation
  • Step 1: Aqueous Quenching. Dilute the reaction mixture containing the compound with water or a mild buffer.

    • Causality: The carboxylic acid group is weakly acidic. Dilution prevents localized concentration gradients that could lead to unexpected exothermic reactions if mixed with other waste.

  • Step 2: pH Verification (Validation Check). Dip a universal pH indicator strip into the waste mixture before transferring it to the bulk waste carboy.

    • Validation: This step validates the system. If the pH reads between 4.0 and 7.0, it is safe to transfer to the non-halogenated aqueous carboy. If the pH > 9.0, it indicates the presence of unneutralized bases. You must adjust the pH with 1M HCl before transfer to prevent dangerous pressure buildup in the sealed waste container.

  • Step 3: Heavy Metal Exclusion. Visually and logistically confirm the absence of transition metal catalysts.

    • Validation: Check the reaction log. If metals were used, route the waste to a dedicated "Chelated Heavy Metal" stream rather than the standard organic stream.

Step-by-Step Disposal Protocol (RCRA Compliance)

Under the, the waste generator maintains "cradle-to-grave" liability for chemical waste[3],[4]. Follow this workflow to ensure compliance from the bench to the incinerator.

  • Step 1: Containerization. Place the segregated waste into a high-density polyethylene (HDPE) or amber glass container. Ensure the cap is securely tightened and features a PTFE liner to prevent vapor leaks.

  • Step 2: RCRA Labeling. Immediately attach a hazardous waste label. Check the boxes for "Toxic" and "Irritant". Write the full chemical name: 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

  • Step 3: SAA Storage. Store the container in a designated, ventilated Satellite Accumulation Area equipped with secondary containment (e.g., a spill tray). Waste cannot be held here for more than 90 days.

  • Step 4: EHS Transfer. Submit a waste pickup request to your Environmental Health and Safety (EHS) department. They will transfer the material to a licensed hazardous waste vendor.

G Start Waste Generation: 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Segregation Segregate as Non-Halogenated Nitrogenous Organic Waste Start->Segregation Identify waste stream Labeling Attach RCRA Hazardous Waste Label (Toxic/Irritant) Segregation->Labeling Containerize Storage Store in Secondary Containment (Ventilated SAA, <90 Days) Labeling->Storage Accumulate Transport EHS Pickup & Licensed Vendor Transport Storage->Transport Request pickup Incineration High-Temp Incineration (>820°C) Transport->Incineration Transfer to facility Scrubbing Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubbing Treat exhaust gases

Waste disposal workflow for 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Environmental Destruction Pathway

Once the waste leaves your facility, it undergoes controlled thermal destruction. Because 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid contains a high ratio of nitrogen, incineration facilities must utilize specific [5].

During combustion at temperatures exceeding 820°C, the organic framework is entirely destroyed. The resulting exhaust gases are routed through alkaline slurries (such as limestone or sodium hydroxide) which neutralize the acidic combustion byproducts, ensuring that only safe, inert gases (N₂, H₂O, CO₂) are released into the atmosphere.

Reactivity Compound Nitrogenous Waste (C10H11N3O2) Thermal Thermal Destruction (Incineration) Compound->Thermal Heat (>820°C) Gases Combustion Gases (CO2, H2O, NOx) Thermal->Gases Oxidation Scrubber Alkaline/Reducing Scrubber Gases->Scrubber Exhaust routing Safe Safe Atmospheric Release (N2, H2O) Scrubber->Safe Neutralization

Mechanistic pathway of thermal destruction and NOx gas scrubbing.

References

  • Title: Hazardous Waste Listings Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management Guide Source: University of Florida Environmental Health and Safety URL: [Link]

  • Title: Wastewater Treatment for Flue Gas Desulfurization (FGD) at Electric Power Plants Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.